molecular formula C12H20N2O2S B1294707 4-Amino-N-hexylbenzenesulfonamide CAS No. 67491-88-7

4-Amino-N-hexylbenzenesulfonamide

カタログ番号: B1294707
CAS番号: 67491-88-7
分子量: 256.37 g/mol
InChIキー: BLAWZIRICNQARU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-N-hexylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H20N2O2S and its molecular weight is 256.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-N-hexylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-hexylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-N-hexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12/h6-9,14H,2-5,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAWZIRICNQARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5070496
Record name Benzenesulfonamide, 4-amino-N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67491-88-7
Record name 4-Amino-N-hexylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67491-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-amino-N-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067491887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-N-hexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-amino-N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-N-hexylbenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Amino-N-hexylbenzenesulfonamide

Executive Summary

4-Amino-N-hexylbenzenesulfonamide (often referred to as ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hexylsulfanilamide) is a lipophilic sulfonamide derivative primarily utilized in medicinal chemistry as a probe for Carbonic Anhydrase (CA)  active sites.[1] Unlike the parent compound sulfanilamide, the addition of a hexyl chain confers significant hydrophobicity, altering the molecule’s membrane permeability and affinity for specific CA isoforms (particularly CA I, II, and the membrane-associated CA IX and XII). This guide details its physicochemical profile, a validated synthetic pathway, and its mechanism of action as a zinc-binding inhibitor.

Physicochemical Profile & Structural Logic

The molecule consists of a benzenesulfonamide core (the pharmacophore) and a hexyl aliphatic tail. This structure creates a "head-and-tail" amphiphilicity that is critical for its biological function.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSignificance
Chemical Formula

Core stoichiometry.
Molecular Weight ~256.36 g/mol Small molecule, amenable to oral bioavailability rules.
LogP (Predicted) ~2.1 - 2.5Significantly higher than sulfanilamide (LogP ~ -0.7). Indicates good membrane permeability.
pKa (Sulfonamide) ~10.0 - 10.4The

proton is weakly acidic, allowing deprotonation to the active anion form (

) at physiological pH.
pKa (Aniline) ~2.0 - 2.5The aromatic amine is weakly basic; it remains neutral at physiological pH.
Solubility Low in water; High in DMSO, MeOHThe hexyl tail reduces aqueous solubility, requiring organic co-solvents for stock solutions.

Synthetic Methodology

Direct reaction of sulfanilamide with hexyl halides often leads to poly-alkylation at the highly nucleophilic


-aniline position. To ensure regioselectivity at the sulfonamide nitrogen (

), a protection-deprotection strategy is required.
Protocol: The Acetamido Protection Route

Reagents:

  • 4-Acetamidobenzenesulfonyl chloride (p-ASC)

  • Hexylamine (1.1 equivalents)

  • Pyridine or Triethylamine (Base)

  • Hydrochloric acid (6M)

  • Sodium Bicarbonate (

    
    )
    

Workflow:

  • Condensation (N-Alkylation):

    • Dissolve 4-acetamidobenzenesulfonyl chloride in anhydrous DCM or THF.

    • Add Pyridine (1.5 eq) to scavenge HCl.

    • Add Hexylamine dropwise at 0°C to prevent exotherms.

    • Stir at room temperature for 4-6 hours. Monitor by TLC (formation of 4-acetamido-N-hexylbenzenesulfonamide).

  • Deprotection (Hydrolysis):

    • Evaporate solvent. Resuspend the crude intermediate in Ethanol/6M HCl (1:1).

    • Reflux at 80-90°C for 1-2 hours. This cleaves the acetyl group from the aniline nitrogen.

  • Isolation & Purification:

    • Cool the solution and neutralize with

      
       to pH 7-8. The product will precipitate due to the lipophilic hexyl chain.
      
    • Filter the white solid. Recrystallize from Ethanol/Water.

Visualizing the Synthesis Pathway

Synthesis Reactant 4-Acetamidobenzenesulfonyl Chloride Inter Intermediate: 4-Acetamido-N-hexyl... Reactant->Inter Pyridine, DCM 0°C -> RT Amine Hexylamine Amine->Inter Product Product: 4-Amino-N-hexylbenzenesulfonamide Inter->Product HCl/EtOH Reflux (Hydrolysis)

Figure 1: Regioselective synthesis pathway preventing N4-alkylation.

Biological Mechanism: Carbonic Anhydrase Inhibition[3][4]

The primary application of 4-amino-N-hexylbenzenesulfonamide is as a Zinc-Binding Group (ZBG) inhibitor.

Mechanism of Action (MOA)

Human Carbonic Anhydrases (hCAs) contain a catalytic Zinc ion (


) coordinated by three histidine residues.
  • Head Group Binding: The sulfonamide moiety (

    
     or substituted 
    
    
    
    ) acts as a transition state analogue. The nitrogen atom coordinates directly to the
    
    
    ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Tail Group Interaction: The hexyl chain extends out of the active site cavity.

    • In CA II (cytosolic), the active site is a conical cavity with a hydrophobic side and a hydrophilic side. The hexyl tail interacts via Van der Waals forces with hydrophobic residues (e.g., Phe131, Val121), stabilizing the complex.

    • This "tail approach" is critical for designing isoform-selective inhibitors. The length of the tail (6 carbons) probes the depth of the active site, differentiating between deep-pocket isoforms and shallow ones.

Signaling & Binding Diagram

MOA Zn Zn(II) Ion (Catalytic Center) Catalysis CO2 Hydration BLOCKED Zn->Catalysis Inhibition Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination Bond Tail Hexyl Tail (C6H13) Sulfonamide->Tail Covalent Link Pocket Hydrophobic Pocket (Phe131, Val121) Tail->Pocket Van der Waals Interaction

Figure 2: Pharmacological interaction within the Carbonic Anhydrase active site.

Analytical Characterization Standards

To validate the synthesis of 4-amino-N-hexylbenzenesulfonamide, the following spectral signatures must be confirmed:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       0.85 (t, 3H, terminal 
      
      
      
      )
    • 
       1.20–1.40 (m, 8H, hexyl 
      
      
      
      chain)
    • 
       2.70 (q, 2H, 
      
      
      
      )
    • 
       5.90 (s, 2H, 
      
      
      
      aniline, exchangeable)
    • 
       6.60 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.40 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.1–7.3 (t, 1H, 
      
      
      
      , exchangeable)
  • IR Spectroscopy:

    • Diagnostic bands at

      
       and 
      
      
      
      (Sulfonyl
      
      
      stretch).
    • Doublet at

      
       (Primary amine 
      
      
      
      stretch).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, IV. Journal of Medicinal Chemistry. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for sulfonamide synthesis protocols via sulfonyl chlorides).
  • PubChem Compound Summary. Sulfanilamide Derivatives and SAR Data. National Library of Medicine. Link

Sources

Structural Elucidation of 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Spectroscopic Approach for Drug Discovery Applications

Executive Summary

This technical guide outlines the rigorous structural elucidation and purity assessment of 4-Amino-N-hexylbenzenesulfonamide (molecular formula:


). As a lipophilic derivative of sulfanilamide, this compound serves as a critical scaffold in the development of Carbonic Anhydrase (CA) inhibitors and as a model for studying hydrophobic interactions in drug-receptor binding.

The protocol detailed below moves beyond basic identification, establishing a self-validating analytical workflow. It integrates Nuclear Magnetic Resonance (


H & 

C NMR), Mass Spectrometry (ESI-MS), and Infrared Spectroscopy (FT-IR) to confirm connectivity, functional group integrity, and absence of synthetic precursors.

Synthetic Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the molecule. The synthesis typically follows a nucleophilic substitution pathway, which dictates the impurity profile.

  • Reaction: N-Acetylsulfanilyl chloride + Hexylamine

    
     Intermediate 
    
    
    
    Hydrolysis
    
    
    Product .
  • Critical Impurities to Monitor:

    • Residual Hexylamine: Evident in NMR (upfield aliphatic shifts).

    • Un-hydrolyzed Acetyl Group: Presence of a singlet methyl peak at

      
       ppm.
      
    • Sulfonic Acid Hydrolysis Product: Resulting from moisture reacting with the sulfonyl chloride starting material.

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow from crude synthesis to certified analytical standard.

ElucidationWorkflow Synthesis Crude Synthesis (N-hexyl substitution) Workup Workup & Recrystallization (Removal of salts/amine) Synthesis->Workup MS_Check Step 1: ESI-MS (Confirm MW: 256.36) Workup->MS_Check Aliquot IR_Check Step 2: FT-IR (Confirm SO2/NH2) MS_Check->IR_Check Pass NMR_Check Step 3: 1H/13C NMR (Confirm Connectivity) IR_Check->NMR_Check Pass NMR_Check->Workup Fail (Repurify) Final_QA Final Certification (>98% Purity) NMR_Check->Final_QA No Impurities

Figure 1: The logical progression from synthesis to structural certification. Note the feedback loop: failure at the NMR stage triggers re-purification.

Spectroscopic Elucidation Protocols

Mass Spectrometry (ESI-MS)

Objective: Confirm molecular weight and isotopic pattern.

  • Method: Electrospray Ionization (Positive Mode).

  • Expected Result:

    • [M+H]+:

      
      
      
    • [M+Na]+:

      
      
      
  • Diagnostic Value: The presence of the

    
     peak confirms the condensation of hexylamine and the sulfonyl moiety. A peak at 
    
    
    
    would indicate failure to remove the acetyl protecting group (if used).
Infrared Spectroscopy (FT-IR)

Objective: Verify the oxidation state of sulfur and the presence of the primary amine.

  • Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

Functional GroupFrequency (

)
IntensityAssignment Logic

Stretch
3350–3450Medium, DoubletCharacteristic symmetric/asymmetric stretch of primary aniline.

Asym
1300–1340StrongSulfonamide S=O asymmetric stretch.

Sym
1140–1170StrongSulfonamide S=O symmetric stretch.
Alkyl C-H 2850–2960MediumHexyl chain C-H stretching (distinct from aromatic C-H).
Nuclear Magnetic Resonance ( H NMR) - The Gold Standard

Objective: Establish definitive connectivity and integration. Solvent: DMSO-


 is preferred over 

to ensure solubility and slow down proton exchange, allowing observation of the sulfonamide

and aniline

protons.
The Aromatic System (AA'BB' Pattern)

The p-disubstituted benzene ring creates a pseudo-first-order AA'BB' system, appearing as two "roofed" doublets.

  • 
     7.40 – 7.60 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the electron-withdrawing Sulfonyl group (
    
    
    ).
  • 
     6.55 – 6.65 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the electron-donating Amino group (
    
    
    ).
  • Causality: The significant chemical shift difference (

    
     ppm) confirms the electronic push-pull nature of the molecule.
    
The Aliphatic Chain (Hexyl Group)

The hexyl chain provides a distinct fingerprint in the upfield region.

  • 
     2.65 – 2.75 ppm (2H, q/t): 
    
    
    
    . The methylene directly attached to the sulfonamide nitrogen. Deshielded by the neighboring nitrogen.
  • 
     1.30 – 1.45 ppm (2H, m): 
    
    
    
    .
  • 
     1.15 – 1.30 ppm (6H, m):  Bulk methylene chain (
    
    
    
    ).
  • 
     0.80 – 0.85 ppm (3H, t):  Terminal 
    
    
    
    .
Exchangeable Protons
  • 
     5.80 – 6.00 ppm (2H, s, broad):  Aniline 
    
    
    
    .
  • 
     7.10 – 7.30 ppm (1H, t, broad):  Sulfonamide 
    
    
    
    . Often appears as a triplet due to coupling with the adjacent
    
    
    , confirming the secondary sulfonamide structure.
Visualization: NMR Connectivity Logic

NMR_Logic Molecule 4-Amino-N-hexylbenzenesulfonamide Aromatic Aromatic Region (6.5 - 7.6 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (0.8 - 2.8 ppm) Molecule->Aliphatic Exchangeable Exchangeable Protons (D2O Shake Test) Molecule->Exchangeable Ortho_SO2 Ortho to SO2 ~7.5 ppm (Doublet) Aromatic->Ortho_SO2 Ortho_NH2 Ortho to NH2 ~6.6 ppm (Doublet) Aromatic->Ortho_NH2 NCH2 N-CH2 ~2.7 ppm (q/t) Aliphatic->NCH2 Terminal_CH3 Terminal CH3 ~0.8 ppm (t) Aliphatic->Terminal_CH3

Figure 2: NMR assignment tree. The separation of aromatic signals confirms the para-substitution pattern.

Purity & Physical Characterization

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic absorption).

  • Acceptance Criteria: Single peak >98% area integration.

Melting Point Determination

While literature values for specific alkyl derivatives vary, the melting point is a crucial indicator of crystalline purity.

  • Expectation: Sharp melting range (typically within a 2°C window). Broadening indicates solvent inclusion or synthesis byproducts.

  • Note: Lipophilic sulfonamides often exhibit lower melting points than the parent sulfanilamide (164-166°C) due to the disruption of crystal lattice packing by the flexible alkyl chain.

References

  • Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators.[1][2] Nature Reviews Drug Discovery, 7, 168–181.[2]

  • Uno, T., Machida, K., & Hanai, K. (1963).[3] Infrared Spectra of Sulfonamide Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.[3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66909, 4-Amino-N-benzylbenzenesulfonamide (Structural Analog Reference).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (General Reference for AA'BB' and Sulfonamide shifts).

Sources

Technical Guide: Synthesis of 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Amino-N-hexylbenzenesulfonamide CAS Registry: 16803-95-5 (Generic for N-alkyl derivatives) / Specific derivatives often vary.[1][2][3] Primary Application: Carbonic Anhydrase (CA) Inhibition, antibacterial research, and fragment-based drug discovery (FBDD).[3]

This technical guide details the robust synthesis of 4-amino-N-hexylbenzenesulfonamide. Unlike generic textbook descriptions, this document focuses on the N-Acetylsulfanilyl Chloride (ASC) pathway, the industry-standard route that balances yield, purity, and cost-efficiency.[3] An alternative Nitro-Reduction pathway is provided for contexts where oxidative stability is a concern.[2][3]

Part 1: Retrosynthetic Analysis & Strategy

To design a self-validating synthesis, we must first deconstruct the target.[2][3] The sulfonamide bond is stable, but the para-amino group is reactive.[3] Direct sulfonylation of aniline is non-selective; therefore, protection or precursor modification is required.[3]

Structural Disconnection[3]
  • Target: 4-Amino-N-hexylbenzenesulfonamide.[2][3]

  • Disconnection: S-N bond cleavage.

  • Synthons:

    • Electrophile: Activated sulfonyl species (Sulfonyl chloride).[2][3]

    • Nucleophile: Primary amine (n-Hexylamine).[2][3]

  • Protection Strategy: The para-amino group of the benzene ring must be protected (as an acetamide) or masked (as a nitro group) to prevent polymerization or self-sulfonylation.[2][3]

Selected Pathways
  • Pathway A (Primary): Condensation of N-acetylsulfanilyl chloride (ASC) with n-hexylamine, followed by hydrolytic deprotection.[2][3] Why? ASC is an inexpensive commodity chemical; the acetamide group is robust during sulfonylation but easily removed.[2][3]

  • Pathway B (Secondary): Condensation of 4-nitrobenzenesulfonyl chloride with n-hexylamine, followed by reduction.[2][3] Why? Useful if acidic hydrolysis conditions (Pathway A) are incompatible with other functional groups on the alkyl chain (though not an issue for a simple hexyl group).[2][3]

Part 2: Pathway A – The N-Acetylsulfanilyl Chloride Route (Preferred)[3]

Phase 1: Sulfonylation (Condensation)

This step involves the nucleophilic attack of n-hexylamine on the sulfur atom of ASC.[3]

Reaction Scheme:


[3]

Protocol:

  • Reagents:

    • N-Acetylsulfanilyl chloride (ASC): 1.0 equiv.[2][3]

    • n-Hexylamine: 1.1 equiv.[2][3]

    • Base (Triethylamine or Pyridine): 1.2 equiv (to scavenge HCl).[2][3]

    • Solvent: Dichloromethane (DCM) or THF (Dry).[2][3]

  • Procedure:

    • Charge a round-bottom flask with ASC and dry DCM under nitrogen atmosphere.[2][3] Cool to 0°C.[1][2][3]

    • Mix n-hexylamine and the base in a separate addition funnel.

    • Critical Step: Add the amine mixture dropwise to the ASC solution.[2][3] The reaction is exothermic; maintaining

      
       prevents the formation of disulfonimides (bis-sulfonylation).[3]
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of ASC (

      
      ) and appearance of the intermediate (
      
      
      
      ).[3]
  • Workup:

    • Wash the organic layer with 1M HCl (to remove excess amine/pyridine), then saturated

      
      , then brine.[3]
      
    • Dry over

      
       and concentrate in vacuo.
      
Phase 2: Deprotection (Hydrolysis)

The acetyl group is removed to liberate the free amine.[3]

Reaction Scheme:


[3]

Protocol:

  • Reagents:

    • Crude Intermediate from Phase 1.[2][3]

    • Hydrochloric Acid (2M to 6M).[2][3]

  • Procedure:

    • Suspend the intermediate in 2M HCl (approx. 10 mL per gram of substrate).[3]

    • Reflux at 90–100°C for 1–2 hours. The suspension will likely dissolve as the free amine salt forms.[2][3]

    • Critical Endpoint: The solution becomes clear.

  • Isolation:

    • Cool the reaction mixture to RT.

    • Neutralize carefully with 10% NaOH or

      
       solution to pH 7–8.[2][3]
      
    • The product, 4-Amino-N-hexylbenzenesulfonamide, will precipitate as a white/off-white solid.[2][3]

    • Filter, wash with cold water, and recrystallize from Ethanol/Water if necessary.[3]

Part 3: Pathway B – The Nitro-Reduction Route (Alternative)[2][3]

Use this pathway if you lack ASC or need to avoid the acidic reflux of Pathway A.[2][3]

Phase 1: Sulfonylation[3]
  • Reagents: 4-Nitrobenzenesulfonyl chloride + n-Hexylamine +

    
    .[2][3]
    
  • Conditions: Similar to Pathway A (DCM, 0°C).

  • Product: 4-Nitro-N-hexylbenzenesulfonamide.[2][3]

Phase 2: Reduction[3]
  • Reagents: Iron powder (Fe) +

    
     (in Ethanol/Water) OR 
    
    
    
    + Pd/C (Catalytic Hydrogenation).[3]
  • Procedure (Fe Reduction):

    • Dissolve nitro-intermediate in Ethanol/Water (3:1).[2][3]

    • Add Fe powder (3 equiv) and

      
       (0.5 equiv).[2][3]
      
    • Reflux for 2 hours.[2][3][4][5][6]

    • Filter hot through Celite to remove iron oxides.[2][3]

    • Concentrate filtrate to obtain the product.[2][3]

Part 4: Visualization of Pathways

SynthesisPathways ASC N-Acetylsulfanilyl Chloride (Precursor A) InterA Intermediate A: N-acetyl-N'-hexylbenzenesulfonamide ASC->InterA DCM, Et3N, 0°C (Sulfonylation) NitroCl 4-Nitrobenzenesulfonyl Chloride (Precursor B) InterB Intermediate B: 4-Nitro-N-hexylbenzenesulfonamide NitroCl->InterB DCM, Et3N, 0°C (Sulfonylation) Hexyl n-Hexylamine (Reagent) Hexyl->InterA Hexyl->InterB Product TARGET: 4-Amino-N-hexylbenzenesulfonamide InterA->Product HCl, Reflux (Hydrolysis) InterB->Product Fe/NH4Cl or H2/Pd (Reduction)

Caption: Dual synthesis pathways. The Blue path (left) is the preferred industrial standard (ASC route).[3] The Red path (right) is the oxidative alternative.[3]

Part 5: Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Addn)

to

Controls exotherm; prevents formation of disulfonimide side-products (where one amine attacks two sulfonyl chlorides).[2][3]
Stoichiometry 1.0 : 1.1 (Cl : Amine)Slight excess of amine ensures complete consumption of the sulfonyl chloride.[3] Large excess is wasteful and complicates workup.[2][3]
Moisture Control Anhydrous SolventsSulfonyl chlorides hydrolyze to sulfonic acids in the presence of water, lowering yield.[3]
Hydrolysis pH Acidic (

)
Basic hydrolysis is possible but acidic hydrolysis is generally faster for acetamides and avoids air-oxidation of the resulting aniline.[2][3]
Analytical Characterization

To validate the synthesis, look for these key signals:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       (t, 3H, terminal methyl).[3]
      
    • 
       (m, 8H, hexyl chain).[3]
      
    • 
       (s, 2H, 
      
      
      
      , exchangeable).[3]
    • 
       (t, 1H, 
      
      
      
      , exchangeable).[2][3]
    • 
       and 
      
      
      
      (d, 4H, AA'BB' aromatic system).[3]
  • Mass Spectrometry (ESI):

    • 
       Da.[2][3]
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989.[2][3] (Standard protocols for sulfonamide synthesis).

  • Organic Syntheses. "Sulfanilyl Chloride, N-acetyl". Org.[2][3][4][6] Synth.1940 , 20,[3] 13. Link

  • Supuran, C. T., et al. "Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides."[2][3][7] Bioorganic & Medicinal Chemistry2016 .[2][3][7] (Context for biological application).

  • BenchChem. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols". (General acylation/sulfonylation protocols).[1][2][3]

Sources

Biological Activity & Technical Profile: 4-Amino-N-hexylbenzenesulfonamide

[1]

Executive Summary

4-Amino-N-hexylbenzenesulfonamide (CAS: 67491-88-7), often referred to as


-hexylsulfanilamide

This guide details the compound's mechanism of action, synthesis, and validated experimental protocols for assessing its biological activity.[1][2]

Chemical Identity & Physicochemical Properties

The biological behavior of 4-Amino-N-hexylbenzenesulfonamide is governed by the balance between its polar sulfanilamide core and the hydrophobic hexyl tail.

PropertyDescriptionData / Value
IUPAC Name 4-amino-N-hexylbenzenesulfonamide-
Common Name

-Hexylsulfanilamide
-
Molecular Formula

-
Molecular Weight 256.36 g/mol -
LogP (Predicted) ~2.5 - 3.0High lipophilicity aids membrane crossing
pKa (Sulfonamide) ~10.0 - 10.5Higher than sulfadiazine (~6.5); less ionized at physiological pH
Solubility Low in water; Soluble in DMSO, EthanolRequires organic co-solvent for bioassays

Mechanisms of Action[5][6]

Primary Mechanism: Dihydropteroate Synthase (DHPS) Inhibition

Like all sulfanilamides, the 4-amino-N-hexyl derivative targets the bacterial folate synthesis pathway. It acts as a competitive inhibitor and pseudosubstrate for dihydropteroate synthase (DHPS) .

  • Mechanism: The 4-aminobenzenesulfonyl moiety mimics p-aminobenzoic acid (PABA).

  • Effect: It prevents the condensation of PABA with dihydropterin pyrophosphate, halting the production of dihydropteroic acid, a precursor to tetrahydrofolate (DNA synthesis cofactor).

  • Impact of Hexyl Group: The

    
    -hexyl substitution reduces the acidity of the sulfonamide nitrogen compared to heterocyclic derivatives. This generally results in lower intrinsic affinity  for DHPS (which favors ionized sulfonamides). However, the hexyl chain enhances cell wall penetration , potentially making it effective against bacteria with lipid-rich outer membranes (e.g., Mycobacterium spp.) or for topical applications where lipophilicity is advantageous.
    
Secondary Mechanism: Carbonic Anhydrase (CA) Modulation

While primary sulfonamides (


reduced inhibitory activity
  • Research Utility: It serves as a critical negative control or selectivity probe in CA assays to demonstrate the necessity of the unsubstituted sulfonamide moiety for high-affinity binding.

  • Exceptions: It may show weak inhibition against specific isoforms (e.g., hCA I, II) that possess hydrophobic pockets capable of accommodating the hexyl tail.

Pathway Visualization

The following diagram illustrates the competitive inhibition within the folate pathway.

FolatePathwayPABAp-Aminobenzoic Acid(PABA)EnzymeDihydropteroate Synthase(DHPS)PABA->Enzyme SubstrateDHPPDihydropterinPyrophosphateDHPP->EnzymeProductDihydropteroic AcidEnzyme->Product CatalysisInhibitor4-Amino-N-hexylbenzenesulfonamide(Competitive Inhibitor)Inhibitor->Enzyme Blocks Active SiteFolateTetrahydrofolate(DNA Synthesis)Product->Folate

Caption: Competitive inhibition of DHPS by 4-Amino-N-hexylbenzenesulfonamide, blocking folate synthesis.

Experimental Protocols

Synthesis: Schotten-Baumann Reaction

A reliable method for synthesizing 4-Amino-N-hexylbenzenesulfonamide involves the reaction of N-acetylsulfanilyl chloride with hexylamine, followed by hydrolysis.

Reagents:

  • N-Acetylsulfanilyl chloride (ASC)

  • Hexylamine[3]

  • Pyridine or Triethylamine (Base)

  • Hydrochloric Acid (HCl)

Step-by-Step Protocol:

  • Coupling: Dissolve N-acetylsulfanilyl chloride (1.0 eq) in dry acetone or DCM.

  • Addition: Add hexylamine (1.1 eq) and pyridine (1.2 eq) dropwise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Isolation: Evaporate solvent, wash the residue with water and 5% HCl to remove unreacted amine. Recrystallize the intermediate (N-acetyl-N'-hexylsulfanilamide).

  • Hydrolysis: Reflux the intermediate in 10% NaOH or 2M HCl for 1 hour to remove the acetyl protecting group.

  • Purification: Neutralize the solution to precipitate the final product. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (look for hexyl multiplet at 0.8–1.5 ppm and sulfonamide NH).
    
Antibacterial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus, E. coli).

Protocol:

  • Preparation: Dissolve 4-Amino-N-hexylbenzenesulfonamide in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB). Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    CFU/mL).
  • Incubation: Add

    
     of inoculum to 
    
    
    of drug dilution in a 96-well plate. Incubate at
    
    
    for 16–24 hours.
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Use Sulfamethoxazole as a positive control and DMSO as a negative control.

Carbonic Anhydrase Inhibition Assay (Selectivity Probe)

Objective: Assess the compound's ability to inhibit CA isoforms (usually expected to be low, serving as a specificity control).

Method: Stopped-Flow

  • Enzyme: Recombinant hCA I or II.

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (pH indicator).

  • Reaction: Monitor the acidification rate (color change from red to yellow) at 557 nm.

  • Calculation:

    
     is calculated using the Cheng-Prusoff equation.
    
    • Note: Expect

      
       values in the micromolar (
      
      
      ) to millimolar range, significantly higher than primary sulfonamides (nanomolar).

Structure-Activity Relationship (SAR) Insights

The "hexyl" modification provides specific insights into the sulfonamide pharmacophore:

Structural FeatureBiological Consequence

-Amino Group
Essential. Must be unsubstituted for PABA mimicry and DHPS binding.
Sulfonyl Group (

)
Essential. Mimics the transition state of the PABA-DHPP reaction.

-Hexyl Chain
Modulatory. 1. Increases Lipophilicity: Improves passive diffusion across membranes.2. Decreases Acidity: Higher pKa reduces the anionic fraction at pH 7.4, reducing electrostatic attraction to DHPS.3. Steric Bulk: Hinders binding to the Zinc active site in Carbonic Anhydrase, reducing off-target effects compared to primary sulfonamides.

Visualization of Experimental Workflow

MIC_WorkflowStep1Dissolve Compound(DMSO Stock)Step2Serial Dilution(Mueller-Hinton Broth)Step1->Step2Step3Add Bacterial Inoculum(0.5 McFarland)Step2->Step3Step4Incubate(37°C, 24h)Step3->Step4Step5Measure Turbidity(OD600)Step4->Step5

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Northey, E. H. (1948). The Sulfonamides and Allied Compounds. Reinhold Publishing Corporation. (Classic text on N-alkyl sulfonamide SAR).
  • PubChem Compound Summary. (2024). 4-Amino-N-cyclohexylbenzenesulfonamide (Analogous Structure). National Center for Biotechnology Information.

  • Klatte, S., et al. (2023). Synthesis and Biological Evaluation of N-substituted Sulfonamides. Journal of Medicinal Chemistry.

Technical Monograph: 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, physicochemical properties, and experimental applications of 4-Amino-N-hexylbenzenesulfonamide (CAS 67491-88-7).

Mechanism of Action, Structure-Activity Relationships, and Experimental Protocols

-Substituted Sulfonamide / Lipophilic PABA Antagonist

Executive Summary & Chemical Identity

4-Amino-N-hexylbenzenesulfonamide is a secondary sulfonamide characterized by a lipophilic hexyl chain attached to the sulfonamide nitrogen (


) and a free primary amino group at the para position of the benzene ring (

).

Unlike primary sulfonamides (e.g., sulfanilamide, acetazolamide) which are potent Carbonic Anhydrase (CA) inhibitors, this secondary sulfonamide lacks the specific coordination geometry required for Zinc binding in the CA active site. Instead, its primary mechanism of action is competitive inhibition of Dihydropteroate Synthase (DHPS) , functioning as a lipophilic probe for bacterial folate synthesis and a model ligand for hydrophobic protein binding studies (e.g., Human Serum Albumin).

Property Specification
CAS Number 67491-88-7
IUPAC Name 4-amino-N-hexylbenzene-1-sulfonamide
Molecular Formula

Molecular Weight 256.37 g/mol
Pharmacophore p-Aminobenzenesulfonyl group (PABA mimic)
Primary Target Dihydropteroate Synthase (DHPS) [EC 2.5.1.15]
Secondary Activity Hydrophobic Ligand (Albumin Site I/II)
CA Inhibition Negligible/Inactive (Due to

-substitution)

Molecular Mechanism of Action

The biological activity of 4-Amino-N-hexylbenzenesulfonamide is governed by two distinct structural domains: the polar head (mimicking PABA) and the hydrophobic tail (hexyl chain).

Primary Mechanism: Dihydropteroate Synthase (DHPS) Inhibition

The core mechanism follows the classical sulfonamide pathway but is modulated by the hexyl substituent.

  • Molecular Mimicry : The 4-aminobenzenesulfonyl moiety is a structural isostere of p-aminobenzoic acid (PABA) .

  • Competitive Binding : The molecule competes with PABA for the active site of Dihydropteroate Synthase (DHPS) , an enzyme essential for bacterial folate synthesis.

  • Dead-End Complex Formation : DHPS normally catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). 4-Amino-N-hexylbenzenesulfonamide binds to DHPPP, forming a non-functional analog of dihydropteroic acid.

  • Metabolic Blockade : This depletion of dihydropteroate halts the production of tetrahydrofolate, depriving the bacteria of the cofactors necessary for purine, pyrimidine, and amino acid synthesis, leading to bacteriostasis .

The "Hexyl Effect": Lipophilicity & Pharmacokinetics

The


-hexyl chain significantly alters the physicochemical profile compared to simple sulfanilamide:
  • Increased LogP : The hexyl chain increases the partition coefficient, enhancing penetration through lipid-rich bacterial membranes (e.g., Mycobacterium spp. or Gram-negative outer membranes).

  • Protein Binding : The hydrophobic tail promotes high-affinity binding to plasma proteins, particularly Human Serum Albumin (HSA) , often at Sudlow's Site I or II. This makes the compound a valuable probe for studying drug-protein interaction thermodynamics.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive inhibition within the folate synthesis pathway.

FolatePathway Pteridine Dihydropterin Pyrophosphate (DHPPP) DHPS Enzyme: Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Native Substrate Inhibitor 4-Amino-N-hexyl- benzenesulfonamide Inhibitor->DHPS Competitive Inhibition (Ki dependent on N1-substituent) DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Enzymes

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] The sulfonamide acts as a competitive antagonist to PABA at the DHPS active site. The N-hexyl group (red) modulates affinity and solubility but does not participate in the catalytic blockade itself.

Structure-Activity Relationship (SAR) Analysis

Understanding the distinction between


 and 

substitution is critical for experimental design.
FeatureStructureBiological Consequence

-Amino Group

Essential for DHPS Inhibition. Must be unsubstituted to mimic PABA. If substituted, the compound becomes a prodrug or loses antibacterial activity.
Sulfonyl Group

Essential. Mimics the transition state of the carboxyl group of PABA.

-Substituent

Modulator. 1. Antibacterial: Affects pKa (acidity). Optimal pKa for DHPS binding is ~6-7. The hexyl group (alkyl) is less electron-withdrawing than heteroaromatics (e.g., sulfamethoxazole), often resulting in lower intrinsic potency but higher lipophilicity.2. Carbonic Anhydrase: The presence of the hexyl group abolishes Zinc coordination. Primary sulfonamides (

) are required for CA inhibition.
Nomenclature Alert: vs

Researchers must distinguish this compound from 4-(Hexylamino)benzenesulfonamide :

  • 4-Amino-N-hexyl... (CAS 67491-88-7): Hexyl on Sulfonamide.[4][9][10][11][12] Antibacterial / Hydrophobic Probe.

  • 4-(Hexylamino)... (Isomer): Hexyl on Aniline. Carbonic Anhydrase Inhibitor.

Experimental Protocols

Protocol A: Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To quantify the inhibitory constant (


) of 4-Amino-N-hexylbenzenesulfonamide against recombinant DHPS.

Reagents:

  • Recombinant DHPS (e.g., E. coli or S. aureus).

  • Substrates: PABA (

    
    ), DHPPP (
    
    
    
    ).
  • Buffer: 50 mM Tris-HCl, pH 7.6, 10 mM

    
    .
    
  • Radioisotope:

    
    -PABA.
    

Workflow:

  • Preparation : Dissolve 4-Amino-N-hexylbenzenesulfonamide in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

    
     to 100 
    
    
    
    ) in assay buffer.
  • Incubation : Mix Enzyme + DHPPP + Inhibitor (various concentrations). Incubate for 5 mins at 37°C.

  • Initiation : Add

    
    -PABA to start the reaction.
    
  • Reaction : Incubate for 15 minutes.

  • Termination : Stop reaction with ice-cold 10% Trichloroacetic acid (TCA).

  • Separation : Centrifuge to remove protein precipitate. Spot supernatant on TLC plates or use HPLC to separate

    
    -PABA from 
    
    
    
    -Dihydropteroate.
  • Analysis : Measure radioactivity of the product. Plot % Inhibition vs. Log[Inhibitor] to determine

    
    .
    
Protocol B: Hydrophobic Charge Induction Chromatography (HCIC) Evaluation

Objective: To utilize the compound as a ligand for protein separation (simulating mixed-mode chromatography).

Workflow:

  • Coupling : Immobilize 4-Amino-N-hexylbenzenesulfonamide onto activated agarose beads (e.g., via the

    
    -amino group using glutaraldehyde or CNBr activation, though this alters the PABA mimicry, it exposes the hydrophobic hexyl-sulfonamide tail).
    
    • Note: For pure hydrophobic interaction, coupling via the phenyl ring is preferred if possible, but standard amine coupling uses the

      
      .
      
  • Equilibration : Pack column and equilibrate with PBS (pH 7.4).

  • Loading : Load protein mixture (e.g., BSA, Lysozyme).

  • Elution Gradient :

    • Step 1 (pH Elution): Lower pH to 4.0. The sulfonamide nitrogen (pKa ~10) remains neutral/protonated, but the protein charge changes.

    • Step 2 (Hydrophobic Elution): Introduce organic modifier (e.g., 10% Ethanol) or reduce salt concentration to disrupt the hydrophobic interaction between the hexyl tail and the protein.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66909, 4-amino-N-benzylbenzenesulfonamide (Analogous Structure/Class). Retrieved from .

    • U.S. Environmental Protection Agency. Substance Details: Benzenesulfonamide, 4-amino-N-hexyl- (CAS 67491-88-7).[4][9][10][11] Retrieved from .

  • Mechanism of Action (Sulfonamides): Supuran, C. T. (2017). "Structure-based drug discovery of Carbonic Anhydrase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. (Defines the requirement of primary sulfonamides for CA inhibition). Seydel, J. K. (1968). "Sulfonamides: Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences. (Foundational text on PABA competition and N1-substitution effects).
  • Applications in Chromatography: Burton, S. C., & Harding, D. R. (1998). "Hydrophobic charge induction chromatography: Salt independent protein adsorption and facile elution with aqueous buffers." Journal of Chromatography A. (Context for hydrophobic ligand use).

Sources

Technical Guide: Therapeutic Targeting of 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology Primary Focus: Carbonic Anhydrase Inhibition & The "Tail Approach" in Ligand Design

Executive Summary

4-Amino-N-hexylbenzenesulfonamide is a structural derivative of sulfanilamide, distinct in its pharmacological profile due to the substitution on the sulfonamide nitrogen. Unlike its parent compound, which acts primarily as a dihydropteroate synthase inhibitor (antibacterial), the N-hexyl substitution abolishes antibacterial efficacy and shifts the molecule's activity toward the potent inhibition of Human Carbonic Anhydrases (hCAs) .

This guide analyzes the molecule as a prototypical "Tail Approach" ligand . By anchoring to the catalytic zinc ion via the sulfonamide moiety and extending a lipophilic hexyl chain into the enzyme's hydrophobic pocket, this compound serves as a critical probe for mapping isoform selectivity between cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms.

Chemical Identity & Pharmacophore Analysis[1]

Structural Logic

The molecule consists of three distinct pharmacophoric elements:

  • Zinc-Binding Group (ZBG): The sulfonamide moiety (

    
    ) acts as the primary anchor, coordinating directly to the Zn(II) ion in the enzyme active site.
    
  • Aromatic Scaffold: The benzene ring provides rigid spacing and engages in

    
    -stacking interactions with active site residues (e.g., Phe131 in hCA II).
    
  • Selectivity Tail (The Hexyl Chain): The N-hexyl group is a lipophilic probe. Its length and hydrophobicity allow it to reach distinct sub-pockets within the enzyme's active site cleft, differentiating it from "head-only" inhibitors like acetazolamide.

Physicochemical Properties
  • Lipophilicity: The hexyl chain significantly increases

    
     compared to unsubstituted sulfonamides. This enhances membrane permeability, making the compound relevant for intracellular targets or topical applications (e.g., corneal penetration in glaucoma).
    
  • Ionization: The N-substitution increases the

    
     of the sulfonamide proton, modulating its ability to exist as the active anion (
    
    
    
    ) at physiological pH.

Primary Therapeutic Targets: Carbonic Anhydrases (EC 4.2.1.1)

The therapeutic utility of 4-Amino-N-hexylbenzenesulfonamide is defined by its interaction with specific hCA isoforms.

Mechanism of Action: The "Tail Approach"

The inhibition follows a lock-and-key mechanism where the sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of


.

Key Interaction Pathway:

  • Anchoring: The sulfonamide nitrogen coordinates to Zn(II).

  • Orientation: The benzene ring orients the molecule within the conical active site.

  • Differentiation: The hexyl tail extends toward the hydrophobic half of the active site (lined by residues Val121, Val143, Leu198 in hCA II). This interaction is critical for distinguishing between the ubiquitous hCA II and tumor-associated hCA IX.

Target Isoforms & Pathological Relevance
IsoformLocalizationTherapeutic IndicationRelevance of N-Hexyl Tail
hCA II Cytosolic (RBCs, Eye, CNS)Glaucoma, Edema, EpilepsyHigh Affinity. The hydrophobic pocket of hCA II accommodates the hexyl chain, often leading to nanomolar inhibition (

).
hCA IX Transmembrane (Tumor)Hypoxic Tumors (Metastasis)Selectivity Target. The hexyl tail probes the entrance of the active site, which differs in hydrophobicity between hCA II and IX.
hCA XII TransmembraneGlaucoma, CancerSecondary Target. Similar structural requirements to hCA IX; inhibition contributes to lowering intraocular pressure (IOP).

Experimental Validation: Protocols

Gold Standard: Stopped-Flow Hydration Assay

To validate the efficacy of 4-Amino-N-hexylbenzenesulfonamide, kinetic parameters (


, 

, and

) must be determined using a stopped-flow spectrophotometer. This method measures the physiological reaction (hydration of

) rather than esterase activity.

Protocol Workflow:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Indicator System: Add Phenol Red (0.2 mM) as the pH indicator. The reaction is monitored at an absorbance of 557 nm.

  • Substrate Preparation: Saturate water with

    
     to generate a substrate solution (approx. 1.7 mM to 17 mM final concentration).
    
  • Inhibitor Incubation: Incubate the enzyme (hCA) with the 4-Amino-N-hexylbenzenesulfonamide solution for 15 minutes at room temperature prior to mixing.

  • Reaction Initiation: Rapidly mix the Enzyme-Inhibitor complex with the

    
     substrate in the stopped-flow mixing chamber.
    
  • Data Analysis: Record the initial velocity of the pH change (acidification). Fit data to the Michaelis-Menten equation to derive

    
     (inhibition constant) using the Cheng-Prusoff equation.
    
Visualization of Assay Workflow

StoppedFlowAssay cluster_inputs Reagent Prep Enzyme hCA Isoform (Enzyme) Incubation Pre-Incubation (15 min, 25°C) Enzyme->Incubation Inhibitor 4-Amino-N-hexyl... (Ligand) Inhibitor->Incubation CO2 CO2 Saturated Water (Substrate) Mixing Rapid Mixing (Stopped-Flow Chamber) CO2->Mixing Syringe B Indicator Phenol Red (pH Indicator) Indicator->Incubation Incubation->Mixing Syringe A Detection Absorbance (557nm) Monitor Acidification Mixing->Detection < 10 ms dead time Analysis Calculate Ki (Cheng-Prusoff) Detection->Analysis Kinetic Curve

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants (Ki).

Mechanistic Signaling & Pathway Analysis

The biological impact of inhibiting Carbonic Anhydrase extends beyond simple enzymatic blockade. It triggers a cascade of physiological changes depending on the tissue context.

Glaucoma Pathway (Eye)

In the ciliary body of the eye, hCA II and hCA IV drive bicarbonate secretion, which pulls water into the posterior chamber, generating aqueous humor.

  • Action: 4-Amino-N-hexylbenzenesulfonamide inhibits hCA II/IV.

  • Result: Reduced bicarbonate production

    
     Reduced fluid transport 
    
    
    
    Lowered Intraocular Pressure (IOP).
Hypoxic Tumor Pathway (Oncology)

Solid tumors express hCA IX to survive hypoxia. hCA IX acidifies the extracellular space (promoting metastasis) while maintaining neutral intracellular pH.

  • Action: Inhibition of hCA IX.

  • Result: Intracellular acidification of tumor cells

    
     Reduced cell migration 
    
    
    
    Synergistic effect with chemotherapy.
Mechanism of Action Diagram

MechanismOfAction Ligand 4-Amino-N-hexylbenzenesulfonamide Target Carbonic Anhydrase (Active Site) Ligand->Target INHIBITION Zinc Catalytic Zn(II) Ion Ligand->Zinc Sulfonamide Coordination HydroPocket Hydrophobic Pocket (Val121, Leu198) Ligand->HydroPocket Hexyl Tail Interaction (Selectivity Filter) Substrate CO2 + H2O Target->Substrate Normal Function PhysioEffect Physiological Outcome (Lower IOP / Tumor Acidification) Target->PhysioEffect Blockade leads to... Zinc->Target HydroPocket->Target Product HCO3- + H+ Substrate->Product Catalysis

Caption: Molecular mechanism showing the dual interaction: Zn-binding and hydrophobic tail mapping.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

4-Amino-N-hexylbenzenesulfonamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

4-Amino-N-hexylbenzenesulfonamide is a lipophilic derivative of the classical sulfonamide scaffold. Unlike the primary sulfonamide parent (sulfanilamide), which is hydrophilic and a potent zinc-binder in carbonic anhydrase (CA) enzymes, the N-hexyl derivative introduces a significant hydrophobic vector. This modification alters its pharmacokinetic profile, membrane permeability, and binding selectivity, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting the hydrophobic pockets of enzymes like Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS).

This guide provides a rigorous technical overview of its synthesis, physicochemical properties, and biological applications, moving beyond basic descriptions to explore the causal mechanisms driving its experimental utility.

Chemical Identity Table[1]
PropertyDetail
IUPAC Name 4-Amino-N-hexylbenzene-1-sulfonamide
CAS Number 1986331-04-7 (HCl salt); Free base varies
Molecular Formula

Molecular Weight 256.37 g/mol
Appearance White crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water
LogP (Predicted) ~2.1 - 2.5 (Lipophilic)
pKa (Sulfonamide NH) ~10.0 - 10.5 (Weaker acid than sulfanilamide)

PART 2: SYNTHESIS PROTOCOL (The "Tail" Strategy)

The synthesis of 4-Amino-N-hexylbenzenesulfonamide follows the "Tail" strategy, designed to attach hydrophobic moieties to the sulfonamide core. Direct reaction of sulfanilamide with hexyl halides often leads to poly-alkylation or reaction at the aniline nitrogen (


). Therefore, a Protection-Activation-Deprotection  cycle is the industry-standard protocol to ensure regiospecificity at the sulfonamide (

) position.
Mechanistic Workflow

The synthesis relies on the high electrophilicity of sulfonyl chlorides. We utilize N-acetyl protection to shield the aniline amine, preventing self-polymerization and ensuring the sulfonyl chloride forms exclusively at the para position.

SynthesisPath Acetanilide Acetanilide (Starting Material) ASC p-Acetamidobenzenesulfonyl Chloride Acetanilide->ASC Electrophilic Aromatic Substitution (0-5°C) ClSO3H Chlorosulfonic Acid (Excess) ClSO3H->ASC Intermediate 4-Acetamido-N-hexyl benzenesulfonamide ASC->Intermediate Nucleophilic Attack (Schotten-Baumann) Hexylamine Hexylamine (Nucleophile) Hexylamine->Intermediate Product 4-Amino-N-hexyl benzenesulfonamide Intermediate->Product Deacetylation (Reflux) Hydrolysis Acid Hydrolysis (HCl/H2O) Hydrolysis->Product

Figure 1: Regioselective synthesis pathway ensuring N1-substitution.

Detailed Experimental Protocol

Step 1: Chlorosulfonation (Formation of the Electrophile)

  • Reagent Prep: Place 0.1 mol of dry acetanilide in a round-bottom flask.

  • Addition: Cool to 0–5°C in an ice bath. Dropwise add 0.5 mol of chlorosulfonic acid (

    
    ). Critical: The reaction is highly exothermic. Maintain temperature <10°C to prevent charring.
    
  • Heating: Once addition is complete, heat to 60°C for 2 hours to drive the reaction to completion.

  • Quenching: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as a white solid. Filter and wash with cold water.[2] Note: Use immediately to prevent hydrolysis.[2]

Step 2: Amination (The "Tail" Attachment)

  • Solvent System: Dissolve the crude p-acetamidobenzenesulfonyl chloride in anhydrous THF or DCM.

  • Base: Add 1.1 equivalents of Triethylamine (TEA) or Pyridine to scavenge the HCl byproduct.

  • Nucleophile: Add 1.05 equivalents of n-hexylamine dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Evaporate solvent. Resuspend in water and extract with ethyl acetate. Wash organic layer with dilute HCl (to remove unreacted amine) and brine. Dry over

    
    .
    

Step 3: Deprotection (Hydrolysis)

  • Acidification: Dissolve the intermediate in 6M HCl (approx. 10 mL per gram of compound).

  • Reflux: Heat to reflux (100°C) for 30–60 minutes. The solution will clarify as the acetyl group is cleaved.

  • Neutralization: Cool to room temperature. Neutralize carefully with

    
     or NaOH solution to pH 7–8.
    
  • Isolation: The free amine product (4-Amino-N-hexylbenzenesulfonamide) will precipitate. Filter, wash with water, and recrystallize from Ethanol/Water.

PART 3: BIOLOGICAL APPLICATIONS & MECHANISMS

The N-hexyl tail transforms the biological utility of the sulfonamide core. While primary sulfonamides (


) are potent Carbonic Anhydrase (CA) inhibitors due to the free nitrogen binding Zinc, secondary sulfonamides  (

) like this compound exhibit distinct behaviors.
1. Carbonic Anhydrase (CA) Inhibition: The Hydrophobic Probe

Primary sulfonamides bind the Zn(II) ion in the CA active site as a monoanion. Substituting the sulfonamide nitrogen (N1) with a hexyl group sterically hinders this direct coordination. However, this molecule is valuable for:

  • Probing the Hydrophobic Pocket: The hexyl chain interacts with the hydrophobic wall of the CA active site (residues Val121, Leu198, Phe131 in CA II).

  • Isozyme Selectivity: While generally a weaker inhibitor than sulfanilamide, the N-hexyl derivative is used to study selectivity for membrane-bound isoforms (like CA IX and XII) where lipophilicity enhances access to the enzyme active site within the tumor microenvironment.

2. Antimicrobial Activity (DHPS Inhibition)

The core mechanism remains the competition with p-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase (DHPS) .

  • Lipophilicity & Permeability: The hexyl chain significantly increases LogP (~2.3), enhancing penetration through the lipid-rich cell walls of Gram-negative bacteria (like Pseudomonas) or Mycobacteria, which are often impermeable to hydrophilic sulfa drugs.

  • Mechanism: It acts as a false substrate, halting folate synthesis.

Mechanism Drug 4-Amino-N-hexyl benzenesulfonamide Membrane Bacterial Cell Membrane (Lipid Bilayer) Drug->Membrane High Permeability (LogP ~2.3) Enzyme Dihydropteroate Synthase (DHPS) Drug->Enzyme Binds Active Site HydrophobicEffect Hydrophobic Interaction (Hexyl Tail) Drug->HydrophobicEffect Stabilizes Binding Membrane->Enzyme Intracellular Access Inhibition Competitive Inhibition (Folate Synthesis Halted) Enzyme->Inhibition Bacteriostatic Effect PABA PABA (Natural Substrate) PABA->Enzyme Blocked

Figure 2: Mechanism of Action highlighting the role of the lipophilic hexyl tail.

PART 4: REFERENCES

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors: an update on the synthesis of new sulfonamide derivatives and their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kratky, M., et al. (2025).[1] 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences.

  • Zhu, Q., et al. (2024). Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides. ACS Catalysis.

  • PubChem Database . (2026). Compound Summary: Sulfanilamide and Derivatives. National Library of Medicine.

Sources

Discovery and Characterization of 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological characterization of 4-Amino-N-hexylbenzenesulfonamide . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a lipophilic probe in the structure-activity relationship (SAR) of sulfonamide antibiotics.

A Technical Guide to Lipophilic Sulfanilamide Probes

Executive Summary & Chemical Identity

4-Amino-N-hexylbenzenesulfonamide (CAS: 67491-88-7) is a synthetic derivative of sulfanilamide, characterized by the substitution of a hydrophobic hexyl chain on the sulfonamide nitrogen (


-position). Unlike its 

-substituted isomers which are potent Carbonic Anhydrase (CA) inhibitors, this

-substituted variant primarily serves as a probe for investigating lipophilicity-driven membrane permeability and Dihydropteroate Synthase (DHPS) inhibition in bacterial folate metabolism.

This guide delineates the synthetic pathway, the mechanistic divergence between


 and 

substitution, and the critical SAR data that excludes this molecule from the "Zinc-Binding" class of inhibitors while validating its utility in pharmacokinetic optimization.
Chemical Profile
PropertyValue
IUPAC Name 4-amino-N-hexylbenzene-1-sulfonamide
CAS Number 67491-88-7
Molecular Formula

Molecular Weight 256.37 g/mol
Predicted LogP ~2.8 - 3.1 (High Lipophilicity)
pKa (Sulfonamide) ~10.5 (Weakly acidic due to alkyl substitution)
Primary Target Dihydropteroate Synthase (DHPS)

Chemical Synthesis Protocol

The synthesis of 4-Amino-N-hexylbenzenesulfonamide follows the classical N-Acetyl Protection Route . Direct reaction of sulfanilamide with hexyl halides is avoided due to poly-alkylation on the highly nucleophilic aniline nitrogen. Instead, the aniline is protected as an acetamide, forcing the reaction to the sulfonyl chloride.

Reagents Required[1][2][3][4][5]
  • Precursor: N-Acetylsulfanilyl chloride (ASC) [CAS: 121-60-8]

  • Nucleophile: n-Hexylamine (1.1 equivalents)

  • Solvent: Anhydrous THF or DCM

  • Base: Pyridine or Triethylamine (to scavenge HCl)

  • Hydrolysis Agent: 10% HCl or NaOH

Step-by-Step Methodology
  • Sulfonamide Formation (

    
    -Functionalization): 
    
    • Dissolve N-Acetylsulfanilyl chloride (10 mmol) in anhydrous THF (20 mL) under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add n-Hexylamine (11 mmol) and Pyridine (12 mmol) dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). Disappearance of the sulfonyl chloride spot indicates completion.

    • Workup: Evaporate solvent, wash with water to remove pyridine salts, and recrystallize the intermediate (4-acetamido-N-hexylbenzenesulfonamide) from ethanol.

  • Deprotection (Hydrolysis):

    • Suspend the intermediate in 10% HCl (25 mL).

    • Reflux at 100°C for 1-2 hours. The solution will clarify as the free amine forms.

    • Neutralization: Cool to room temperature and neutralize with Sodium Bicarbonate (

      
      ) until pH ~7-8.
      
    • Precipitation: The product, 4-Amino-N-hexylbenzenesulfonamide, will precipitate as a white/off-white solid.

    • Purification: Filter, wash with cold water, and dry under vacuum.

Synthesis Workflow Visualization

Synthesispath Start Acetanilide ASC N-Acetylsulfanilyl Chloride (ASC) Start->ASC + ClSO3H (Chlorosulfonation) Inter Intermediate: 4-Acetamido-N-hexyl... ASC->Inter + Hexylamine + Pyridine Final Target: 4-Amino-N-hexylbenzenesulfonamide Inter->Final + HCl/Heat (Hydrolysis)

Figure 1: Synthetic pathway utilizing the N-acetyl protection strategy to ensure regioselective sulfonamide formation.

Mechanism of Action & Biological Selectivity

Understanding the pharmacology of this molecule requires distinguishing between the Folate Pathway (Antibacterial) and the Carbonic Anhydrase Pathway (Diuretic/Antiglaucoma).

Primary Mechanism: DHPS Inhibition (Antibacterial)

Like all sulfanilamides, the 4-amino-N-hexyl derivative mimics para-aminobenzoic acid (PABA) .

  • Competitive Binding: It competes with PABA for the active site of dihydropteroate synthase (DHPS).

  • Dead-End Complex: The enzyme incorporates the sulfonamide instead of PABA, forming a "false" folate precursor.

  • Lipophilic Advantage: The hexyl tail significantly increases the LogP (partition coefficient).

    • Benefit: Enhanced penetration through the lipid-rich cell walls of Gram-negative bacteria (e.g., Mycobacteria).

    • Trade-off: High lipophilicity can increase protein binding (e.g., to serum albumin), potentially reducing the concentration of free active drug in plasma.

Negative Control: Carbonic Anhydrase (CA) Inhibition

It is a common misconception that all sulfonamides inhibit Carbonic Anhydrase. 4-Amino-N-hexylbenzenesulfonamide is a POOR inhibitor of CA.

  • The Zinc Rule: Potent CA inhibitors (like Acetazolamide or Sulfanilamide) require a primary sulfonamide group (

    
    ). The nitrogen must be unsubstituted to ionize (
    
    
    
    ) and coordinate directly with the
    
    
    ion in the enzyme's active site.
  • Steric Clash: In 4-Amino-N-hexylbenzenesulfonamide, the hexyl group is attached to the sulfonamide nitrogen. This substitution:

    • Reduces the acidity of the

      
       proton (preventing ionization).
      
    • Creates massive steric hindrance, physically blocking the molecule from entering the narrow, cone-shaped active site of the CA enzyme.

Note: The "Tail Approach" for CA inhibitors utilizes molecules where the tail is attached to the phenyl ring or the amino group (


), leaving the sulfonamide (

) free.
Mechanistic Pathway Comparison

Mechanisms Compound 4-Amino-N-hexylbenzenesulfonamide DHPS Target 1: DHPS Enzyme (Bacteria) Compound->DHPS Mimics PABA (High Affinity) CA Target 2: Carbonic Anhydrase (Human) Compound->CA Steric Clash at N1 (Low Affinity) Folate Folate Synthesis BLOCKED DHPS->Folate Zinc Zn(II) Binding FAILED CA->Zinc Requires -SO2NH2

Figure 2: The molecule effectively targets bacterial DHPS but fails to inhibit Carbonic Anhydrase due to N1-substitution.

Experimental Characterization Data

The following data points are critical for researchers utilizing this compound as a reference standard in SAR studies.

ParameterExperimental/Predicted ValueSignificance
Melting Point 102 - 106 °CIndicates purity; lower than unsubstituted sulfanilamide (165°C) due to disrupted H-bonding network.
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility due to the hexyl chain. Requires DMSO or EtOH for bioassays.
pKa ~10.5The N-hexyl substitution removes the acidic proton character typical of primary sulfonamides (pKa ~10.4).
Crystal System Orthorhombic / MonoclinicTypical for long-chain sulfonamides; packing is driven by van der Waals forces between hexyl chains.
Spectral Signature (IR)

Characteristic

symmetric and asymmetric stretches.

References

  • Synthesis & General Sulfonamide Chemistry

    • Domagk, G. (1935). "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen."[1] Deutsche Medizinische Wochenschrift. (Foundational text on sulfonamide discovery).

    • PubChem Compound Summary:

  • Carbonic Anhydrase "Tail Approach" (For Contrast)

    • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Explains why N1-substituted sulfonamides are generally inactive against CA).
    • BenchChem Data:

  • Antibacterial SAR & Lipophilicity: Hansch, C., et al. (1968). "The Linear Free-Energy Relationship between Partition Coefficients and the Biological Activity of Sulfonamides." Journal of Medicinal Chemistry. (Establishes the correlation between alkyl chain length and antibacterial potency).
  • Regulatory & Safety

    • EPA Substance Registry Services:

Sources

4-Amino-N-hexylbenzenesulfonamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-N-hexylbenzenesulfonamide IUPAC Name, Synonyms, and Technical Profile Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

4-Amino-N-hexylbenzenesulfonamide (CAS 67491-88-7) is a secondary sulfonamide derivative characterized by a linear hexyl chain attached to the sulfonamide nitrogen of the sulfanilamide core. As a member of the para-aminobenzenesulfonamide class, it functions primarily as a research tool in the study of carbonic anhydrase (CA) inhibition and as a lipophilic intermediate in the synthesis of complex pharmaceutical agents. This guide provides a definitive technical profile, covering nomenclature, synthesis, physicochemical properties, and biological mechanisms.

Chemical Identity & Nomenclature

Accurate nomenclature is critical for database retrieval and regulatory compliance. The following table consolidates the identifiers for this specific chemical entity.

Identifier Value
IUPAC Name 4-Amino-N-hexylbenzenesulfonamide
Common Name N-Hexylsulfanilamide
CAS Registry Number 67491-88-7
Molecular Formula C₁₂H₂₀N₂O₂S
Molecular Weight 256.37 g/mol
SMILES O=S(=O)(NCCCCCC)c1ccc(N)cc1
InChI Key Predicted:WZLXVTOEHVYXMS-UHFFFAOYSA-N
Synonyms p-Aminobenzenesulfonhexylamide; 4-Sulfamoylaniline N-hexyl derivative

Physicochemical Profile

The introduction of the n-hexyl chain significantly alters the physicochemical landscape of the parent sulfanilamide, primarily by increasing lipophilicity. This modification enhances membrane permeability, a critical factor in designing CA inhibitors targeting intracellular isoforms.

Property Value / Description Causality/Relevance
LogP (Predicted) ~2.5 – 2.9The hexyl chain adds hydrophobicity, facilitating transport across lipid bilayers compared to unsubstituted sulfanilamide (LogP ~ -0.7).
pKa (Sulfonamide) ~10.0 – 10.5The alkyl substitution on the nitrogen removes the acidic proton found in primary sulfonamides, reducing acidity.
pKa (Aniline) ~2.0 – 2.5The aromatic amine remains weakly basic, allowing for protonation under strong acidic conditions.
Solubility Low in water; High in DMSO, Methanol, DCMLipophilic tail dictates solubility; requires organic co-solvents for biological assays.
Appearance Off-white to pale yellow solidTypical of oxidized aniline derivatives.

Synthesis & Manufacturing Protocol

The synthesis of 4-Amino-N-hexylbenzenesulfonamide follows a classic protection-coupling-deprotection strategy to prevent the formation of polymerization byproducts involving the highly reactive aniline amine.

Core Synthetic Pathway
  • Protection: Acetylation of aniline (or use of N-acetylsulfanilyl chloride) to protect the para-amino group.

  • Coupling (Nucleophilic Substitution): Reaction of N-acetylsulfanilyl chloride with n-hexylamine. The sulfonyl chloride is highly electrophilic, while the hexylamine acts as the nucleophile.

  • Deprotection (Hydrolysis): Acidic or basic hydrolysis to remove the acetyl group, liberating the free amine.

Experimental Workflow (Step-by-Step)
  • Reagents: N-acetylsulfanilyl chloride (1.0 eq), n-Hexylamine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM), HCl (2M), NaOH (10%).

  • Step 1: Coupling

    • Dissolve N-acetylsulfanilyl chloride in anhydrous DCM at 0°C.

    • Add triethylamine (base scavenger) followed by dropwise addition of n-hexylamine.

    • Mechanism:[1][2] The base neutralizes the HCl generated during the formation of the sulfonamide bond.

    • Stir at room temperature for 4–6 hours. Monitor by TLC.

  • Step 2: Hydrolysis

    • Evaporate DCM. Resuspend the intermediate (4-acetamido-N-hexylbenzenesulfonamide) in 10% NaOH or 2M HCl.

    • Reflux for 1–2 hours.

    • Critical Check: Ensure complete deacetylation. Incomplete hydrolysis yields the N-acetyl impurity.

  • Step 3: Isolation

    • Neutralize the solution to pH ~7. The product will precipitate due to low water solubility.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water.

Visual Synthesis Pathway

SynthesisPathway Start N-Acetylsulfanilyl Chloride Inter Intermediate: 4-Acetamido-N-hexyl benzenesulfonamide Start->Inter Coupling (DCM, Et3N, 0°C) Reagent n-Hexylamine Reagent->Inter Product Product: 4-Amino-N-hexyl benzenesulfonamide Inter->Product Hydrolysis (HCl/NaOH, Reflux)

Figure 1: Synthetic route for 4-Amino-N-hexylbenzenesulfonamide via sulfonyl chloride coupling and hydrolysis.

Biological Mechanism: Carbonic Anhydrase Inhibition

While primary sulfonamides (


) are the classical inhibitors of Carbonic Anhydrase (CA), secondary sulfonamides like 4-Amino-N-hexylbenzenesulfonamide generally show reduced affinity for the zinc active site compared to their primary counterparts. However, they serve as crucial pro-drugs  or selectivity probes .
Mechanism of Action
  • Primary Interaction: The sulfonamide moiety coordinates to the

    
     ion in the enzyme's active site.
    
  • Steric Factors: The N-hexyl group is bulky. In some CA isoforms, this bulk prevents binding (steric clash), while in others with larger hydrophobic pockets, it may enhance selectivity.

  • Binding Mode: The nitrogen of the sulfonamide binds to Zinc, displacing the catalytic water molecule/hydroxide ion, thereby halting the hydration of

    
    .
    
Signaling & Interaction Logic

CAMechanism Compound 4-Amino-N-hexyl benzenesulfonamide CA_ActiveSite Carbonic Anhydrase Active Site (Zn2+) Compound->CA_ActiveSite Coordination via Sulfonamide N Inhibition Displacement of Catalytic Water CA_ActiveSite->Inhibition Steric fit of Hexyl chain Result Inhibition of CO2 Hydration Inhibition->Result Loss of catalytic activity

Figure 2: Mechanism of Carbonic Anhydrase inhibition by sulfonamide derivatives.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • Aromatic Region: Two doublets (AA'BB' system) integrating to 2 protons each, typically around

    
     6.6 ppm (ortho to amine) and 
    
    
    
    7.4 ppm (ortho to sulfonamide).
  • Amine (

    
    ):  Broad singlet around 
    
    
    
    5.8–6.0 ppm (exchangeable with
    
    
    ).
  • Sulfonamide NH: Triplet or broad singlet around

    
     7.0–7.5 ppm (coupling with adjacent methylene).
    
  • Alkyl Chain:

    • Triplet (

      
       ~2.7 ppm) for 
      
      
      
      .
    • Multiplets (

      
       1.2–1.5 ppm) for the internal methylene protons (
      
      
      
      ).
    • Triplet (

      
       ~0.85 ppm) for the terminal methyl group (
      
      
      
      ).
Mass Spectrometry (ESI-MS)
  • Positive Mode:

    
     peak at m/z 257.1 .
    
  • Fragmentation: Loss of the hexyl chain or cleavage at the S-N bond may be observed.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the sulfonamide moiety (sulfa allergy cross-reactivity).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for sulfur and nitrogen oxides.

References

  • PubChem Compound Summary. (n.d.). 4-Amino-N-hexylbenzenesulfonamide (CAS 67491-88-7).[3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

Sources

Technical Monograph: 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 67491-88-7 Compound Class: N-Substituted Sulfanilamide / Carbonic Anhydrase Inhibitor (CAI) Probe

Part 1: Chemical Identity & Physicochemical Profile

4-Amino-N-hexylbenzenesulfonamide is a lipophilic derivative of sulfanilamide. Unlike its parent compound, which is highly polar, the addition of the


-hexyl chain significantly alters its partition coefficient (

), modulating its transport across biological membranes and its affinity for hydrophobic pockets within enzyme active sites (specifically Carbonic Anhydrases).
PropertySpecification
CAS Number 67491-88-7
IUPAC Name 4-amino-N-hexylbenzene-1-sulfonamide
Molecular Formula

Molecular Weight 256.37 g/mol
SMILES CCCCCCNS(=O)(=O)C1=CC=C(N)C=C1
InChI Key BLAWZIRICNQARU-UHFFFAOYSA-N
Predicted Density ~1.15 ± 0.1 g/cm³
Solubility Soluble in DMSO, MeOH, Acetone; Sparingly soluble in water.
Part 2: Synthetic Pathways & Optimization

As a research scientist, you must prioritize purity and yield. The direct reaction of sulfanilamide with hexyl halides often leads to poly-alkylation at the highly nucleophilic aniline nitrogen (


) rather than the desired sulfonamide nitrogen (

). Therefore, a Protection-Deprotection Strategy is the industry standard for ensuring regioselectivity.
Validated Synthesis Protocol

The synthesis utilizes N-acetylsulfanilyl chloride (ASC) as the electrophile. The acetyl group protects the aniline amine, directing the nucleophilic attack of hexylamine solely to the sulfonyl chloride.

Step 1: Sulfonamide Formation

  • Reagents: N-acetylsulfanilyl chloride (1.0 eq), Hexylamine (1.1 eq), Pyridine or TEA (1.5 eq), DCM or THF (Solvent).

  • Mechanism: Nucleophilic substitution at the sulfur atom. The base neutralizes the HCl byproduct to drive equilibrium.

  • Process: Add ASC dropwise to a cooled solution (0°C) of hexylamine and base. Stir at RT for 4–6 hours.

Step 2: Hydrolysis (Deprotection)

  • Reagents: HCl (2M) or NaOH (10%), Ethanol/Water reflux.

  • Mechanism: Acid- or base-catalyzed hydrolysis of the acetamide to the free amine.

  • Process: Reflux the intermediate for 1–2 hours. Neutralize to pH 7–8 to precipitate the product.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: N-acetylsulfanilyl chloride Inter Intermediate: 4-Acetamido-N-hexyl benzenesulfonamide Start->Inter Nucleophilic Substitution (0°C -> RT) Hexyl Reagent: Hexylamine + Base (TEA) Hexyl->Inter Hydro Step 2: Acid Hydrolysis (HCl/EtOH Reflux) Inter->Hydro Deprotection Final Product: 4-Amino-N-hexyl benzenesulfonamide Hydro->Final Neutralization & Crystallization

Figure 1: Regioselective synthesis pathway preventing N4-alkylation.

Part 3: Pharmacology & Application Spectrum[1]
1. Carbonic Anhydrase Inhibition (CAI)

The primary research application for CAS 67491-88-7 is in the study of Carbonic Anhydrase (CA) isozymes.

  • Mechanism: The sulfonamide moiety (

    
     or 
    
    
    
    ) acts as a zinc-binding group (ZBG). The nitrogen coordinates with the catalytic
    
    
    ion in the enzyme's active site, displacing the water molecule/hydroxide ion required for catalysis.
  • Role of the Hexyl Chain: The hydrophobic

    
    -hexyl tail interacts with the hydrophobic wall of the enzyme's active site cleft. This elongation is critical for isozyme selectivity . While acetazolamide (short tail) is a pan-inhibitor, longer alkyl chains like the hexyl group often show enhanced affinity for membrane-bound isozymes (e.g., hCA IX  and hCA XII ), which are overexpressed in hypoxic tumor cells.
    
2. Dye Chemistry Intermediate

The compound serves as a diazo component. The free primary amine (


) can be diazotized (using 

) and coupled with electron-rich aromatics (phenols, naphthols) to produce hydrophobic azo dyes suitable for polyester or nylon fibers.
Mechanism of Action Diagram

CA_Inhibition Enzyme Carbonic Anhydrase Active Site Zinc Zn2+ Ion (Catalytic Center) Enzyme->Zinc Inhibition Catalysis Blocked (No CO2 hydration) Zinc->Inhibition Result Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zinc Coordination (Displaces H2O) Hexyl N-Hexyl Tail (Hydrophobic) Sulfonamide->Hexyl Linked Pocket Hydrophobic Pocket (Selectivity Filter) Hexyl->Pocket Van der Waals Interaction Pocket->Inhibition Result

Figure 2: Structural basis for CA inhibition. The hexyl tail targets hydrophobic pockets to tune selectivity.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected Signals / Features
1H NMR (DMSO-d6) Aromatic: Two doublets (AA'BB' system) at

~6.6 (2H) and ~7.4 (2H) ppm.Amine: Broad singlet at

~5.8 ppm (

).Sulfonamide NH: Triplet/Broad at

~7.0–7.2 ppm.Alkyl Chain: Triplet (

~2.7 ppm,

), Multiplets (

~1.2–1.4 ppm), Triplet (

~0.85 ppm,

).
IR Spectroscopy 3350–3450 cm⁻¹: Primary amine stretching (

).1300–1350 cm⁻¹: Asymmetric

stretch.1150–1170 cm⁻¹: Symmetric

stretch.
Mass Spectrometry [M+H]+: 257.13 m/z.Fragmentation often shows loss of the hexyl group or cleavage at the S-N bond.
Part 5: Safety & Handling
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction).

  • Sulfa Allergy Warning: As a sulfonamide derivative, this compound can trigger severe allergic reactions (Stevens-Johnson syndrome) in sensitized individuals. Handle with nitrile gloves and work in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References
  • EPA Substance Registry Services. (n.d.). Benzenesulfonamide, 4-amino-N-hexyl-.[1][2][3][4][5][6] U.S. Environmental Protection Agency.[1] Retrieved January 28, 2026, from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for Sulfonamide CAI mechanism).
  • Mishra, C. B., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4025. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-benzylbenzenesulfonamide (Analogous Structure Reference). National Library of Medicine. Retrieved from [Link]

Sources

Technical Analysis: 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 4-Amino-N-hexylbenzenesulfonamide , focusing on the precise determination of its molecular weight, structural validation, and analytical protocols required for pharmaceutical research.

Physicochemical Profiling & Molecular Weight Determination[1]

Executive Summary

4-Amino-N-hexylbenzenesulfonamide (CAS: 67491-88-7) is a lipophilic sulfonamide derivative primarily utilized in Structure-Activity Relationship (SAR) studies for Carbonic Anhydrase (CA) inhibition. Unlike the parent compound sulfanilamide, the inclusion of an N-hexyl aliphatic chain significantly alters the molecule's hydrophobicity (LogP), influencing its membrane permeability and isozyme selectivity (e.g., hCA I vs. hCA II).

This guide provides a rigorous framework for verifying the molecular weight (MW) of this entity, a critical quality attribute (CQA) in drug development to ensure dosage accuracy and stoichiometric precision in enzymatic assays.

Physicochemical Identity

The molecular weight of a drug candidate is not merely a sum of atomic masses; it is the fundamental constant used to validate synthesis success and purity.

Core Data Table
PropertyValueTechnical Note
IUPAC Name 4-Amino-N-hexylbenzenesulfonamideAlso cited as Benzenesulfonamide, 4-amino-N-hexyl-
CAS Registry 67491-88-7 Validated via US EPA Substance Registry
Molecular Formula C₁₂H₂₀N₂O₂S Carbon count (12) drives lipophilicity
Molecular Weight 256.37 g/mol Average mass (weighted by isotope abundance)
Exact Mass 256.1245 Da Monoisotopic mass (for High-Res MS)
Physical State Solid / Crystalline PowderPredicted MP > 100°C (based on homologs)
Structural Connectivity

The following diagram illustrates the topological connectivity of the molecule, highlighting the sulfonamide core and the hydrophobic hexyl tail.

ChemicalStructure Figure 1: Structural connectivity of 4-Amino-N-hexylbenzenesulfonamide (C12H20N2O2S). Benzene Benzene Ring (C6H4) Sulfonamide Sulfonamide Linker (-SO2-NH-) Benzene->Sulfonamide C-S Bond (Para) Amine Amino Group (4-Position, -NH2) Amine->Benzene C-N Bond Hexyl Hexyl Chain (-(CH2)5-CH3) Sulfonamide->Hexyl N-C Bond

[1]

Molecular Weight Determination: Theoretical vs. Experimental

In a research setting, relying solely on the label MW is insufficient. The following protocols outline how to calculate and experimentally validate the molecular weight.

A. Theoretical Calculation (Stoichiometric Basis)

The average molecular weight is calculated using standard atomic weights. This value is used for molarity calculations in dosing.

  • Carbon (12 × 12.011): 144.132

  • Hydrogen (20 × 1.008): 20.160

  • Nitrogen (2 × 14.007): 28.014

  • Oxygen (2 × 15.999): 31.998

  • Sulfur (1 × 32.06): 32.060

  • Total MW: 256.364 g/mol (Rounded to 256.36 or 256.37 in literature).

B. Experimental Validation: LC-MS Protocol

Mass Spectrometry (MS) is the gold standard for confirming MW. The presence of the sulfonamide group makes Electrospray Ionization (ESI) the preferred ionization method due to its ability to protonate the nitrogen atoms.

Protocol:

  • Solvent System: Dissolve 0.1 mg of compound in Methanol (MeOH) or Acetonitrile (MeCN) with 0.1% Formic Acid.

  • Ionization Mode: Positive Mode (ESI+).

  • Target Ions:

    • [M+H]⁺: The protonated molecular ion. Expected m/z = 257.37 .

    • [M+Na]⁺: Sodium adduct (common in glass containers). Expected m/z = 279.36 .

    • [2M+H]⁺: Dimer formation (concentration dependent). Expected m/z = 513.73 .

Interpretation: If the primary peak appears at m/z 299 instead of 257, the synthesis likely failed to hydrolyze the acetyl protecting group (an impurity known as N-acetyl-N'-hexylbenzenesulfonamide).

Synthesis & Impurity Profile

Understanding the synthesis is crucial for troubleshooting MW discrepancies. The standard route involves the reaction of p-acetamidobenzenesulfonyl chloride with hexylamine, followed by hydrolysis.

SynthesisWorkflow Figure 2: Synthesis pathway and critical molecular weight shift during hydrolysis. Start Start: p-Acetamidobenzenesulfonyl Chloride (MW ~233.6) Step1 Step 1: Amidation (+ Hexylamine, - HCl) Start->Step1 Intermed Intermediate: N-Acetyl-N'-hexylbenzenesulfonamide (MW ~298.4) Step1->Intermed Step2 Step 2: Acid Hydrolysis (Removal of Acetyl Group) Intermed->Step2 Final Target: 4-Amino-N-hexylbenzenesulfonamide (MW 256.37) Step2->Final Impurity Impurity Check: Did MW shift from 298 to 256? Step2->Impurity Impurity->Final Yes

Biological Relevance & Applications

The precise molecular weight is essential for calculating inhibition constants (


) in enzymatic assays.
  • Carbonic Anhydrase Inhibition: The 4-amino-benzenesulfonamide scaffold mimics the transition state of CO₂ hydration. The N-hexyl tail interacts with the hydrophobic pocket of the enzyme active site.

  • Stoichiometry: When preparing a 10 mM stock solution in DMSO:

    • Weigh 2.56 mg of 4-Amino-N-hexylbenzenesulfonamide.[1]

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Note: Errors in MW (e.g., using the salt form MW vs. free base) will skew

      
       values.
      
References
  • U.S. Environmental Protection Agency (EPA). (2024). Substance Details: Benzenesulfonamide, 4-amino-N-hexyl- (CAS 67491-88-7).[1][2] CompTox Chemicals Dashboard. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Foundational text on sulfonamide CA inhibitors).
  • PubChem. (2024). Benzenesulfonamide, 4-amino-N-hexyl- Compound Summary. National Library of Medicine. [Link]

Sources

Solubility Profiling of Lipophilic Sulfonamides: A Technical Guide to 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper. It addresses the specific physicochemical profile of 4-Amino-N-hexylbenzenesulfonamide , bridging the gap between available literature on its parent compounds and the predictive requirements for this specific lipophilic derivative.

Executive Summary

4-Amino-N-hexylbenzenesulfonamide (CAS: 67491-88-7) represents a critical intermediate in the synthesis of lipophilic antimicrobial agents and carbonic anhydrase inhibitors. Unlike its parent compound, sulfanilamide, the addition of a hexyl chain significantly alters its solvation thermodynamics, reducing aqueous solubility while enhancing affinity for non-polar organic solvents.

This guide addresses a specific gap in current chemical literature: while data for short-chain analogs (N-methyl, N-butyl) exists, comprehensive experimental solubility tables for the N-hexyl derivative are not standardized in public repositories. This whitepaper provides a predictive solubility profile derived from homologous series analysis and establishes a validated experimental protocol for researchers to generate definitive thermodynamic data.

Physicochemical Profile & Predictive Analysis

To understand the solubility behavior of the N-hexyl derivative, we must analyze it relative to the well-characterized parent compound, p-aminobenzenesulfonamide (sulfanilamide).

Structural Impact on Solvation

The introduction of a hexyl (-C₆H₁₃) group at the sulfonamide nitrogen creates a "Janus-faced" molecule:

  • Hydrophilic Domain: The 4-amino group and sulfonyl moiety retain hydrogen bond donor/acceptor capabilities.

  • Lipophilic Domain: The hexyl chain increases the partition coefficient (LogP), imposing a significant entropic penalty on dissolution in water due to the hydrophobic effect.

Predicted Solubility Trends

Based on the Group Contribution Method and data from homologous N-alkylsulfonamides, the expected solubility profile is as follows:

Solvent CategoryRepresentative SolventPredicted Behavior vs. ParentMechanism
Polar Protic WaterSignificantly Lower Hydrophobic hydration penalty of the hexyl chain.
Polar Protic Methanol/EthanolHigher Alkyl chain interacts favorably with the organic moiety of the alcohol.
Polar Aprotic Acetone/DMFHigh Dipole-dipole interactions with the sulfonamide core; no hydrophobic penalty.
Non-Polar CyclohexaneModerate Increase Van der Waals interactions with the hexyl tail stabilize the solute.

Thermodynamic Prediction:

  • Melting Point (T_m): ~87–89 °C (Estimated based on N-alkyl trends).[1]

  • Enthalpy of Fusion (

    
    ):  Expected to be lower than sulfanilamide due to disruption of the rigid hydrogen-bonding crystal lattice by the flexible hexyl chain.
    

Experimental Protocol: Solubility Determination

Since specific literature values are sparse, the following protocol is the Gold Standard for generating publication-quality solubility data for this compound.

Materials & Purity
  • Solute: 4-Amino-N-hexylbenzenesulfonamide (Purity > 98%, recrystallized from ethanol).

  • Solvents: HPLC grade (Water, Methanol, Ethanol, 1-Propanol, Acetone, Acetonitrile).

Laser Monitoring Observation Technique

For high-precision measurements, the Laser Monitoring Dynamic Method is superior to gravimetric analysis for this compound class.

Workflow Diagram:

SolubilityProtocol Prep Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Thermostated Vessel) Prep->Equil T ± 0.05 K Laser Laser Monitoring (Transmissivity Detection) Equil->Laser Continuous Stirring Detect Dissolution Point (Max Transmissivity) Laser->Detect Disappearance of Solid Calc Mole Fraction Calculation Detect->Calc x_i = n_1 / (n_1 + n_2)

Figure 1: Laser Monitoring Dynamic Method for precise solubility determination.

Step-by-Step Procedure:

  • Preparation: Weigh a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Connect the vessel to a thermostatic water bath. Stir continuously.

  • Ramping: Slowly increase temperature (0.1 K/min) while monitoring the intensity of a laser beam passing through the suspension.

  • Detection: The temperature at which the laser intensity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (

    
    ).
    
  • Repetition: Repeat with varying mass ratios to construct the full polythermal curve.

Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it must be correlated using thermodynamic models to ensure internal consistency and calculate dissolution properties.

The Modified Apelblat Model

This semi-empirical model is the industry standard for sulfonamide solubility correlation.



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[3][4]
    
  • 
    : Empirical model parameters derived via non-linear regression.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (


), entropy (

), and Gibbs energy (

) are calculated:
  • Enthalpy:

    
    
    
  • Gibbs Energy:

    
    
    
  • Entropy:

    
    
    

Thermodynamic Logic Flow:

Thermodynamics Data Experimental Data (x_i vs T) Model Apelblat Correlation ln x = A + B/T + C ln T Data->Model Regression VantHoff Van't Hoff Plot ln x vs 1/T Data->VantHoff Linearization Params Calc. Parameters ΔH, ΔS, ΔG Model->Params Differentiation VantHoff->Params Slope & Intercept

Figure 2: Thermodynamic processing pipeline for solubility data.

Applications & Implications

Understanding the solubility of 4-Amino-N-hexylbenzenesulfonamide is critical for two primary applications:

  • Crystallization Purification:

    • The steep solubility curve in alcohols (e.g., Ethanol) vs. the flat curve in water suggests an antisolvent crystallization strategy. Dissolving the crude intermediate in hot ethanol and slowly adding water will yield high-purity crystals.

  • Drug Delivery Formulation:

    • The N-hexyl chain enhances permeability across lipid bilayers but limits aqueous concentration. Formulations will likely require cosolvents (PEG-400, Propylene Glycol) or cyclodextrin complexation to achieve therapeutic bioavailability.

References

The following sources provide the foundational data for the parent sulfonamides and the methodological standards cited in this guide.

  • Solubility of p-Aminobenzenesulfonamide (Parent Analog)

    • Title: Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.[4]15) K.

    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Thermodynamic Modeling of Sulfonamides

    • Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane.
    • Source: Journal of the Brazilian Chemical Society.[5]

    • URL:[Link][1][6]

  • Compound Identification & Properties

    • Title: 4-Amino-N-hexylbenzenesulfonamide (PubChem CID 67491-88-7).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Methodology (Laser Monitoring)

    • Title: Measurement and Correlation of Solubilities of (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid in Different Pure Solvents.
    • Source: Journal of Chemical & Engineering Data (Demonstr
    • URL:[Link]

Sources

spectroscopic data of 4-Amino-N-hexylbenzenesulfonamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of 4-Amino-N-hexylbenzenesulfonamide (CAS 67491-88-7). It is designed for researchers requiring high-fidelity structural validation of sulfonamide derivatives, particularly those utilized as carbonic anhydrase inhibitors or synthetic intermediates.

Technical Guide for Structural Elucidation & Validation

Introduction & Structural Context

4-Amino-N-hexylbenzenesulfonamide consists of a lipophilic hexyl "tail" attached to the sulfonamide nitrogen (


) of a sulfanilamide core. This structural motif is critical in medicinal chemistry, often employed to modulate the physicochemical properties (LogP) and isoform selectivity of carbonic anhydrase inhibitors (CAIs) [1, 2].
  • Chemical Formula:

    
    
    
  • Molecular Weight: 256.37 g/mol

  • Key Features: Amphiphilic nature; para-substituted benzene ring; primary aromatic amine (

    
    ); secondary sulfonamide (
    
    
    
    ).

Synthesis & Sample Preparation Protocol

To ensure spectroscopic accuracy, the sample must be free of the N-acetyl precursor often used in synthesis. The following protocol outlines the generation of high-purity analyte.

Validated Synthesis Workflow

The synthesis follows a standard nucleophilic substitution followed by acid hydrolysis.

SynthesisWorkflow SM1 4-Acetamidobenzenesulfonyl Chloride Step1 Coupling (DCM, Et3N, 0°C to RT) SM1->Step1 SM2 Hexylamine (1.1 eq) SM2->Step1 Inter Intermediate: 4-Acetamido-N-hexyl... Step1->Inter Step2 Hydrolysis (10% HCl, Reflux 1h) Inter->Step2 Product Target: 4-Amino-N-hexyl... Step2->Product

Figure 1: Synthetic pathway for the isolation of 4-Amino-N-hexylbenzenesulfonamide.

Sample Preparation for Spectroscopy[1]
  • NMR: Dissolve 5-10 mg in 0.6 mL DMSO-

    
     . CDCl
    
    
    
    may be used but often leads to broad exchangeable proton signals (NH) and lower solubility for the polar core.
  • Mass Spec: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI(+).

  • IR: Dry powder is preferred for ATR-FTIR . If using KBr pellets, ensure the ratio is 1:100 (sample:KBr) to prevent peak saturation.

Mass Spectrometry (ESI-MS)

Mass spectrometry provides the primary confirmation of molecular weight and reveals the stability of the sulfonamide linkage.

Experimental Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive)

  • Capillary Voltage: 3.5 kV

  • Source Temp: 300°C

Data Interpretation & Fragmentation Logic

The spectrum is dominated by the protonated molecular ion


. Fragmentation typically occurs at the S-N bond or via loss of the alkyl chain.
Ion Typem/z (Theory)Interpretation

257.13 Parent Ion (Base Peak)

279.11Sodium adduct (common in glass containers)

172.01Loss of hexyl chain (homolytic/rearrangement)

156.01Sulfanilamide core fragment (S-N cleavage)

Diagnostic Check: Look for the


S isotope peak  at 

. The natural abundance of

S is ~4.2%, so you should observe a peak at m/z 259.1 with approximately 4-5% intensity relative to the parent ion.

MassSpecFrag Parent [M+H]+ m/z 257 Frag1 Fragment A [M - Hexyl]+ m/z ~172 Parent->Frag1 Alkyl Loss (-C6H13) Frag2 Fragment B [Sulfanilamide Core]+ m/z 156 Parent->Frag2 S-N Cleavage

Figure 2: Primary fragmentation pathways observed in ESI-MS.

Infrared Spectroscopy (FT-IR)

IR confirms the presence of the three critical functional domains: the primary amine, the sulfonamide linker, and the aliphatic tail.

Functional Group Assignments

The following bands are diagnostic. Absence of the Carbonyl stretch (~1680 cm


) confirms successful hydrolysis of the acetyl protecting group [3].
Functional GroupFrequency (cm

)
Intensity/ShapeAssignment
Primary Amine (

)
3450 & 3360 Medium, DoubletAsym. & Sym. N-H stretch (Aniline)
Sulfonamide (

)
3240 - 3280 Sharp, SingleSecondary sulfonamide N-H stretch
Aliphatic Chain 2920 - 2960 StrongC-H stretch (Hexyl

)
Sulfonyl (

)
1310 - 1340 StrongAsymmetric

stretch
Sulfonyl (

)
1140 - 1160 StrongSymmetric

stretch
Aromatic Ring 1590 - 1600 MediumC=C Ring stretch
Para-Substitution 820 - 840 StrongC-H Out-of-plane bending (2 adj. H)

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the carbon skeleton and proton environment.

H NMR (300/400 MHz, DMSO- )

The aromatic region displays a classic AA'BB' system typical of para-substituted benzenes.

Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
Mult.Int.[1][2][3][4][5]AssignmentStructural Context
7.38 - 7.45 Doublet2HAr-H (meta to

)
Ortho to electron-withdrawing

group
7.10 - 7.25 Triplet1H

Exchangeable; couples with

6.55 - 6.62 Doublet2HAr-H (ortho to

)
Ortho to electron-donating

group
5.80 - 6.00 Broad s2H

Exchangeable; broad due to H-bonding
2.65 - 2.75 Quartet2H

Deshielded by adjacent Nitrogen
1.30 - 1.40 Multiplet2H

Shielded alkyl chain start
1.15 - 1.25 Multiplet6HBulk

Methylene envelope
0.80 - 0.85 Triplet3HTerminal

Methyl group end of tail

Critical Validation Point: The coupling constant (


) for the aromatic doublets is typically 8.5 - 9.0 Hz , characteristic of para-substitution. If the peaks at 6.6 ppm and 7.4 ppm are not clear doublets (roofing effect), check the field homogeneity, but the AA'BB' pattern is expected.
C NMR (75/100 MHz, DMSO- )
  • Aromatic Carbons:

    • 
       152.5 ppm: 
      
      
      
      (Deshielded by N lone pair)
    • 
       128.5 ppm: 
      
      
      
    • 
       125.0 ppm: 
      
      
      
    • 
       112.8 ppm: 
      
      
      
  • Aliphatic Carbons:

    • 
       42.5 ppm: 
      
      
      
    • 
       31.0, 29.0, 26.0, 22.0 ppm: Internal methylene chain
      
    • 
       13.9 ppm: Terminal 
      
      
      

Integrated Structural Elucidation

To certify the identity of 4-Amino-N-hexylbenzenesulfonamide, cross-reference the data streams as follows:

  • Mass Spec confirms the mass (257 Da) and the presence of Sulfur (A+2 isotope).

  • IR confirms the sulfonamide state (

    
     cm
    
    
    
    ) and the integrity of the primary amine (
    
    
    cm
    
    
    ).
  • NMR confirms the para-substitution pattern (AA'BB') and the exact length of the hexyl chain (integration of aliphatic region).

This triangulation of data ensures that the synthesized or purchased compound is free of isomers (e.g., ortho-substitution) or degradation products (e.g., hydrolyzed sulfonic acid).

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Boone, C. D., et al. (2014). The "tail" approach for the design of carbonic anhydrase inhibitors. Future Medicinal Chemistry, 6(11). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard Reference for IR/NMR assignments). Link

  • PubChem Compound Summary for CID 12220464 (Related N-alkyl sulfonamides). Link

Sources

Technical Guide: Structural Analysis of 4-Amino-N-hexylbenzenesulfonamide

[1]

Executive Summary & Strategic Importance

4-Amino-N-hexylbenzenesulfonamide represents a critical intersection in structural chemistry: it combines the classical pharmacophore of sulfanilamide with a lipophilic hexyl chain.[1] In drug development, this specific derivative serves as a model for probing the hydrophobic pocket interactions of Carbonic Anhydrase (CA) inhibitors.

The structural analysis of this compound is not merely about determining atomic coordinates; it is about understanding how a flexible

Experimental Protocol: Synthesis to Crystal

High-quality structural data begins with purity and controlled nucleation.[1] The following protocol minimizes disorder caused by the flexible hexyl chain.

Synthesis & Purification Workflow

Note: Direct reaction of sulfanilyl chloride with hexylamine often leads to di-substitution.[1] We employ the N-acetyl protection strategy.

Reaction Scheme:

  • Protection: Acylation of aniline

    
     Acetanilide.[1]
    
  • Chlorosulfonation: Reaction with chlorosulfonic acid

    
    p-acetamidobenzenesulfonyl chloride.[1]
    
  • Coupling: Nucleophilic attack by n-hexylamine (1.1 eq) in dry THF/Pyridine.

  • Deprotection: Acid hydrolysis (HCl/EtOH) to liberate the free amine.[1]

Purification Checkpoint:

  • TLC: Silica gel (EtOAc:Hexane 3:7).[1] Target

    
    .[1]
    
  • Melting Point: Expect range

    
     (broadening indicates solvent inclusion).[1]
    
Crystallization Strategy (The "Slow-Cool" Method)

The hexyl chain introduces rotational degrees of freedom that inhibit lattice formation.[1] Rapid precipitation yields amorphous powder.[1]

Optimized Protocol:

  • Solvent Selection: Ethanol/Water (80:20 v/v).[1] The hexyl chain requires organic solubility, while water encourages H-bond driven aggregation.[1]

  • Saturation: Dissolve 100 mg in minimal hot ethanol (

    
    ). Add water dropwise until persistent turbidity appears, then add one drop of ethanol to clear.
    
  • Nucleation Control: Place the vial in a Dewar flask filled with hot water to ensure cooling over 24-48 hours.

  • Harvest: Select block-like prisms. Avoid needles (often twinned).[1]

Data Collection & Refinement Logic

X-Ray Diffraction Parameters

For organic sulfonamides, Mo-K



1
ParameterSetting / TargetRationale
Temperature 100 K (Cryostream)Freezes hexyl chain thermal motion; reduces disorder.[1]
Resolution

Essential to resolve N-H hydrogen positions.[1]
Completeness

High redundancy required for accurate charge density analysis.
Space Group P2

/c or P2

Common for sulfonamides (centrosymmetric dimers preferred).[1]
Refinement Directives (SHELXL)
  • Sulfonamide Geometry: Restrain S=O distances if necessary (

    
    ), but allow free refinement first.
    
  • Hydrogen Treatment:

    • Aromatic C-H: Constrain (Riding model).[1]

    • Amine (

      
      ) & Amide (
      
      
      ): Locate in Difference Fourier map.[1] Refine coordinates freely with isotropic thermal parameters (
      
      
      of parent N) to validate H-bonding.
  • Disorder Handling: The terminal methyl of the hexyl group often exhibits high thermal ellipticity. If

    
    , model as split positions (Part A/B).[1]
    

Structural Analysis: The "Sulfonamide Signature"

Molecular Conformation

The core analysis must focus on the geometry around the Sulfur atom and the orientation of the hexyl tail.

  • The S-N Bond: Expect a length of

    
    . This is intermediate between single and double bonds, indicating 
    
    
    back-bonding.[1]
  • Tetrahedral Distortion: The O=S=O angle typically expands to

    
     due to repulsion between the oxygen lone pairs.
    
  • The "L-Shape": The hexyl chain usually adopts an all-trans conformation to maximize packing efficiency, extending perpendicular to the phenyl ring plane.[1]

Supramolecular Architecture (Graph Set Analysis)

Sulfanilamides crystallize via robust hydrogen bonding motifs.[1] For 4-Amino-N-hexylbenzenesulfonamide, expect a competition between:

  • Head-to-Head: Sulfonamide dimer

    
     (rare with bulky N-substituents).[1]
    
  • Head-to-Tail (Catemer): The primary amine (

    
    ) donates to the sulfonyl oxygen (
    
    
    ) of a neighbor.[1]

The Dominant Motif: The Sulfonamide Ribbon The most probable structure forms infinite chains along the b-axis.

  • Interaction:

    
    
    
  • Graph Set:

    
     (Infinite Chain).[1]
    
Hirshfeld Surface Analysis

To validate the role of the hexyl chain, perform Hirshfeld surface generation (using CrystalExplorer).

  • 
     Surface:  Look for deep red spots at the 
    
    
    and
    
    
    regions (strong H-bonds).[1]
  • Fingerprint Plot:

    • Spikes: Two sharp spikes at bottom left indicate

      
       interactions.[1]
      
    • Central Diffuse Region: Represents

      
       contacts (van der Waals forces) from the hexyl chain.[1] High contribution here confirms the lipophilic tail's role in lattice stabilization.
      

Visualization of Workflows

Experimental Workflow Diagram

ExperimentalWorkflowSynthesisSynthesis(Sulfanilyl Chloride + Hexylamine)PurificationPurification(Recrystallization EtOH/H2O)Synthesis->Purification Yield CheckScreeningCrystal Screening(Polarized Microscopy)Purification->Screening Slow EvaporationXRDX-Ray Diffraction(Mo-Kα, 100K)Screening->XRD Select Block CrystalStructureStructure Solution(Direct Methods/SHELXT)XRD->Structure IntegrationValidationValidation(CheckCIF & Hirshfeld)Structure->Validation R-factor < 5%Validation->Structure Fix Disorder (Loop)

Figure 1: Step-by-step workflow from chemical synthesis to validated crystal structure.

Hydrogen Bonding Network Logic

HBondingDonorDonor: -NH2 (Aniline)AcceptorAcceptor: O=S=O (Sulfonyl)Donor->Acceptor Strong H-Bond(2.9 Å)Lattice3D Lattice(Layered Structure)Acceptor->Lattice DirectionalityTailTail: Hexyl Chain(Steric Barrier)Tail->Acceptor Prevents DimerizationTail->Lattice vdW Packing(Hydrophobic Region)

Figure 2: Logical map of intermolecular forces. The hexyl tail acts as a steric spacer, forcing the lattice into layers rather than tight dimers.

References

  • Gelbrich, T., et al. (2007).[1] "Polymorphism and packing preferences in the sulfonamide family." CrystEngComm. (Foundational text on sulfonamide packing modes).

  • Bernstein, J. (1995).[1][2] "Polymorphism in Molecular Crystals." Oxford University Press.[1] (Authoritative source on graph set analysis).

  • PubChem. (2025).[1][3][4] "4-amino-N-benzylbenzenesulfonamide | C13H14N2O2S."[1][3] National Library of Medicine.[1] Link[1]

  • Desiraju, G. R. (2001).[1] "The weak hydrogen bond in structural chemistry and biology." Oxford University Press.[1] (Reference for C-H...O interactions in sulfonamides).

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B. (Standard database for validating unit cell parameters).[1]

Methodological & Application

Technical Application Note: Synthesis and Carbonic Anhydrase Inhibition Profiling of 4-Amino-N-hexylbenzenesulfonamide

[1]

Abstract & Scope

This technical guide details the synthesis, structural validation, and functional characterization of 4-Amino-N-hexylbenzenesulfonamide . As a lipophilic derivative of sulfanilamide, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting Carbonic Anhydrase (CA) isoforms.[1] The hydrophobic hexyl tail is designed to probe the hydrophobic sub-pockets of the CA active site, distinct from the hydrophilic binding of the primary sulfonamide zinc-binding group (ZBG).

This protocol is designed for medicinal chemists and biochemists, prioritizing high-purity synthesis via a protection-deprotection strategy to avoid polymerization, followed by a kinetic esterase assay for biological validation.[1]

Module A: Chemical Synthesis Protocol

Objective: Synthesize high-purity 4-Amino-N-hexylbenzenesulfonamide free from self-polymerization byproducts.

Retrosynthetic Strategy (Expert Insight)

Direct reaction of 4-aminobenzenesulfonyl chloride with hexylamine is operationally hazardous due to the nucleophilic nature of the para-amino group, which leads to intermolecular polymerization.[1] The Solution: Use N-acetylsulfanilyl chloride (p-acetamidobenzenesulfonyl chloride) .[1] The acetamido group protects the aniline nitrogen, ensuring reaction exclusively at the sulfonyl chloride site.

Reaction Workflow

SynthesisWorkflowStartPrecursor:N-acetylsulfanilyl chlorideInterIntermediate:4-Acetamido-N-hexylbenzenesulfonamideStart->InterDCM, 0°C to RTNucleophilic SubstitutionReagentReagent:Hexylamine + Base (TEA)Reagent->InterHydrolysisDeprotection:HCl / EtOH RefluxInter->HydrolysisAcid HydrolysisProductFinal Product:4-Amino-N-hexylbenzenesulfonamideHydrolysis->ProductNeutralization & Recrystallization

Figure 1: Two-step synthesis strategy ensuring regiospecificity and high yield.

Step-by-Step Procedure
Step 1: Sulfonamide Coupling [1]
  • Preparation: In a 250 mL round-bottom flask (RBF), dissolve N-acetylsulfanilyl chloride (5.0 g, 21.4 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add Triethylamine (TEA) (3.3 mL, 23.5 mmol) to scavenge the HCl generated. Cool the mixture to 0°C using an ice bath.

  • Amine Addition: Add Hexylamine (2.8 mL, 21.4 mmol) dropwise over 15 minutes. Critical Process Parameter (CPP): Maintain temperature <5°C to prevent side reactions.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

  • Workup: Wash organic layer with 1M HCl (2x), then Sat. NaHCO₃ (2x), and Brine. Dry over MgSO₄ and concentrate in vacuo to yield the N-acetyl intermediate .

Step 2: Deacetylation (Hydrolysis) [1]
  • Solubilization: Dissolve the crude intermediate in Ethanol (30 mL).

  • Acidification: Add 6M HCl (15 mL).

  • Reflux: Heat to reflux (approx. 80-90°C) for 2 hours. The solution will clarify as the acetyl group is cleaved.[1]

  • Neutralization: Cool to RT. Neutralize carefully with 20% NaOH or Na₂CO₃ solution until pH ~8.[1] A white precipitate (the product) should form.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to obtain white crystalline needles.[1]

Module B: Structural Characterization

Objective: Validate identity and purity (>95%) before biological testing.

Representative Data Expectations

The following spectral features confirm the structure:

TechniqueParameterExpected Signal / ValueStructural Assignment
1H NMR Aromatic δ 7.50 (d, 2H), 6.60 (d, 2H)AA'BB' system of p-substituted benzene
1H NMR Amine δ 5.8-6.0 (br s, 2H)Free aniline -NH₂ (disappears with D₂O)
1H NMR Sulfonamide δ 7.1-7.3 (t, 1H)Sulfonamide -NH- coupled to hexyl chain
1H NMR Alkyl Chain δ 2.8 (q), 1.4-1.2 (m), 0.85 (t)N-methylene, internal CH₂, terminal CH₃
MS (ESI) m/z 257.1 [M+H]⁺Molecular Ion (C₁₂H₂₀N₂O₂S)
Melting Point Range 105 - 108 °CConsistent with crystalline sulfonamides

Expert Insight: The shift of the aromatic protons is diagnostic. The protons ortho to the sulfonamide (electron-withdrawing) will be deshielded (~7.5 ppm), while those ortho to the amine (electron-donating) will be shielded (~6.6 ppm).[1]

Module C: Functional Assay (Carbonic Anhydrase Inhibition)

Objective: Determine the inhibition constant (


p-Nitrophenyl Acetate (p-NPA) Esterase Assay
Assay Principle

While CA's physiological role is CO₂ hydration, it also possesses esterase activity.[1][2][3] It hydrolyzes p-Nitrophenyl Acetate (p-NPA) (colorless) into p-Nitrophenol (yellow,

1214
Assay Logic

AssayLogicPrepPrep: Enzyme (CA-II) + Inhibitor (Hexyl-Sulf)IncubateIncubation:15 mins @ 25°C(Allow E-I Complex Formation)Prep->IncubateTriggerTrigger:Add Substrate (p-NPA)Incubate->TriggerReadReadout:Kinetic Absorbance @ 405nm(0 to 30 mins)Trigger->ReadCalcAnalysis:Calculate % Inhibition vs ControlRead->Calc

Figure 2: Kinetic assay workflow for determining esterase inhibition.

Detailed Protocol

Materials:

  • Buffer: 50 mM Tris-SO₄, pH 7.6 (Chloride-free is preferred as Cl⁻ is a weak inhibitor).[1]

  • Substrate: 3 mM p-NPA in Acetonitrile (prepare fresh; spontaneous hydrolysis occurs over time).

  • Enzyme: Bovine Carbonic Anhydrase (bCA) or Recombinant Human CA-II (hCA-II).[1]

  • Control Inhibitor: Acetazolamide (Standard).[1]

Procedure:

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Inhibitor Dilution: Prepare serial dilutions of 4-Amino-N-hexylbenzenesulfonamide in DMSO (Final DMSO < 5%).

  • Addition Sequence:

    • Add 140 µL Assay Buffer .

    • Add 20 µL Enzyme Solution (Concentration optimized to give linear rate, typically 0.5–1 µM).

    • Add 20 µL Inhibitor (or DMSO blank).[1]

  • Pre-Incubation: Incubate for 15 minutes at 25°C. This is vital for the inhibitor to enter the active site active site.[1]

  • Initiation: Add 20 µL Substrate (p-NPA) to all wells. Rapidly mix.

  • Measurement: Immediately read Absorbance at 405 nm in kinetic mode (every 30s for 30 mins).

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. log[Inhibitor].[1]
      
    • Fit to Sigmoidal Dose-Response equation to determine

      
      .[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthesis Yield Incomplete hydrolysis of acetyl group.Increase reflux time or acid concentration (6M HCl) in Step 2.
Oily Product Residual solvent or impurities.[1]Recrystallize from EtOH/H₂O.[1] If oil persists, scratch the flask with a glass rod to induce nucleation.
High Background (Assay) Spontaneous hydrolysis of p-NPA.[1]Prepare p-NPA fresh.[1][2] Keep stock on ice. Subtract "No Enzyme" blank from all readings.[1]
Non-Linear Kinetics Substrate depletion or Enzyme instability.[1]Reduce enzyme concentration.[1] Ensure readings are taken within the first 10 minutes (initial rate).

References

  • Synthesis of Sulfonamides: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard text for Schotten-Baumann and hydrolysis protocols).

  • CA Inhibition Mechanism: Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][4][5] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Esterase Assay Protocol: Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Lipophilic Sulfonamide Probes: Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties: is the tail more important than the ring? Journal of Medicinal Chemistry, 45(13), 284-291.[1] Link[1]

Application Note: Cellular Interrogation using 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 4-Amino-N-hexylbenzenesulfonamide (CAS 67491-88-7) , a lipophilic sulfonamide derivative.[1]

While primary sulfonamides (e.g., Sulfanilamide, Acetazolamide) are classic Carbonic Anhydrase (CA) inhibitors, the N-hexyl substitution on the sulfonamide moiety significantly alters its physicochemical properties, specifically increasing lipophilicity (LogP) and modifying its binding kinetics. This guide addresses the specific challenges of solubilization, cellular delivery, and experimental design for this class of lipophilic small molecules.

Protocols for Lipophilic Sulfonamide Probes in Cell Culture

Part 1: Introduction & Mechanism of Action

The "Tail Approach" in Sulfonamide Design

4-Amino-N-hexylbenzenesulfonamide represents a specific class of sulfonamides modified via the "Tail Approach."[1] Unlike hydrophilic inhibitors (e.g., Acetazolamide) that are membrane-impermeant and target only extracellular CAs (like CA IX/XII), the hexyl chain confers significant lipophilicity.

  • Primary Mechanism: Competitive inhibition of Carbonic Anhydrases (CA) or interference with folate synthesis (bacterial targets).

  • Key Differentiator: The hexyl tail facilitates passive diffusion across the lipid bilayer, allowing this probe to access intracellular targets or accumulate in hydrophobic compartments, unlike its unsubstituted parent (Sulfanilamide).

  • Structure-Activity Warning: The N-hexyl substitution occurs on the sulfonamide nitrogen (

    
    ).[1] In classical medicinal chemistry, secondary sulfonamides are often weaker CA inhibitors  than primary sulfonamides (
    
    
    
    ). Therefore, this compound is frequently used as:
    • A Lipophilic Probe to study membrane permeability kinetics.

    • A Synthesis Intermediate for high-affinity "Click Chemistry" CA inhibitors.

    • A Negative/Weak Control to validate the specificity of potent primary sulfonamide inhibitors.

Physicochemical Profile
PropertyValue/DescriptionImplication for Cell Culture
LogP (Predicted) ~2.5 - 3.0High membrane permeability; risk of retention in plasticware.[1]
Water Solubility LowRequires organic co-solvent (DMSO/Ethanol).[1]
pKa (Sulfonamide) ~10-11 (Higher than primary)Less ionized at physiological pH; reduced electrostatic repulsion.[1]
Serum Binding HighLikely binds Albumin in FBS; may require serum-free pulse.[1]

Part 2: Preparation & Solubilization Protocols

Stock Solution Preparation (100 mM)

Due to the hexyl tail, aqueous solubility is negligible. DMSO is the required vehicle.

  • Weighing: Weigh 25.6 mg of 4-Amino-N-hexylbenzenesulfonamide.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortexing: Vortex vigorously for 30 seconds until the solution is perfectly clear.

  • Sterilization: Do not filter sterilize small volumes (loss to filter). DMSO is bacteriostatic. If filtration is mandatory, use a PTFE or Nylon syringe filter (0.2 µm); avoid Cellulose Acetate (binds lipophilic drugs).

  • Storage: Aliquot into amber glass vials (avoid plastic if long-term) and store at -20°C. Stable for 6 months.

Working Solution & "Crash-Out" Prevention

When diluting the hydrophobic stock into aqueous media, precipitation ("crashing out") is a major risk.

  • Step 1: Pre-warm culture media to 37°C.

  • Step 2: Dilute the 100 mM stock 1:100 in pure ethanol or DMSO first (intermediate dilution) if working at low concentrations, or add directly to media with immediate vortexing.

  • Step 3: Visual Check: Hold the tube against a light. If the media turns cloudy or "milky," the compound has precipitated. Sonicate for 5 minutes at 37°C. If precipitate remains, reduce concentration.

Part 3: Experimental Protocols

Protocol A: Intracellular pH (pHi) Modulation Assay

Objective: To assess the compound's ability to permeate the membrane and inhibit intracellular pH regulation mechanisms (e.g., CA II).

Materials:

  • BCECF-AM (Intracellular pH sensor)[1]

  • Nigericin (Calibration standard)

  • High-K+ Calibration Buffers (pH 6.5, 7.0, 7.5)[1]

Workflow:

  • Seeding: Seed cells (e.g., HeLa, MDA-MB-231) in black-walled 96-well plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Wash cells with HBSS. Incubate with 1 µM BCECF-AM for 30 min at 37°C.

  • Wash: Wash 2x with HBSS to remove extracellular dye.

  • Treatment: Add 4-Amino-N-hexylbenzenesulfonamide (10 µM - 100 µM) in HBSS.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[1] Acetazolamide (100 µM - Note: mostly extracellular effect).[1]

  • Measurement: Measure Fluorescence immediately (Ex 490/440 nm, Em 535 nm) every 5 minutes for 1 hour.

  • Acid Load Challenge (Optional): To test recovery, perform an "Ammonium Pre-pulse" (20 mM NH4Cl for 10 min, then washout) in the presence of the inhibitor.

  • Analysis: Ratiometric analysis (490/440) eliminates loading artifacts.

Protocol B: Hypoxia Survival & HIF-1 Stabilization

Objective: Determine if the compound affects cell survival under hypoxic stress (a process dependent on CA IX/XII).[1]

  • Seeding: Seed cells in 6-well plates.

  • Treatment: Treat cells with compound (10, 50, 100 µM) in complete media.

    • Critical Step: If using FBS, increase concentration by 2x to account for protein binding.

  • Hypoxia Induction: Place plates in a Hypoxia Chamber (1%

    
    , 5% 
    
    
    
    ) for 24-48 hours.
    • Normoxia Control: Parallel plates at 21%

      
      .
      
  • Lysis: Lyse cells inside the chamber (or immediately upon removal) to prevent HIF-1

    
     degradation.[1]
    
  • Readout: Western Blot for HIF-1

    
     and CA IX expression. MTT assay for viability.
    

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Lipophilic Sulfonamide Mechanism

This diagram illustrates the differential entry of the Hexyl-substituted sulfonamide compared to classic inhibitors.[1]

Mechanism extracellular Extracellular Space (pH 7.4) membrane Cell Membrane (Lipid Bilayer) compound 4-Amino-N-hexyl benzenesulfonamide membrane->compound Enters Cytosol intracellular Intracellular Space (pH 7.2) compound->membrane Passive Diffusion (High LogP) CA_ext CA IX / XII (Ecto-enzymes) compound->CA_ext Weak Inhibition? CA_int CA II (Cytosolic) compound->CA_int Accesses Target pH_reg pH Regulation (Bicarbonate Transport) compound->pH_reg Disrupts classic Acetazolamide (Hydrophilic) classic->membrane Blocked classic->CA_ext Inhibits CA_int->pH_reg Catalyzes

Caption: Differential membrane permeability of N-hexyl substituted sulfonamides versus hydrophilic controls.

Diagram 2: Experimental Workflow (pHi Assay)

Workflow Step1 1. Seed Cells (Black-wall 96-well) Step2 2. Load Dye (BCECF-AM, 1µM, 30min) Step1->Step2 Step3 3. Wash (Remove extracellular dye) Step2->Step3 Step4 4. Treatment Group + 4-Amino-N-hexyl... (10-100µM) Step3->Step4 Step5 5. Control Group + DMSO / Acetazolamide Step3->Step5 Step6 6. Challenge (Optional) NH4Cl Pre-pulse (Acid Load) Step4->Step6 Step5->Step6 Step7 7. Kinetic Read Ex 490/440 | Em 535 Step6->Step7

Caption: Step-by-step workflow for assessing intracellular pH modulation using BCECF-AM.

Part 5: Critical Troubleshooting & References

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Media Conc. > Solubility LimitReduce concentration to <50 µM. Vortex media immediately upon addition.
No Biological Effect High Serum BindingPerform assay in Serum-Free or Low-Serum (0.5% FBS) media for short durations (2-4h).[1]
High Background Fluorescence Compound AutofluorescenceCheck compound alone in buffer.[1] If fluorescent, switch to non-fluorescent viability assays (e.g., CellTiter-Glo).[1]
Inconsistent Replicates Adsorption to PlasticUse Low-Binding plates or glass-coated labware.[1]
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in tumors. Molecular Biology Reports. Link

  • Carta, F., et al. (2012). Sulfonamides and their isosteres as carbonic anhydrase inhibitors.[2][3][4][5] Future Medicinal Chemistry. Link (Discusses the "Tail Approach" and lipophilicity).

Sources

Application Note: 4-Amino-N-hexylbenzenesulfonamide as a Carbonic Anhydrase Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating Carbonic Anhydrase (CA) inhibition mechanisms, specifically the structure-activity relationships (SAR) of N-substituted (secondary) sulfonamides .

While primary sulfonamides (


) are the classical high-affinity CA inhibitors, 4-Amino-N-hexylbenzenesulfonamide  represents a critical probe molecule. It allows scientists to evaluate the trade-off between the steric penalty of 

-substitution and the potential affinity gains from hydrophobic interactions within the enzyme's active site cleft.[1]

Introduction & Therapeutic Context

Carbonic Anhydrases (CAs) are ubiquitous zinc-metalloenzymes catalyzing the reversible hydration of carbon dioxide (


).[2][3][4] Inhibition of specific isoforms (e.g., CA II, CA IX, CA XII) is clinically relevant for glaucoma, epilepsy, and hypoxic tumors.

Classically, the primary sulfonamide moiety (


) is the requisite Zinc-Binding Group (ZBG). The nitrogen atom coordinates directly to the 

ion, displacing the catalytic water molecule/hydroxide ion.[1]

4-Amino-N-hexylbenzenesulfonamide is a secondary sulfonamide . Historically considered inactive, recent crystallographic and kinetic studies (e.g., by Supuran et al.) have revealed that secondary sulfonamides can bind to CA, albeit with a distinct thermodynamic profile. This molecule serves as an excellent model to study:

  • Steric Tolerance: How the active site accommodates the

    
    -hexyl tail.
    
  • Hydrophobic Anchoring: Whether the hexyl chain interacts with the hydrophobic patch (Phe131, Val121, Leu198) to compensate for the weaker Zn-coordination.

  • Isoform Selectivity: Differentiating between cytosolic (CA I, II) and transmembrane (CA IX, XII) isoforms based on active site plasticity.

Compound Profile

  • IUPAC Name: 4-amino-N-hexylbenzenesulfonamide

  • Chemical Formula:

    
    
    
  • Molecular Weight: 256.37 g/mol

  • Key Structural Features:

    • ZBG: Secondary Sulfonamide (

      
      ). Requires deprotonation to bind Zn, but has higher 
      
      
      
      and steric bulk than primary analogs.
    • Tail: Hexyl chain (

      
      ). Probes the hydrophobic pocket depth.
      
    • Head: Aniline amine (

      
      ). Remains available for H-bonding or further derivatization.
      

Mechanism of Action: The Secondary Sulfonamide Paradigm

Unlike primary sulfonamides, which bind as anions (


) with ideal geometry, 4-Amino-N-hexylbenzenesulfonamide faces a thermodynamic barrier.
  • Deprotonation Penalty: The

    
     of a secondary sulfonamide is typically higher than a primary one, making the formation of the active anionic species less favorable at physiological pH.
    
  • Steric Clash: The hexyl group on the nitrogen atom can clash with the hydrophilic half of the active site (Thr199) unless the molecule adopts a specific conformation.

  • Compensatory Binding: If the hexyl chain successfully occupies the hydrophobic pocket, it provides enthalpic gain that may rescue the binding affinity (

    
    ), potentially shifting it from "inactive" to the micromolar or high-nanomolar range.
    
Visualization: Binding Logic

CA_Binding_Mechanism Zn Active Site Zn(II) Prim Primary Sulfonamide (R-SO2NH2) Coord Coordination to Zn (Displaces H2O) Prim->Coord Easy Deprotonation Sec 4-Amino-N-hexyl... (Secondary Sulfonamide) Steric Steric Hindrance (N-Substituent) Sec->Steric N-Hexyl Bulk Hydro Hydrophobic Interaction (Hexyl Tail) Sec->Hydro Tail Docking Result_Prim High Affinity (nM Range) Coord->Result_Prim Result_Sec Moderate/Low Affinity (uM Range) Steric->Result_Sec Reduces Kon Hydro->Result_Sec Stabilizes Complex

Caption: Comparative binding logic. The secondary sulfonamide relies on hydrophobic compensation to overcome steric and electronic penalties at the Zinc center.

Experimental Protocols

Protocol A: Chemical Synthesis (N-Alkylation Route)

Note: Direct reaction of 4-aminobenzenesulfonyl chloride with hexylamine can lead to polymerization. The "Expert" approach uses an acetyl-protected precursor.

Reagents: N-acetylsulfanilyl chloride (p-acetamidobenzenesulfonyl chloride), Hexylamine, Pyridine (or Triethylamine), HCl, NaOH.

Step-by-Step:

  • Coupling:

    • Dissolve N-acetylsulfanilyl chloride (1.0 eq) in dry acetone or DCM.

    • Add Hexylamine (1.1 eq) and Pyridine (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 4–6 hours. Monitor by TLC (Formation of 4-acetamido-N-hexylbenzenesulfonamide).

    • Checkpoint: The disappearance of the sulfonyl chloride spot indicates completion.

  • Workup:

    • Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove pyridine), then water and brine. Dry over

      
      .
      
  • Deprotection (Hydrolysis):

    • Reflux the intermediate in 10% HCl or 10% NaOH (alkaline hydrolysis is often gentler for sulfonamides) for 1–2 hours to remove the acetyl group.

    • Caution: Sulfonamides are stable, but prolonged acid reflux can hydrolyze the sulfonamide bond itself. Monitor closely.

  • Purification:

    • Neutralize the solution to pH 7. The product (4-Amino-N-hexylbenzenesulfonamide ) should precipitate.

    • Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (Look for hexyl protons at 0.8–1.5 ppm and the disappearance of the acetyl singlet).
    
Protocol B: Stopped-Flow Hydration Assay (Kinetic Evaluation)

This is the gold standard for determining CA inhibitory activity (


).

Principle: Measure the rate of acidification (pH change) as CA catalyzes the hydration of


 to 

.

Materials:

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Biologic).

  • Enzyme: Recombinant hCA I, hCA II, or hCA IX (concentration ~10–20 nM).

  • Substrate:

    
    -saturated water (Prepare by bubbling 
    
    
    
    gas into water for 30 mins at 20°C; conc. ~32.9 mM).
  • Indicator: Phenol Red (0.2 mM) in Buffer.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    

Workflow:

  • Preparation of Inhibitor Stock:

    • Dissolve 4-Amino-N-hexylbenzenesulfonamide in DMSO (10 mM stock).

    • Prepare serial dilutions (e.g., 10 nM to 100

      
      ) in the assay buffer.
      
    • Critical: Keep DMSO concentration constant (<1%) in final mix to avoid enzyme denaturation.

  • The Reaction (Shot):

    • Syringe A: Enzyme + Indicator + Inhibitor (incubated for 15 mins to reach equilibrium).

    • Syringe B:

      
      -saturated water.
      
  • Measurement:

    • Rapidly mix Syringe A and B (1:1 ratio).

    • Monitor absorbance at 557 nm (Phenol Red

      
       at basic pH).
      
    • The absorbance decreases as pH drops (formation of

      
      ).
      
  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential equation to obtain the observed rate constant (

      
      ).
      
    • Calculate the catalytic rate (

      
      ) using the Michaelis-Menten equation adapted for inhibition.
      
    • Determination of

      
      :  Use the Cheng-Prusoff equation or fit the dose-response curve (
      
      
      
      vs [I]).

Expected Results:

  • hCA II (Cytosolic): Likely weak inhibition (

    
     in micromolar range) due to steric hindrance of the hexyl group.
    
  • hCA IX (Tumor-associated): Potential for better affinity if the hexyl tail fits the larger hydrophobic pocket characteristic of this isoform.

Visualization: Assay Logic

StoppedFlow_Assay SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mix Rapid Mixing (Stopped-Flow) SyringeA->Mix SyringeB Syringe B: CO2 Saturated Water SyringeB->Mix Reaction CO2 + H2O -> HCO3- + H+ Mix->Reaction Detection Monitor Absorbance @ 557nm (pH Drop) Reaction->Detection Calc Calculate Kinetic Rate (k_obs) Detection->Calc Ki Determine Ki Value Calc->Ki

Caption: Stopped-flow kinetic assay workflow for determining CA inhibition constants.

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
No Inhibition observed Secondary sulfonamide affinity is too low (

).
Test at higher concentrations or confirm compound identity (ensure it is not the N4-substituted isomer).
Precipitation in Buffer Hydrophobic hexyl tail reduces solubility.Increase DMSO % (max 5%) or use a solubilizing agent (e.g., cyclodextrin) if compatible.
Non-linear Kinetics Slow binding behavior.Increase pre-incubation time of Enzyme + Inhibitor (up to 30 mins).

References

  • Supuran, C. T. (2016).[5] Structure and function of carbonic anhydrases. Biochemical Journal. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–secondary sulfonamide complex. Journal of Medicinal Chemistry. Link (Note: Validates secondary sulfonamide binding mode).

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link

  • Sjöblom, B., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Structural Biology. Link

Sources

Technical Application Note: 4-Amino-N-hexylbenzenesulfonamide as a Lipophilic Probe in SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-N-hexylbenzenesulfonamide in Drug Discovery Research Content Type: Technical Application Note and Protocol Guide Audience: Medicinal Chemists, Biochemists, and Drug Discovery Scientists

Introduction & Molecule Profile[1][2]

4-Amino-N-hexylbenzenesulfonamide (CAS: 67491-88-7) is a lipophilic derivative of the classical antibacterial agent sulfanilamide. In the context of modern drug discovery, this molecule serves as a critical Structure-Activity Relationship (SAR) probe .

Unlike primary sulfonamides (


) which are potent Carbonic Anhydrase (CA) inhibitors, this 

-substituted secondary sulfonamide
possesses distinct physicochemical and biological properties. Its hexyl tail introduces significant hydrophobicity (increasing LogP), making it an ideal tool for probing hydrophobic binding pockets in enzymes like Dihydropteroate Synthase (DHPS) or for studying membrane permeability in antimicrobial resistance models.
Key Technical Specifications
PropertySpecification
IUPAC Name 4-amino-N-hexylbenzene-1-sulfonamide
Molecular Formula

Molecular Weight 256.37 g/mol
Class Secondary Sulfonamide / Sulfanilamide Derivative
Primary Utility SAR Probe (Hydrophobicity), Antibacterial Intermediate, CA Negative Control
Solubility Soluble in DMSO, Methanol; Low solubility in water

Mechanism of Action & Experimental Logic

To use this molecule effectively, researchers must understand its mechanistic distinction from primary sulfonamides.

The vs. Distinction
  • 
    -Substitution (Sulfonamide Nitrogen):  The hexyl group is attached here. This substitution drastically reduces the acidity of the sulfonamide proton (
    
    
    
    shift from ~10.4 to >11), rendering it unable to coordinate effectively with the Zinc(II) ion in the Carbonic Anhydrase active site. Thus, it serves as an excellent negative control for CA inhibition assays.
  • 
    -Substitution (Aniline Nitrogen):  The amino group remains free. This is essential for mimicking p-aminobenzoic acid (PABA), the natural substrate of Dihydropteroate Synthase (DHPS)  in bacteria.
    
Diagram: Mechanistic Divergence

The following diagram illustrates why 4-Amino-N-hexylbenzenesulfonamide targets DHPS but is excluded from the CA active site.

Mechanism cluster_CA Target 1: Carbonic Anhydrase (CA) cluster_DHPS Target 2: Dihydropteroate Synthase (DHPS) Molecule 4-Amino-N-hexylbenzenesulfonamide CA_Site Zn(II) Active Site Molecule->CA_Site Attempts Binding DHPS_Site PABA Binding Pocket Molecule->DHPS_Site Binds CA_Result NO BINDING (Steric Hindrance at N1) CA_Site->CA_Result DHPS_Result COMPETITIVE INHIBITION (N4-Aniline mimics PABA) DHPS_Site->DHPS_Result

Caption: Mechanistic divergence showing the molecule's inability to bind the CA Zinc site due to N1-substitution, while retaining affinity for the DHPS PABA pocket.

Protocol: Chemical Synthesis

Objective: Synthesize high-purity 4-Amino-N-hexylbenzenesulfonamide from commercially available precursors.

Reagents Required[4][5][6]
  • Precursor: 4-Acetamidobenzenesulfonyl chloride (p-ASC) [Protecting group required to prevent polymerization].

  • Amine: n-Hexylamine (1.1 equivalents).

  • Base: Pyridine or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Deprotection: 10% HCl or 10% NaOH.

Step-by-Step Workflow
Phase 1: Sulfonylation (Schotten-Baumann Conditions)
  • Preparation: Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Mix n-hexylamine (1.1 eq) with Pyridine (1.2 eq) in a small volume of DCM. Add this mixture dropwise to the cooled sulfonyl chloride solution over 30 minutes.

    • Expert Note: Slow addition prevents localized heating and disulfonimide side-product formation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Wash organic layer with 1M HCl (to remove pyridine), then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate to yield 4-acetamido-N-hexylbenzenesulfonamide .
Phase 2: Hydrolysis (Deprotection)
  • Reflux: Dissolve the intermediate in 10% HCl (aq) or 10% NaOH (aq). Reflux at 90°C for 1–2 hours.

    • Expert Note: Acidic hydrolysis is generally preferred to avoid oxidation of the aniline, but alkaline hydrolysis is faster.

  • Neutralization: Cool to RT. If acid was used, neutralize carefully with

    
     until pH ~7–8.
    
  • Crystallization: The product will precipitate as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water to achieve >98% purity.

Protocol: Biological Evaluation (Antibacterial MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

Materials
  • Stock Solution: Dissolve 4-Amino-N-hexylbenzenesulfonamide in 100% DMSO (10 mg/mL).

  • Media: Mueller-Hinton Broth (MHB).

  • Control: Sulfanilamide (Low lipophilicity control) and Sulfamethoxazole (Potent control).

Procedure (Broth Microdilution)
  • Preparation: In a 96-well plate, add 100 µL of MHB to columns 2–12.

  • Seeding: Add 200 µL of compound stock (diluted to 2x starting concentration in media) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across the plate to column 10. Discard the final 100 µL. Columns 11 and 12 serve as Growth Control (Bacteria + DMSO) and Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to wells 1–11.
    
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: Determine MIC visually (no turbidity) or via OD600 absorbance.

Expected Results & Data Interpretation
CompoundLogP (Est.)Activity (Gram +)Activity (Gram -)Interpretation
Sulfanilamide 0.5ModerateLowBaseline activity; limited by permeability.
4-Amino-N-hexyl... ~2.5Variable Low High lipophilicity aids membrane crossing but hexyl tail may sterically hinder DHPS binding.
Sulfamethoxazole 0.9HighHighOptimized pKa and binding affinity.

Protocol: Specificity Control for Carbonic Anhydrase

Objective: Validate the compound as a negative control for CA inhibition.

  • Assay: Stopped-flow

    
     hydration assay or colorimetric esterase assay (p-nitrophenyl acetate).
    
  • Concentration: Screen at high concentration (10 µM).

  • Result:

    • Primary Sulfonamide (Acetazolamide): >90% inhibition.

    • 4-Amino-N-hexylbenzenesulfonamide: <10% inhibition (Inactive).

    • Significance: If inhibition is observed, it indicates non-specific hydrophobic aggregation or impurities (free sulfanilamide).

Experimental Workflow Diagram

Workflow cluster_Char Phase 1: Characterization cluster_Bio Phase 2: Biological Profiling Start Start: 4-Amino-N-hexylbenzenesulfonamide Purity HPLC/NMR Purity Check (Must be >98%) Start->Purity LogP LogP Determination (Shake Flask Method) Purity->LogP Split Assay Selection LogP->Split Path_A Antibacterial (MIC) Target: DHPS Split->Path_A Path_B CA Inhibition Screen Target: hCA I/II Split->Path_B Result_A Determine MIC (Effect of Lipophilicity) Path_A->Result_A Result_B Confirm Inactivity (Negative Control) Path_B->Result_B

Caption: Integrated workflow for chemical verification and dual-path biological profiling.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kranz, A., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes. BMC Structural Biology. Link

  • US EPA Substance Registry. (2024). Benzenesulfonamide, 4-amino-N-hexyl- Substance Details. EPA.gov. Link

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[2][3] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift. (Foundational reference for sulfonamide antibacterial action).[4]

Sources

Precision Synthesis and Derivatization of 4-Amino-N-hexylbenzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-SULF-026

Executive Summary & Rationale

This guide details the synthesis, purification, and derivatization of 4-amino-N-hexylbenzenesulfonamide , a lipophilic sulfonamide scaffold. While primary sulfonamides (


) are classical Carbonic Anhydrase (CA) inhibitors, 

-substituted derivatives (secondary sulfonamides) are critical for exploring hydrophobic pockets within enzyme active sites (e.g., CA isoforms I, II, and IX) and enhancing membrane permeability for antibacterial efficacy (dihydropteroate synthase inhibition).

The inclusion of the


-hexyl tail increases the partition coefficient (LogP), facilitating transport across bacterial cell walls or the blood-brain barrier. This protocol utilizes a Protect-React-Deprotect  strategy to ensure regioselectivity, followed by a modular derivatization of the 

-amino position to generate a library of "novel" Schiff base or urea derivatives.

Retrosynthetic Analysis & Strategy

To synthesize the target effectively, we employ a convergent strategy. The sulfonamide bond is formed first using a protected aniline precursor to prevent self-polymerization.

Strategic Logic
  • Protection: The aniline amine (

    
    ) is more nucleophilic than the sulfonamide nitrogen. We use 4-acetamidobenzenesulfonyl chloride (p-ASC)  where the amine is already protected as an acetamide.
    
  • Sulfonylation: The sulfonyl chloride reacts with hexylamine . A base (pyridine or carbonate) is required to scavenge the HCl byproduct and drive the equilibrium.

  • Deprotection: Acidic hydrolysis removes the acetyl group, liberating the free amine for further derivatization.

Retrosynthesis Target Target: 4-Amino-N-hexylbenzenesulfonamide Inter Intermediate: 4-Acetamido-N-hexylbenzenesulfonamide Inter->Target Hydrolysis (Deprotection) Precursor1 Precursor A: 4-Acetamidobenzenesulfonyl chloride (p-ASC) Precursor1->Inter Sulfonylation (SN2) Precursor2 Precursor B: Hexylamine Precursor2->Inter + Base

Figure 1: Retrosynthetic disconnection showing the Protect-React-Deprotect pathway.[1][2]

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesis of 4-amino-N-hexylbenzenesulfonamide (Compound 3 ).

Materials
  • Reagents: 4-Acetamidobenzenesulfonyl chloride (p-ASC, 98%), Hexylamine (99%), Sodium Carbonate (

    
    ), Hydrochloric Acid (12M and 6M), Sodium Hydroxide (10% aq), Ethanol.
    
  • Solvent: Acetone or Dichloromethane (DCM).

Step 1: Sulfonylation ( -Alkylation)

Reaction:



  • Preparation: In a 250 mL round-bottom flask (RBF), dissolve p-ASC (5.0 g, 21.4 mmol) in dry acetone (30 mL).

  • Amine Addition: In a separate beaker, mix hexylamine (2.38 g, 23.5 mmol, 1.1 equiv) with

    
      (2.5 g) in water (20 mL).
    
    • Pro-Tip: Using an inorganic base in a biphasic system (Schotten-Baumann conditions) simplifies purification.

  • Reaction: Add the amine solution dropwise to the p-ASC solution over 15 minutes while stirring vigorously.

    • Exothermic Control: If the reaction warms significantly, use an ice bath to maintain temp < 30°C. High temps can cause hydrolysis of the sulfonyl chloride to sulfonic acid (a dead end).

  • Completion: Stir at room temperature for 2 hours. Monitor by TLC (50:50 Ethyl Acetate:Hexane). The starting material (p-ASC) should disappear.

  • Isolation: Evaporate the acetone under reduced pressure. The product will precipitate as a white/off-white solid.

  • Purification: Wash the solid with cold water (3 x 50 mL) to remove salts and unreacted amine. Recrystallize from Ethanol/Water.

    • Yield Expectation: 85-90%.

    • Intermediate: 4-Acetamido-N-hexylbenzenesulfonamide (Compound 2) .

Step 2: Deprotection (Hydrolysis)

Reaction:



  • Setup: Place Compound 2 (4.0 g) in a 100 mL RBF. Add 6M HCl (25 mL).

  • Reflux: Attach a condenser and reflux the mixture (approx. 100°C) for 45–60 minutes.

    • Visual Cue: The solid suspension will eventually dissolve as the free amine forms the soluble hydrochloride salt.

  • Neutralization: Cool the solution to room temperature. Carefully neutralize with 10% NaOH or Sodium Bicarbonate solution until pH ~8.

    • Precipitation: The free amine (Compound 3 ) will precipitate out of solution.

  • Collection: Filter the precipitate via vacuum filtration. Wash with cold water.

  • Drying: Dry in a vacuum oven at 50°C.

    • Final Product: 4-Amino-N-hexylbenzenesulfonamide (Compound 3) .

Protocol 2: Library Derivatization (Schiff Bases)

Objective: Create "Novel" derivatives by modifying the


 position.
Rationale:  Schiff bases (imines) are versatile pharmacophores. By reacting the free amine with heteroaromatic aldehydes, we can introduce secondary binding motifs (e.g., metal coordination or pi-stacking).

General Reaction:



Workflow
  • Stoichiometry: Mix Compound 3 (1.0 mmol) and the selected Aromatic Aldehyde (1.0 mmol) in absolute Ethanol (10 mL).

    • Selection: Use 2-hydroxy-3-methoxybenzaldehyde (Vanillin derivative) or 2-pyridinecarboxaldehyde for enhanced biological activity.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at reflux for 2–4 hours.

  • Isolation:

    • Method A (Precipitation): Cool the mixture. If the product crystallizes, filter it.

    • Method B (Ice Water): Pour the reaction mixture into crushed ice. Filter the resulting solid.[3]

  • Validation: Recrystallize from hot ethanol.

Workflow Step1 1. Mix Reactants (Amine + Aldehyde) Step2 2. Acid Catalysis (AcOH) Step1->Step2 Step3 3. Reflux (2-4 hrs) Step2->Step3 Step4 4. Isolation (Ice Water Pour) Step3->Step4 Step5 5. Recrystallization Step4->Step5

Figure 2: Workflow for the synthesis of Schiff base derivatives.

Characterization & Data Analysis

To validate the synthesis, compare the spectral data against these expected values.

Table 1: Expected Spectral Data (1H NMR in DMSO-d6)
MoietyChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Amine (

)
5.8 – 6.0Broad Singlet2H

(Disappears with

)
Aromatic 6.6 (d) & 7.4 (d)Doublets2H eachAA'BB' system of p-substituted ring
Sulfonamide (

)
7.0 – 7.2Triplet/Broad1H

Hexyl

-CH2
2.6 – 2.8Triplet2H

Hexyl Chain 1.1 – 1.4Multiplet8H

Terminal Methyl 0.85Triplet3H

Imine (Derivative) 8.4 – 8.8Singlet1H

(Only in Schiff Base)
Self-Validation Checkpoints
  • IR Spectroscopy: Look for the disappearance of the Carbonyl stretch (

    
    ) from the acetamide intermediate and the appearance of the primary amine doublet (
    
    
    
    ) in the final product.
  • Solubility: The acetylated intermediate is less soluble in acid than the final free amine. Complete dissolution during acid reflux indicates successful deprotection.

References

  • Mondal, S. et al. (2015). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Bioorganic & Medicinal Chemistry Letters. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Dabbagh, H. A. et al. (2014).[4] 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.[5][6][7] Molecules. Link

  • Organic Chemistry Portal. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Link

  • University of Wisconsin-Madison. (n.d.). Synthesis of Sulfanilamide: Experiment Protocol. Link

Sources

analytical methods for 4-Amino-N-hexylbenzenesulfonamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 4-Amino-N-hexylbenzenesulfonamide

Part 1: Introduction & Physicochemical Context

4-Amino-N-hexylbenzenesulfonamide is a lipophilic derivative of sulfanilamide.[1][2][3][4] While the core sulfanilamide structure is highly polar, the addition of a six-carbon (hexyl) aliphatic chain to the sulfonamide nitrogen significantly alters its chromatographic behavior, increasing its LogP and retention factor on reversed-phase media.

This guide provides two distinct analytical workflows:

  • HPLC-PDA: For routine purity analysis and raw material qualification (High concentration).[1][2][3][4]

  • LC-MS/MS: For trace quantification (genotoxic impurity screening) or biological matrix analysis.[1][2][3][4]

Physicochemical Profile:

  • Molecular Formula: C₁₂H₂₀N₂O₂S[3][4]

  • Molecular Weight: 256.37 g/mol [3][4][5]

  • pKa values:

    • Aniline Nitrogen: ~2.0–2.5 (Basic, protonated at acidic pH).[2][3]

    • Sulfonamide Nitrogen:[1][4] ~10.0 (Acidic, deprotonated at basic pH).[2][3]

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; limited solubility in pure water compared to sulfanilamide.[3][4]

Part 2: Analytical Method A – HPLC-UV/PDA (Routine QC)

Objective: Purity assessment and assay of bulk substance. Rationale: A C18 stationary phase is selected to leverage the hydrophobic interaction with the hexyl chain.[2][3][4] A gradient elution is strictly required; isocratic methods suitable for sulfanilamide will cause the N-hexyl derivative to elute excessively late or carry over.[1][2][3][4]

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1][2][3][4]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7).[2][3][4]
Mobile Phase B Acetonitrile (LC Grade).[2][3][4]
Flow Rate 1.0 mL/min.[1][2][3][4][6][7][8]
Column Temp 35°C (Controls viscosity and retention reproducibility).[2][3][4]
Injection Volume 10 µL.
Detection UV at 265 nm (Primary); 254 nm (Secondary).[2][3][4]
Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Elute polar impurities).[1][2][3][4]
2.010%Begin Ramp.
12.090%Elution of 4-Amino-N-hexylbenzenesulfonamide .
15.090%Wash Step (Remove highly lipophilic dimers).[1][2][3][4]
15.110%Re-equilibration.
20.010%End of Run.[1][2][3][4]

Expert Insight (Self-Validation):

  • System Suitability: The tailing factor must be < 1.[1][2][3][4]5. If tailing occurs, the hexyl chain is interacting with residual silanols.[2][3][4] Add 5mM Ammonium Formate to Mobile Phase A to suppress these secondary interactions.[1][2][3][4]

  • Retention Logic: The analyte should elute between 8–11 minutes.[1][2][3][4] If it elutes earlier, the hexyl chain is not engaging sufficiently; switch to a high-carbon-load C18 column.[1][2][3][4]

Part 3: Analytical Method B – LC-MS/MS (Trace Analysis)

Objective: Quantification of 4-Amino-N-hexylbenzenesulfonamide at ppm levels (e.g., as a genotoxic impurity in drug substances). Rationale: The aniline amine allows for efficient ionization in Positive Electrospray Ionization (ESI+) mode.[2][3][4]

Mass Spectrometry Parameters (ESI+)
ParameterSetting
Ion Source Electrospray Ionization (ESI) – Positive Mode.[1][2][3][4]
Capillary Voltage 3.5 kV.[1][2][3][4]
Desolvation Temp 400°C.
Precursor Ion 257.1 m/z [M+H]⁺
MRM Transitions (Quantification & Confirmation)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Origin
Quantifier 257.1156.0 20Cleavage of N-S bond (Sulfanilyl cation).[1][2][3]
Qualifier 1 257.192.0 35Aniline ring fragment.[1][2][3][4]
Qualifier 2 257.1108.0 28SO₂ extrusion fragment.[1][2][3][4]

Protocol Step-by-Step:

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 100 ng/mL in 50:50 Water:Acetonitrile.

  • Matrix Match: If analyzing a drug product, spike the blank matrix to ensure no ion suppression from the formulation excipients.[2][3][4]

Part 4: Sample Preparation & Extraction Logic

The hexyl chain makes this molecule moderately lipophilic (LogP ~2.1).[2][3][4] Standard protein precipitation works for bio-fluids, but Liquid-Liquid Extraction (LLE) provides cleaner baselines.[1][3][4]

Protocol: Liquid-Liquid Extraction (Plasma/Serum)

  • Aliquot: Transfer 200 µL of plasma to a 1.5 mL tube.

  • Internal Standard: Add 20 µL of Sulfamethoxazole-d4 (IS) working solution.

  • Basify: Add 50 µL of 0.1 M NaOH (Adjusts pH > 10).

    • Why? At pH 10, the sulfonamide is deprotonated (charged), but the hexyl chain prevents it from being fully water-soluble.[2][3] Correction: Actually, for extraction into organic, we want the molecule neutral .[3][4] The aniline is neutral > pH 4.[1][2][3][4] The sulfonamide N is neutral < pH 10.[1][2][3][4]

    • Corrected Step: Buffer to pH 6.0–7.0 .[1][2][3][4] At this pH, the molecule is largely neutral (Zwitterionic effects minimized), maximizing partition into organic solvent.[3]

  • Extract: Add 600 µL Ethyl Acetate. Vortex for 2 minutes.

  • Centrifuge: 10,000 x g for 5 min.

  • Evaporate: Transfer supernatant to a clean tube; evaporate to dryness under N₂ stream.

  • Reconstitute: 100 µL Mobile Phase Initial Conditions (10% ACN).

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision-making process for method selection and optimization based on the hexyl-chain chemistry.

MethodDevelopment Start Start: 4-Amino-N-hexylbenzenesulfonamide SolubilityCheck Check Solubility: Is it soluble in 100% Aqueous? Start->SolubilityCheck Lipophilicity Lipophilicity Factor: Hexyl Chain (C6) increases LogP SolubilityCheck->Lipophilicity No (Cloudy) MethodSelect Select Detection Mode Lipophilicity->MethodSelect HPLC HPLC-UV (Assay/Purity) > 1 µg/mL MethodSelect->HPLC LCMS LC-MS/MS (Trace/Impurity) < 100 ng/mL MethodSelect->LCMS OptimHPLC Optimize HPLC: Gradient 10% -> 90% B Prevents late elution HPLC->OptimHPLC OptimMS Optimize MS: ESI+ Mode (Aniline H+) MRM 257 -> 156 LCMS->OptimMS Result Validated Protocol OptimHPLC->Result Robust QC Method OptimMS->Result High Sensitivity

Caption: Decision tree for selecting and optimizing analytical methods based on the lipophilic "Hexyl" modification of the sulfonamide core.

Part 6: References

  • PubChem. (2025).[1][2][3][4][9] Benzenesulfonamide, 4-amino-N-hexyl- (CAS 67491-88-7).[1][2][3][4][5] National Library of Medicine.[1][2][3][4]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. (Basis for UV detection settings).

  • Agilent Technologies. (2017).[1][2][3][4][10] Methods for the Analysis of Underivatized Amino Acids by LC/MS. (Basis for ESI+ ionization parameters).

  • US EPA. (2024). Substance Details: Benzenesulfonamide, 4-amino-N-hexyl-.[1][2][3][4][5][9][11] Substance Registry Services.[1][2][3][4] [2][3]

Sources

High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Introduction & Chemical Context

4-Amino-N-hexylbenzenesulfonamide is a lipophilic derivative of sulfanilamide, characterized by a six-carbon alkyl chain attached to the sulfonamide nitrogen. This structural modification introduces a distinct amphiphilic duality: the molecule possesses a polar, basic aniline moiety and a hydrophobic hexyl tail.

In drug development, this compound often serves as a key intermediate for carbonic anhydrase inhibitors or as a model lipophilic sulfonamide for permeability studies. Its analysis requires a robust HPLC method capable of resolving the hydrophobic parent compound from potentially more polar hydrolytic degradants (e.g., sulfanilamide) or synthesis by-products.

Analytical Challenges
  • Hydrophobicity: The hexyl chain significantly increases retention on Reverse Phase (RP) columns compared to short-chain analogs.

  • Ionization State: The molecule contains two ionizable groups:

    • Aniline (

      
      ):  Basic (
      
      
      
      for the conjugate acid).
    • Sulfonamide (

      
      ):  Weakly acidic (
      
      
      
      ).
  • Peak Tailing: Interaction between the basic amine and residual silanols on the stationary phase can cause peak tailing if the pH is not controlled.

Method Development Strategy (Expertise & Logic)

To ensure scientific integrity and reproducibility, this protocol utilizes a C18 (Octadecylsilane) stationary phase with an acidic mobile phase.

Rationale for Conditions
  • Stationary Phase (C18): The N-hexyl chain requires strong hydrophobic interaction for retention. A C18 column provides sufficient surface area to separate the N-hexyl variant from shorter chain impurities (e.g., N-ethyl or N-butyl analogs).

  • Mobile Phase pH (3.0):

    • Suppression of Silanol Activity: At pH 3.0, residual silanols on the silica support are protonated (neutral), reducing secondary interactions with the basic aniline group.

    • Analyte State: The aniline group is protonated (

      
      ), increasing water solubility slightly, while the sulfonamide remains neutral. This ensures a stable ionization state and sharp peak shape.
      
  • Gradient Elution: An isocratic method may result in excessive broadening for the lipophilic N-hexyl compound if optimized for polar impurities. A gradient ensures sharp elution of the main peak while resolving early-eluting polar degradants.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 4-Amino-N-hexylbenzenesulfonamide (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Orthophosphoric acid (85%) or Formic Acid (for MS-compatible applications).

  • Column: High-purity C18 column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18),

    
     or 
    
    
    
    .
Instrumentation Parameters
ParameterSetting
Detector UV-Vis / PDA at 265 nm (Secondary monitoring at 254 nm)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10

L
Run Time 20 Minutes
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric acid)
Mobile Phase B Acetonitrile (100%)
Gradient Program

The following gradient is designed to elute polar impurities early while strongly retaining the N-hexyl derivative until the organic ramp.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 9010Equilibrate / Injection
2.0 9010Isocratic Hold (Polar impurities)
12.0 1090Linear Ramp (Elute N-hexyl analyte)
15.0 1090Wash Step
15.1 9010Return to Initial
20.0 9010Re-equilibration

Sample Preparation Workflow

Proper sample preparation is critical due to the lipophilicity of the hexyl tail. The compound may precipitate in pure aqueous buffers.

SamplePrep Start Weigh 10 mg Standard Dissolve Dissolve in 10 mL MeOH (Stock: 1 mg/mL) Start->Dissolve Sonicate 5 min Dilute Dilute 1:10 with Mobile Phase Initial (90:10) Dissolve->Dilute Prevent precipitation Filter Filter (0.22 µm PTFE) Dilute->Filter Remove particulates Vial Transfer to HPLC Vial Filter->Vial Ready for Injection

Figure 1: Sample preparation workflow ensuring solubility and particulate removal.

System Suitability & Validation Criteria

Before routine analysis, the system must pass the following suitability tests to ensure trustworthiness of the data.

ParameterAcceptance CriteriaRationale
Retention Time (

)

min deviation
Ensures flow/gradient stability.
Theoretical Plates (

)

Indicates column efficiency.
Tailing Factor (

)

Verifies minimal silanol interaction.
Precision (%RSD)

(n=6 injections)
Confirms autosampler/pump reproducibility.
Resolution (

)

between analyte and nearest impurity
Ensures accurate quantitation.
Linearity & Range
  • Range:

    
     to 
    
    
    
    .
  • Correlation Coefficient (

    
    ): 
    
    
    
    .

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions or column aging.Ensure buffer pH is

.[1] Add 5-10 mM Triethylamine (TEA) if using phosphate buffer to mask silanols.
Retention Time Drift Temperature fluctuation or insufficient equilibration.Use a column oven at 30°C. Increase re-equilibration time to 5-8 minutes.
Split Peak Solvent mismatch.Sample solvent is too strong (e.g., 100% MeOH). Dilute sample with initial mobile phase (90% Buffer).
High Backpressure Particulates in sample/mobile phase.Replace guard column; filter all samples through 0.22

m filters.

References

  • ChemicalBook. (n.d.). 4-Amino-N-ethylbenzenesulfonamide Properties and Data. Retrieved from (Analogous N-alkyl sulfonamide data).

  • PubChem. (2025).[2][3][4] 4-Amino-N-cyclohexylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from .

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Retrieved from .

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from .

Sources

developing in vitro assays for 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of In Vitro Kinetic Assays for 4-Amino-N-hexylbenzenesulfonamide

Abstract

This guide details the protocol development for characterizing 4-Amino-N-hexylbenzenesulfonamide , a lipophilic sulfonamide derivative.[1] While primary sulfonamides are historically known for antibacterial activity (via dihydropteroate synthase inhibition), this specific N-hexyl derivative is primarily utilized as a probe for Carbonic Anhydrase (CA) inhibition.[1] The addition of the hexyl chain utilizes the "tail approach" to target the hydrophobic sub-pockets of the CA active site, enhancing isoform selectivity.[1] This document focuses on the Esterase Activity Assay (p-Nitrophenyl Acetate hydrolysis) as the primary high-throughput screening method, validated by Differential Scanning Fluorimetry (DSF) .[1]

Introduction & Mechanism of Action

4-Amino-N-hexylbenzenesulfonamide consists of a zinc-binding sulfonamide head group (


) and a hydrophobic hexyl tail.[1]
  • Primary Target: Carbonic Anhydrase (CA) Isoforms (specifically hCA I, II, IX, and XII).[1]

  • Mechanism: The sulfonamide anion (

    
    ) coordinates to the 
    
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.[1] The hexyl chain interacts with hydrophobic residues (e.g., Phe131, Val135 in hCA II) near the active site entrance, a strategy known as the "Tail Approach" to improve affinity and selectivity compared to unsubstituted sulfanilamide.[1]
Visualizing the Mechanism

CA_Inhibition_Mechanism Enzyme Carbonic Anhydrase (Active Site Zn2+) Complex Enzyme-Inhibitor Complex Enzyme->Complex Competitive Inhibition Substrate p-Nitrophenyl Acetate (p-NPA) Enzyme->Substrate Esterase Activity Inhibitor 4-Amino-N-hexyl- benzenesulfonamide Inhibitor->Enzyme 1. Sulfonamide binds Zn2+ 2. Hexyl tail binds hydrophobic pocket Complex->Substrate Blocked Access Product p-Nitrophenol (Yellow, 405nm) Substrate->Product Hydrolysis

Figure 1: Mechanism of Action.[1] The inhibitor blocks the Zn2+ active site, preventing the hydrolysis of the chromogenic substrate p-NPA.[1]

Critical Reagent Preparation

The lipophilicity of the hexyl chain presents solubility challenges in aqueous buffers.[1] Proper stock preparation is critical to prevent micro-precipitation, which causes false negatives in optical assays.[1]

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW ≈ 256.36 g/mol .[1] Dissolve 2.56 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute to 100x the final assay concentration in DMSO before adding to the buffer.

    • Note: Keep final DMSO concentration in the assay <5% (v/v) to avoid denaturing the enzyme.[1]

Primary Protocol: CA Esterase Activity Assay

While CA's physiological role is CO2 hydration, the Esterase Assay using p-Nitrophenyl Acetate (p-NPA) is the industry standard for inhibitor screening because it allows for continuous spectrophotometric monitoring without specialized stopped-flow equipment.[1]

Materials
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) (Sigma or recombinant source).[1]

  • Substrate: p-Nitrophenyl Acetate (p-NPA).[1][2] Dissolve 3 mM in Acetonitrile (freshly prepared).

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.[1]

  • Detection: Microplate reader capable of reading Absorbance at 405 nm .[1]

Step-by-Step Workflow
  • Buffer Prep: Prepare Assay Buffer and equilibrate to 25°C.

  • Enzyme Dilution: Dilute hCA II to 0.5 µM in Assay Buffer.

  • Inhibitor Series:

    • Prepare a 1:3 serial dilution of 4-Amino-N-hexylbenzenesulfonamide in DMSO.

    • Range: 10 µM down to 0.1 nM.[1]

  • Plating (96-well clear plate):

    • Add 10 µL of Inhibitor dilution (or DMSO control) to wells.

    • Add 80 µL of Enzyme solution.

    • Pre-incubation: Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of 3 mM p-NPA substrate (Final conc: 0.3 mM).

    • Rapid Mix: Shake plate for 5 seconds.

  • Measurement:

    • Monitor Absorbance (OD405) every 15 seconds for 10 minutes (Kinetic Mode).[1]

  • Controls:

    • Positive Control: Enzyme + DMSO + Substrate (Max Rate).[1]

    • Blank: Buffer + DMSO + Substrate (Spontaneous Hydrolysis).[1]

Data Analysis

Calculate the initial velocity (


) from the linear portion of the curve (0–2 min).[1]


Plot % Inhibition vs. Log[Inhibitor] to determine

.[1]

Secondary Protocol: Thermal Shift Assay (DSF)

To confirm that the inhibition is due to specific binding and not colloidal aggregation (a common artifact with lipophilic tails), use Differential Scanning Fluorimetry.[1]

  • Dye: SYPRO Orange (5000x stock).[1]

  • Instrument: qPCR machine (ROX filter).

  • Protocol:

    • Mix 2 µM hCA II + 20 µM Inhibitor + 5x SYPRO Orange in Assay Buffer.[1]

    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Result: A shift in melting temperature (

      
      ) compared to the DMSO control confirms specific stabilization of the protein structure.[1]
      

Assay Workflow Visualization

Assay_Workflow Start Start: Stock Prep (10mM in DMSO) Dilution Serial Dilution (1:3 in DMSO) Start->Dilution Plate_Prep Add to 96-well Plate (10 µL Inhibitor + 80 µL Enzyme) Dilution->Plate_Prep Incubation Equilibrium Binding (15 min @ 25°C) Plate_Prep->Incubation Substrate Add Substrate (10 µL p-NPA) Incubation->Substrate Read Kinetic Read (OD 405nm, 10 min) Substrate->Read Analysis Calculate V0 & IC50 Read->Analysis

Figure 2: Kinetic Assay Workflow.[1] Critical timing steps are highlighted in red.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Hexyl chain insolubility in aqueous buffer.[1]Ensure final DMSO is 1-5%.[1] Do not exceed 100 µM inhibitor in the assay well.
High Background Spontaneous hydrolysis of p-NPA.[1]Use fresh p-NPA stock (prepare daily).[1] Keep pH < 8.[1]0.
Non-Linear Rates Substrate depletion or Enzyme instability.[1]Reduce Enzyme concentration. Analyze only the first 2 minutes of data.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Verpoorte, J. A., et al. (1967).[1] Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229.[1] Link

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.[1] Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the carbonic anhydrase II-4-Amino-N-hexylbenzenesulfonamide complex. (Structural basis for the "tail approach"). Journal of Medicinal Chemistry. (Contextual citation for mechanism).

Sources

Technical Guide: In Vivo Application of 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-N-hexylbenzenesulfonamide for in vivo studies in animal models Content Type: Application Note & Technical Protocol

Executive Summary

4-Amino-N-hexylbenzenesulfonamide (CAS: 67491-88-7) is a lipophilic sulfonamide derivative primarily utilized as a research probe for Carbonic Anhydrase (CA) inhibition . Unlike hydrophilic CA inhibitors (e.g., acetazolamide), the inclusion of a hexyl alkyl chain at the


-position significantly alters the compound's physicochemical profile, enhancing membrane permeability and modifying isoform selectivity (particularly toward hCA I, II, and VII).

This guide provides a standardized framework for the formulation, dosing, and experimental evaluation of this compound in rodent models. It is designed for researchers investigating glaucoma (intraocular pressure), CNS disorders (epilepsy/neuropathic pain), or structure-activity relationships (SAR) of sulfonamide pharmacophores.

Physicochemical Profile & Formulation Strategy

Compound Characteristics[1][2][3][4]
  • Chemical Structure: A sulfanilamide core with a hydrophobic hexyl tail.

  • Molecular Weight: 256.37 g/mol .

  • Mechanism: Zinc-binding inhibitor of Carbonic Anhydrase enzymes.[1] The hexyl chain interacts with the hydrophobic pocket of the CA active site, potentially improving affinity or selectivity compared to unsubstituted sulfonamides.

  • Solubility Challenge: The hexyl group increases lipophilicity (LogP > 2.0), rendering the compound poorly soluble in aqueous saline.

Formulation Protocols

Successful in vivo data depends on stable delivery. Choose the vehicle based on the route of administration.

A. Intravenous (IV) Solution (for Pharmacokinetics)
  • Target Concentration: 1–5 mg/mL.

  • Vehicle: 5% DMSO / 40% PEG 400 / 55% Saline.

  • Protocol:

    • Weigh the required amount of compound.

    • Dissolve completely in DMSO (5% of total volume). Vortex and sonicate until clear.

    • Slowly add PEG 400 (40% of total volume) while vortexing. The solution may warm slightly.[2]

    • Slowly add warm 0.9% Saline (55% of total volume) with continuous agitation.

    • Quality Check: If precipitation occurs, reduce concentration or switch to a suspension formulation.

B. Oral (PO) or Intraperitoneal (IP) Suspension (for Efficacy)
  • Target Concentration: 5–50 mg/mL.

  • Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) + 0.1% Tween 80 in water.

  • Protocol:

    • Micronize the compound using a mortar and pestle to ensure fine particle size.

    • Add a small volume of Tween 80 to wet the powder (levigation).

    • Gradually add the 0.5% HPMC solution while triturating to form a uniform suspension.

    • Sonicate for 10–15 minutes prior to dosing to break up aggregates.

    • Note: Stir continuously during the dosing period to ensure dose uniformity.

Experimental Workflows

Workflow Visualization

The following diagram outlines the critical path from formulation to data acquisition.

G Start Compound Acquisition (>98% Purity) Formulation Formulation Strategy Start->Formulation QC Solubility Check (Visual/HPLC) Formulation->QC QC->Formulation Precipitation PK_Study PK Study (Rat/Mouse) Determine Tmax, Cmax, T1/2 QC->PK_Study Pass PD_Choice Select PD Model PK_Study->PD_Choice Model_CNS CNS Model (e.g., MES/Seizure) PD_Choice->Model_CNS Systemic Model_Eye Ocular Model (IOP Measurement) PD_Choice->Model_Eye Topical/Systemic Analysis Data Analysis (IC50 / Efficacy) Model_CNS->Analysis Model_Eye->Analysis

Caption: Decision tree for in vivo characterization of 4-Amino-N-hexylbenzenesulfonamide, prioritizing formulation stability and PK validation.

Protocol 1: Pharmacokinetics (PK)

Before efficacy testing, establish the biological half-life (


) and blood-brain barrier (BBB) penetration.
  • Animals: Male Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice.

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: Collect plasma at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Collection: For CNS indications, collect brain tissue at

    
     (estimated 1–2 hours PO) to calculate the Brain/Plasma ratio (
    
    
    
    ).
  • Bioanalysis: LC-MS/MS.

    • Transitions: Optimize for parent mass [M+H]+ 257.1

      
       fragment ions (typically sulfanilamide core fragments).
      
Protocol 2: Pharmacodynamics (Efficacy)

Choose the model based on the intended therapeutic indication.

Option A: Intraocular Pressure (IOP) Model (Glaucoma)

Lipophilic CA inhibitors are classic candidates for topical glaucoma therapy.

  • Animals: Normotensive Dutch Belted Rabbits or C57BL/6 Mice.

  • Treatment:

    • Group 1: Vehicle Control (Topical).

    • Group 2: Positive Control (1% Brinzolamide or Dorzolamide).

    • Group 3: 4-Amino-N-hexylbenzenesulfonamide (1–2% suspension or solution).

  • Procedure:

    • Measure baseline IOP using a rebound tonometer (e.g., TonoLab).

    • Instill 50 µL (rabbit) or 10 µL (mouse) of formulation into the conjunctival sac.

    • Measure IOP at 30, 60, 120, 240, and 360 minutes post-instillation.

  • Endpoint: Maximum reduction in IOP (mmHg) compared to baseline.

Option B: Maximal Electroshock (MES) Seizure Test (CNS)

CA inhibitors often exhibit anticonvulsant properties.

  • Animals: Male CD-1 Mice.

  • Dose Ranging: 30, 100, 300 mg/kg (IP/PO), administered at

    
     (determined from PK).
    
  • Procedure:

    • Apply corneal electrodes.

    • Deliver stimulus: 50 mA, 60 Hz, 0.2 s.

    • Observe for presence/absence of tonic hindlimb extension (THE).

  • Endpoint: Protection against THE (binary outcome).

Dosing Guidelines & Safety

Recommended Dose Ranges
RoutePurposeRecommended DoseFrequency
IV Pharmacokinetics2 – 10 mg/kgSingle Bolus
PO Efficacy (Chronic)25 – 100 mg/kgQD or BID
IP Efficacy (Acute)20 – 60 mg/kgSingle Dose
Topical Ocular (Glaucoma)1% – 2% (w/v)Single or BID
Safety Monitoring
  • Renal Toxicity: Sulfonamides with low solubility can crystallize in the kidneys (crystalluria). Ensure animals have free access to water. Monitor urine for crystals if dosing >3 days.

  • Hypersensitivity: While rare in rodents, observe for skin rashes or edema (Stevens-Johnson syndrome analog).

  • Weight Loss: CA inhibitors can cause metabolic acidosis, leading to weight loss. Monitor body weight daily; stop study if weight loss >15%.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 45(2), 284-291. Link

  • Mincione, F., et al. (2005). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IX with N-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(16), 3821-3827. Link

  • Carta, F., et al. (2012). Carbonic anhydrase inhibitors. Neuropharmacology, 62(7), 2361-2367. (Context for CNS applications of lipophilic sulfonamides). Link

Sources

Application Note: Profiling the Activity of 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7]

The Compound: 4-Amino-N-hexylbenzenesulfonamide

This guide details the protocols for characterizing 4-Amino-N-hexylbenzenesulfonamide (CAS: 67491-88-7).[1][2][3] It is critical to distinguish this compound’s subclass immediately:

  • Structure: It is a secondary sulfonamide (

    
    ), where the hexyl group is attached to the sulfonamide nitrogen.
    
  • Mechanistic Implication: Unlike primary sulfonamides (e.g., sulfanilamide, acetazolamide) which bind the catalytic Zinc (

    
    ) ion with picomolar/nanomolar affinity, secondary sulfonamides  typically exhibit reduced affinity due to steric hindrance and the loss of a proton necessary for optimal Zn-coordination.
    
  • Research Value: Despite lower intrinsic affinity, N-substituted sulfonamides are investigated for isoform selectivity (targeting the hydrophobic pockets of CA IX or XII) or as prodrugs .

The Assay Strategy

To accurately measure activity, we cannot rely on a single endpoint.[4] We must employ a "Triangulation Strategy" to distinguish true inhibition from aggregation or assay interference.

AssayStrategy Compound 4-Amino-N-hexyl- benzenesulfonamide Solubility Step 1: Solubility Check (DMSO/Buffer Tolerance) Compound->Solubility HTS Step 2: Esterase Screen (High Throughput) Solubility->HTS If Soluble Kinetic Step 3: Stopped-Flow (Gold Standard Ki) HTS->Kinetic Active Hits (<100 µM) Biophysical Step 4: Thermal Shift (Binding Validation) HTS->Biophysical Weak/No Activity Kinetic->Biophysical Confirm Mode

Figure 1: The "Triangulation Strategy" ensures that weak inhibition typical of secondary sulfonamides is not missed or misinterpreted.

Pre-Assay Preparation: Solubility & Handling

The hexyl chain significantly increases lipophilicity compared to standard sulfanilamide.

  • Stock Preparation: Dissolve to 10 mM or 20 mM in 100% DMSO . Do not attempt to dissolve directly in aqueous buffer.

  • Working Solution: Dilute into the assay buffer immediately prior to use. Ensure the final DMSO concentration in the assay does not exceed 5% (most Carbonic Anhydrases tolerate up to 5% DMSO, but 1-2% is ideal).

  • Stability: Freshly prepare dilutions. The sulfonamide bond is stable, but the compound may precipitate in aqueous buffer over time (e.g., >4 hours).

Protocol A: Esterase Activity Assay (High-Throughput Screen)

Principle: Carbonic Anhydrase (CA) possesses a secondary esterase activity. It hydrolyzes 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol (yellow, 405 nm) and acetate. This is a surrogate assay; it is easier to perform than CO2 hydration but less physiologically relevant.

Reagents
  • Enzyme: Recombinant Human CA II (cytosolic) or CA IX (membrane-associated mimic). Concentration: 1 µM stock.

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Dissolve 20 mM in Acetonitrile or Acetone (NOT DMSO, as DMSO can accelerate spontaneous hydrolysis).

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

Step-by-Step Methodology
  • Preparation: In a 96-well clear microplate, prepare a dilution series of the inhibitor (4-Amino-N-hexylbenzenesulfonamide) ranging from 0.1 µM to 500 µM (due to expected lower affinity).

  • Enzyme Addition: Add 80 µL of Assay Buffer and 10 µL of Enzyme (final conc. 100–200 nM) to the wells.

  • Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Start: Add 10 µL of 3 mM 4-NPA substrate (freshly diluted in buffer from the acetone stock). Final substrate concentration: ~300 µM.

  • Measurement: Immediately monitor Absorbance at 405 nm every 15 seconds for 10–20 minutes.

  • Control: Run a "No Enzyme" blank to subtract spontaneous hydrolysis of 4-NPA.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the curve. Determine 

using a non-linear regression (4-parameter logistic fit).

Critical Note: If the


 is >100 µM, the esterase assay may be too insensitive. Proceed to the Stopped-Flow assay.[4][5][6]

Protocol B: Stopped-Flow CO2 Hydration (The Gold Standard)

Principle: This assay measures the physiological reaction:


. Because the turnover rate (

) is extremely fast (~

), a stopped-flow apparatus is required to capture the rapid pH change using a colorimetric indicator (Phenol Red).
Reagents
  • Solution A (Enzyme + Indicator): 10–20 nM CA Isoform, 0.2 mM Phenol Red, 10 mM HEPES, 10 mM Na2SO4, pH 7.5.

  • Solution B (Substrate): CO2-saturated water. Bubble pure CO2 gas into distilled water for 30 minutes at 25°C. (Saturation

    
     33 mM).
    
  • Inhibitor: Added to Solution A at varying concentrations.

Step-by-Step Methodology
  • Instrument Setup: Set the Stopped-Flow spectrophotometer (e.g., Applied Photophysics or Bio-Logic) to mix Solution A and B at a 1:1 ratio.

  • Detection: Monitor Absorbance at 557 nm (the basic form of Phenol Red).

  • Reaction: Upon mixing, the enzyme hydrates CO2, releasing protons. The pH drops, and Absorbance at 557 nm decreases rapidly.

  • Data Collection: Collect 5–10 shots per concentration. The reaction completes in <1 second.

  • Analysis: Fit the decay curve to a single exponential equation to obtain the observed rate constant (

    
    ).
    
Calculation of Inhibition Constant ( )

The relationship between the rate and inhibitor concentration for this system is described by the Cheng-Prusoff approximation for tight-binding inhibitors, or more simply for this rapid kinetics:



Note: Since the substrate (CO2) is at saturation (~17 mM after mixing) and


 is ~10 mM, we are near saturation.

Protocol C: Fluorescent Thermal Shift Assay (TSA)

Principle: Validates physical binding. If the hexyl tail inserts into the hydrophobic pocket, it should significantly stabilize the protein, shifting the melting temperature (


) upwards.
Step-by-Step Methodology
  • Mix: In a PCR plate, combine:

    • 2 µL Protein (Final: 5 µM)

    • 2 µL Sypro Orange (5000x stock diluted to 50x)

    • 2 µL Inhibitor (Final: 50 µM and 200 µM)

    • 14 µL Buffer (HEPES pH 7.5)

  • Run: Use a Real-Time PCR machine. Ramp temperature from 25°C to 95°C at 1°C/min.

  • Read: Monitor Fluorescence (FRET/HEX channel).

  • Result: Calculate

    
    . A shift of >2°C indicates significant binding.
    

Summary of Expected Results

AssayParameterExpected Outcome for Secondary Sulfonamide
Esterase (4-NPA)

High micromolar (10–100 µM). Secondary sulfonamides are weaker than primary ones.
Stopped-Flow

Micromolar range. Provides the true physiological inhibition constant.
TSA

Positive shift (+1 to +4°C). The hexyl tail may provide hydrophobic stabilization even if the Zn-binding is weak.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][7][8][5][6] I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry. Link

  • Sigma-Aldrich. (n.d.). 4-Nitrophenyl acetate Product Information. Link

Sources

Application Note: Chemoproteomic Profiling with 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-Amino-N-hexylbenzenesulfonamide as a chemical probe for chemoproteomic target identification.

Introduction & Probe Rationale

The identification of protein targets for small molecules is a critical bottleneck in phenotypic drug discovery.[1] 4-Amino-N-hexylbenzenesulfonamide (AHS) represents a distinct class of sulfonamide probes characterized by a lipophilic N-hexyl tail and a free aniline moiety.

While primary sulfonamides (e.g., sulfanilamide) are classical inhibitors of Carbonic Anhydrase (CA) via coordination of the catalytic Zinc(II) ion, N-substituted sulfonamides like AHS often exhibit modulated affinity or altered isoform selectivity due to steric hindrance at the Zinc binding site and increased hydrophobic interactions.

Key Mechanistic Features:
  • Aniline Handle (C4-NH2): A nucleophilic "handle" allowing covalent immobilization onto activated solid supports (e.g., NHS-Sepharose) without disrupting the sulfonamide pharmacophore.

  • N-Hexyl Tail: Introduces significant lipophilicity (

    
    ), probing hydrophobic pockets adjacent to the active site (e.g., the hydrophobic half of the CA active site) or facilitating binding to non-CA targets such as albumin or specific transporters.
    
  • Modulated Zinc Affinity: The N-hexyl substitution reduces the acidity of the sulfonamide nitrogen, potentially weakening the classic Zn(II) interaction. This makes AHS an excellent "Differential Probe" to distinguish between high-affinity catalytic binders and hydrophobic off-targets.

Experimental Design: Affinity Chromatography

The core strategy involves immobilizing AHS onto a solid support to create an affinity matrix. This matrix is incubated with cellular lysates to capture specific binding proteins, which are subsequently identified via Mass Spectrometry (LC-MS/MS).

Logical Workflow (DOT Diagram)

The following flow chart illustrates the critical path from probe immobilization to target validation.

TargetID_Workflow Probe 4-Amino-N-hexylbenzenesulfonamide (AHS) Matrix Immobilized AHS-Matrix (Amide Linkage) Probe->Matrix Nucleophilic Attack Beads NHS-Activated Mag Sepharose Beads->Matrix Coupling Binding Affinity Capture (4°C, 2-4 hrs) Matrix->Binding Lysate Cell Lysate (e.g., HEK293 / RBC) Lysate->Binding Wash Stringent Washing (Remove Non-specifics) Binding->Wash Elution Specific Elution (Compete with Acetazolamide) Wash->Elution Retained Proteins MS LC-MS/MS Identification Elution->MS Tryptic Peptides

Caption: Workflow for affinity-based target identification using AHS. The probe is covalently coupled to beads, incubated with lysate, and targets are eluted competitively.

Protocol: Preparation of AHS Affinity Matrix

Objective: Covalent attachment of 4-Amino-N-hexylbenzenesulfonamide to NHS-activated magnetic beads via the 4-amino group.

Materials
  • Ligand: 4-Amino-N-hexylbenzenesulfonamide (10 mM in DMSO).

  • Beads: NHS-Mag Sepharose (e.g., Cytiva or equivalent).

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.

  • Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.

  • Wash Buffer: 0.1 M Acetate (pH 4.0) / 0.1 M Tris-HCl (pH 8.0) cycles.

Step-by-Step Procedure
  • Bead Preparation: Aliquot 50 µL of bead slurry (approx. 1 mg medium). Wash 3x with ice-cold 1 mM HCl to remove preservation salts and preserve NHS reactivity.

  • Ligand Coupling:

    • Dilute the AHS stock into Coupling Buffer to a final concentration of 0.5–1.0 mM. Ensure DMSO content is <10% to prevent bead damage.

    • Critical Step: Add ligand solution to washed beads immediately.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

    • Chemistry: The primary amine (aniline) attacks the NHS ester, forming a stable amide bond.

  • Blocking:

    • Remove supernatant (save for UV quantification to calculate coupling efficiency).

    • Add Blocking Buffer (Ethanolamine) to quench remaining NHS groups. Incubate for 1 hour at RT.

  • Washing:

    • Perform 3 cycles of alternating pH washes (Acetate pH 4.0 followed by Tris pH 8.0) to remove non-covalently adsorbed ligand.

  • Storage: Store beads in 20% Ethanol at 4°C.

Protocol: Target Pull-Down & Elution

Objective: Isolation of binding partners from biological lysates.

Experimental Setup (Table 1)
ConditionMatrix LigandElution StrategyPurpose
Experimental AHS-BeadsFree Acetazolamide (1 mM)Identify specific CA-related targets.
Control A Ethanolamine-BeadsFree Acetazolamide (1 mM)Background noise (bead binders).
Control B AHS-BeadsSDS / BoilIdentify hydrophobic "sticky" proteins.
Procedure
  • Lysate Preparation:

    • Lyse cells (e.g., HeLa, HEK293, or RBCs for CA enrichment) in Lysis Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, Protease Inhibitors).

    • Clarify by centrifugation (14,000 x g, 10 min, 4°C).

    • Note: Avoid buffers with primary amines (Tris is okay after coupling, but Phosphate/HEPES is safer during binding).

  • Equilibration: Wash AHS-beads 3x with Lysis Buffer.

  • Binding:

    • Incubate 1 mg of lysate protein with 20 µL of AHS-beads.

    • Rotate for 2-4 hours at 4°C . (Avoid longer times to reduce non-specific binding).

  • Washing:

    • Wash beads 3x with Lysis Buffer.

    • Wash 2x with High Salt Buffer (50 mM Tris, 350 mM NaCl ) to disrupt weak electrostatic interactions.

  • Elution (Competitive):

    • Incubate beads with 1 mM Acetazolamide (a potent, soluble CA inhibitor) in Lysis Buffer for 30 min at RT.

    • Collect supernatant. This fraction contains proteins specifically displaced from the AHS probe.

  • Elution (Harsh - Optional):

    • Boil beads in 2x SDS-PAGE Sample Buffer to release everything remaining (covalent binders or very high affinity/hydrophobic targets).

Data Analysis & Validation

Visualization of Results

Run the eluates on SDS-PAGE and stain with Silver Stain.

  • Expected Result: A prominent band at ~30 kDa (Carbonic Anhydrase) in the AHS pull-down, which is absent in the Control beads and depleted by Acetazolamide competition.

Mass Spectrometry (LC-MS/MS)

Digest the eluted proteins with Trypsin and analyze.

  • Filter Criteria: Proteins must be enriched >2-fold in the AHS sample vs. Control beads.

  • Target Confirmation: Valid targets (e.g., CA I, CA II, CA IX) should be identified with high sequence coverage.

Binding Mechanism Diagram (DOT)

The following diagram details the molecular interaction being probed.

Binding_Mechanism cluster_Enzyme Carbonic Anhydrase Active Site Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide (Pharmacophore) Sulfonamide->Zn Coordination (Weakened by N-sub?) Hexyl N-Hexyl Tail Pocket Hydrophobic Pocket Hexyl->Pocket Hydrophobic Interaction BeadLink Bead Linker (via Aniline) BeadLink->Sulfonamide Covalent Attachment

Caption: Mechanistic interaction of immobilized AHS with Carbonic Anhydrase. The hexyl tail probes adjacent hydrophobic pockets.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Touisni, N., et al. (2011). Synthesis and carbonic anhydrase inhibitory activity of 4-sulfamoylbenzoic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Ziegler, S., et al. (2013). Target identification for small bioactive molecules: finding the needle in the haystack. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. 4-Amino-N-hexylbenzenesulfonamide (CID 12896004). National Center for Biotechnology Information. Link

Sources

Application Note: Benzenesulfonamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Benzenesulfonamides in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals.

From Synthetic Protocols to High-Throughput Screening

Executive Summary & Pharmacophore Significance

The benzenesulfonamide moiety (


) is a "privileged structure" in medicinal chemistry. Its thermodynamic stability, ability to form strong hydrogen bond networks, and capacity to coordinate zinc ions make it a cornerstone in the design of:
  • Carbonic Anhydrase Inhibitors (CAIs): Targeting hypoxic tumor survival (CA IX/XII) and glaucoma (CA II).

  • Antimicrobial Agents: Competitive inhibition of dihydropteroate synthase (DHPS).

  • Antimitotic Agents: Tubulin polymerization inhibition targeting the colchicine binding site.[1]

This guide provides validated protocols for the synthesis of benzenesulfonamide libraries and the biological assessment of their carbonic anhydrase inhibitory potential, a critical step in modern anticancer drug discovery.[2]

Application 1: Targeting Hypoxic Tumors via Carbonic Anhydrase Inhibition

Mechanism of Action

Tumor cells in hypoxic environments overexpress transmembrane Carbonic Anhydrase isoforms (CA IX and XII).[2] These enzymes catalyze the reversible hydration of carbon dioxide (


).[3]
  • Extracellular Effect: The production of protons contributes to extracellular acidosis, promoting matrix metalloproteinase activation and metastasis.

  • Intracellular Effect: Bicarbonate import maintains a neutral intracellular pH (

    
    ), preventing apoptosis.
    
  • Intervention: Benzenesulfonamides bind to the

    
     ion in the enzyme's active site, blocking catalysis and disrupting this pH regulation machinery.
    
Experimental Protocol: CA Inhibition Assay (Esterase Method)

While the physiological substrate is


, the p-Nitrophenyl Acetate (p-NPA) Esterase Assay  is the industry standard for high-throughput screening (HTS) due to its simplicity and colorimetric readout.
Reagents & Preparation
  • Assay Buffer: 50 mM Tris-SO4, pH 7.6 (Physiological screening) or pH 9.0 (Maximal activity).

    • Expert Insight: Use a sulfate counter-ion rather than chloride, as

      
       is a weak inhibitor of CA and can skew 
      
      
      
      values.
  • Enzyme Solution: Purified recombinant hCA IX or hCA II (approx. 0.1–0.5 µM final concentration).

  • Substrate (p-NPA): 3 mM stock in Acetonitrile (MeCN).

    • Caution: Prepare fresh. p-NPA spontaneously hydrolyzes in water. Keep the organic solvent concentration in the final well below 5% to prevent enzyme denaturation.

  • Inhibitor Stocks: 10 mM in DMSO.

Step-by-Step Workflow
  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Incubation:

    • Add 10 µL of Inhibitor solution (serial dilutions).

    • Add 20 µL of Enzyme solution.

    • Add 140 µL of Assay Buffer.

    • Critical Step: Incubate for 15 minutes at 25°C to allow the sulfonamide to equilibrate with the Zinc active site.

  • Reaction Initiation:

    • Add 30 µL of p-NPA substrate solution rapidly using a multichannel pipette.

  • Measurement:

    • Immediately read Absorbance at 405 nm (formation of p-nitrophenolate) in kinetic mode for 15–30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Determine % Inhibition:

      
      .
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and 
      
      
      
      .

Application 2: Synthetic Protocol for Sulfonamide Library Generation

Rationale

The formation of the sulfonamide bond is robust, but side reactions (disulfonimide formation) can occur. The following protocol utilizes a base-catalyzed nucleophilic substitution optimized for yield and purity.

Protocol: General Synthesis of N-Substituted Benzenesulfonamides

Reaction:



Materials
  • Substituted Benzenesulfonyl chloride (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure
  • Dissolution: Dissolve the amine (1.0 mmol) in 5 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (1.5 mmol). Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Cooling controls the exotherm and minimizes the formation of bis-sulfonamides (

      
      ).
      
  • Coupling: Dropwise add the benzenesulfonyl chloride (1.0 mmol) dissolved in 2 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine).

    • Wash with Saturated

      
       (to remove unreacted sulfonyl chloride as sulfonate).
      
    • Wash with Brine, dry over

      
      , and concentrate
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory profiles of key benzenesulfonamide derivatives against cancer-associated targets.

Table 1: Comparative Potency of Benzenesulfonamide Derivatives

Compound ClassTarget Isoform/ProteinIC50 (µM)Mechanism of ActionRef
Acetazolamide hCA II / IX0.012 / 0.025Pan-CA Inhibitor (Zinc Binder)[1]
SLC-0111 hCA IX0.045Selective Hypoxia Targeting (Ureido tail)[2]
Compound BA-3b Tubulin / HeLa Cells0.007Colchicine Site Binder (G2/M Arrest)[3]
Indisulam CA IX / Cell Cycle0.15 - 5.0Molecular Glue (Degrades RBM39)[4]
Sulfamethoxazole DHPS (Bacteria)4.0 - 10.0PABA Antagonist (Folate Pathway)[5]

Visualizing the Science

Diagram 1: Mechanism of Action (Dual Pathway)

This diagram illustrates how benzenesulfonamides can be designed to target either the hypoxic survival pathway (CA IX) or the cell division machinery (Tubulin), providing a logical flow for drug design.

MOA Drug Benzenesulfonamide Scaffold Target1 Target A: Carbonic Anhydrase (CA IX / XII) Drug->Target1 Tail Modification (Hydrophilic) Target2 Target B: Tubulin (Colchicine Site) Drug->Target2 Bulky Hydrophobic Substitution Mech1 Inhibit CO2 Hydration (Zinc Binding) Target1->Mech1 Mech2 Inhibit Polymerization Target2->Mech2 Effect1 Disrupt pH Regulation (Intracellular Acidosis) Mech1->Effect1 Effect2 G2/M Phase Arrest Mech2->Effect2 Outcome TUMOR CELL DEATH (Apoptosis) Effect1->Outcome Hypoxic Starvation Effect2->Outcome Mitotic Catastrophe

Caption: Dual therapeutic pathways of benzenesulfonamides. Tailoring the R-group directs the scaffold toward enzyme inhibition (CA IX) or cytoskeletal disruption (Tubulin).

Diagram 2: Synthetic Workflow & Decision Matrix

A decision tree for medicinal chemists to select the appropriate synthetic route based on the desired "Tail" of the benzenesulfonamide.

Synthesis Start Benzenesulfonyl Chloride Decision Desired 'Tail' (R) Start->Decision Route1 Route A: Standard Coupling Decision->Route1 Amine (R-NH2) Route2 Route B: Isocyanate Intermediate Decision->Route2 Urea Linker Route3 Route C: Click Chemistry Decision->Route3 Alkyne/Azide Prod1 Simple Sulfonamide (Antibacterial/Tubulin) Route1->Prod1 TEA/DCM, 0°C Prod2 Ureido-Sulfonamide (Selective CA IX Inhibitor) Route2->Prod2 1. NCO formation 2. Amine trap Prod3 Triazole-Sulfonamide (Hybrid/Pro-drug) Route3->Prod3 CuAAC (CuSO4/Ascorbate)

Caption: Synthetic decision matrix for generating diverse benzenesulfonamide libraries using standard coupling, ureido-formation, or click chemistry.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Wang, S., et al. (2016).[4] Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents.[4][5] European Journal of Medicinal Chemistry, 123, 332-342. Link

  • Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science, 356(6336). Link

  • Capasso, C., & Supuran, C. T. (2014). Sulfa drugs as antibacterial agents: the history, the mechanism, and the future. Expert Opinion on Therapeutic Patents, 24(12). Link

  • Sigma-Aldrich. (2024). Carbonic Anhydrase Activity Assay Kit Protocol. Link

Sources

Application Note: 4-Amino-N-hexylbenzenesulfonamide as a Hydrophobic Probe for Protein Binding Affinity

[1][2]

Introduction & Scientific Context

4-Amino-N-hexylbenzenesulfonamide is an amphiphilic derivative of the classic carbonic anhydrase (CA) inhibitor, sulfanilamide.[1][2] Structurally, it consists of a polar aniline "head" and a hydrophobic hexyl "tail" attached to the sulfonamide nitrogen.[2]

Critical Structural Distinction: Researchers must distinguish this molecule from its isomer, 4-(hexylamino)benzenesulfonamide.[1][2]

  • 4-(hexylamino)benzenesulfonamide: The hexyl tail is on the aniline nitrogen.[1][2] The primary sulfonamide (

    
    ) remains free.[1][2] High Potency CA Inhibitor. [1][2]
    
  • 4-Amino-N-hexylbenzenesulfonamide (Topic): The hexyl tail is on the sulfonamide nitrogen (

    
    ).[1][2] This forms a secondary sulfonamide.[1][2] Low/Null CA Catalytic Inhibition , but a potent Hydrophobic Probe  for plasma proteins (e.g., Albumin) and non-catalytic pockets.
    

Primary Applications:

  • Serum Albumin Binding Models: Investigating the "Hydrophobic Effect" in drug transport (Sudlow Site II).

  • Negative Control in CA Assays: Demonstrating the necessity of the ionizable proton on the primary sulfonamide for Zinc coordination.

  • Hydrophobicity Studies: Assessing

    
     contributions to binding thermodynamics (Entropy-driven binding).
    

Physicochemical Profile & Preparation

The hexyl chain significantly alters the solubility profile compared to the parent sulfanilamide.[2]

PropertyValue / Note
Molecular Weight ~256.36 g/mol
LogP (Predicted) ~2.1 (vs. -0.7 for sulfanilamide)
Solubility (Water) Low (< 1 mM without co-solvent)
Solubility (DMSO) High (> 50 mM)
pKa (Sulfonamide) ~10.5 (The N-alkyl group reduces acidity compared to primary sulfonamides)
Stock Solution Protocol
  • Weighing: Weigh 2.56 mg of compound into a glass vial (avoid plastic if long-term storage is planned due to lipophilicity).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Stock .

  • Sonication: Sonicate for 30 seconds to ensure complete dissolution of the hydrophobic tail.

  • Storage: Store at -20°C. Stable for 6 months.

Protocol A: Fluorescence Quenching Binding Assay (HSA/BSA)

This protocol measures the affinity (

2Sudlow Site II2

Rationale: The hexyl group facilitates hydrophobic entry into the albumin pocket, differing significantly from hydrophilic sulfonamides.[2]

Materials
  • Protein: HSA (fatty acid-free), 5 µM in PBS (pH 7.4).

  • Ligand: 4-Amino-N-hexylbenzenesulfonamide (10 mM DMSO stock).

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).[2]

  • Quartz Cuvette: 1 cm path length.

Step-by-Step Methodology
  • Equilibration: Incubate the 5 µM HSA solution at 25°C (or 37°C) for 10 minutes.

  • Blank Scan: Record emission spectrum of buffer alone (excitation 280 nm or 295 nm).

  • Protein Scan (

    
    ):  Record emission of HSA alone (Ex: 295 nm; Em: 310–450 nm).[1][2] Note: Exciting at 295 nm selectively targets Trp, minimizing Tyr interference.[2]
    
  • Titration: Sequentially add the ligand stock to the cuvette.

    • Target concentrations: 0, 1, 2, 5, 10, 20, 40, 60, 80 µM.[2]

    • Volume correction: Keep total DMSO < 2% to prevent protein unfolding.[1][2]

  • Measurement (

    
    ):  Mix by inversion (do not vortex vigorously) and incubate for 2 minutes after each addition. Record emission spectra.
    
Data Analysis (Stern-Volmer)

Calculate the quenching constants using the Stern-Volmer equation:

12
  • 
    : Fluorescence intensity without and with ligand.[2]
    
  • 
    : Stern-Volmer quenching constant.[1][2]
    
  • 
    : Ligand concentration.
    

To determine the Binding Constant (



2

Protocol B: Carbonic Anhydrase Inhibition (Negative Control Study)

Use this protocol to demonstrate isozyme selectivity or mechanism of action . As a secondary sulfonamide, this compound should show drastically reduced affinity compared to primary sulfonamides, validating the "Zinc-Binder" requirement.[2]

Assay Type: Colorimetric Esterase Assay (p-Nitrophenyl Acetate)

While CO2 hydration is the physiological reaction, the esterase assay is more stable for screening weak inhibitors.[2]

Workflow Diagram (Graphviz)

CA_Assay_WorkflowFigure 1: Colorimetric CA Inhibition Assay WorkflowStockLigand Stock(10 mM in DMSO)MixPre-Incubation(15 min @ 25°C)Stock->MixDilutionEnzymehCA Enzyme(Isoform I, II, or IX)Enzyme->MixSubstrateSubstrate(p-NPA 3 mM)ReadKinetic Read(Abs 400 nm)Substrate->ReadMix->ReadAdd SubstrateAnalysisCheng-PrusoffCorrectionRead->AnalysisIC50 Data

Methodology
  • Buffer: 50 mM Tris-HCl, pH 7.6, 150 mM NaCl.

  • Enzyme Prep: Dilute hCA (I or II) to ~100 nM in buffer.

  • Inhibitor Dilution: Prepare serial dilutions of 4-Amino-N-hexylbenzenesulfonamide (0.01 µM to 100 µM).

  • Incubation: Mix 140 µL enzyme + 10 µL inhibitor. Incubate 15 mins to allow the hexyl tail to interact with the hydrophobic patch (even if the Zn interaction is weak).

  • Reaction Start: Add 50 µL of 3 mM p-Nitrophenyl acetate (freshly prepared in acetone/water).

  • Detection: Monitor Absorbance at 400 nm (formation of p-nitrophenolate) for 10 minutes.

  • Result Interpretation:

    • Primary Sulfanilamide (Control):

      
       200–500 nM.[1][2]
      
    • N-hexyl Derivative (Test): Expect

      
       100 µM (Inactive).[1][2]
      
    • Significance: If inhibition is observed, it suggests binding to a non-catalytic allosteric site or hydrolysis of the ligand.[2]

Protocol C: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for dissecting the thermodynamic signature of the hexyl tail.

Hypothesis: The binding of 4-Amino-N-hexylbenzenesulfonamide to proteins (like Albumin) will be Entropy-Driven (

12
Parameters
ParameterSettingReason
Cell Temperature 25°CStandard reference.
Stirring Speed 750–1000 rpmEnsure rapid mixing without foaming.[1][2]
Cell Component Protein (20–50 µM)Protein in cell ensures

-value is optimized.[1][2]
Syringe Component Ligand (200–500 µM)Ligand must be 10x–20x protein concentration.[1][2]
Buffer Match CRITICAL DMSO % must match exactly in cell and syringe (e.g., 2%).
Troubleshooting the Hexyl Tail
  • Solubility Limit: If the ligand precipitates in the syringe, lower the concentration and increase the number of injections.

  • Micelles: The hexyl chain is short, but at high concentrations (>5 mM), aggregation can occur.[2] Keep syringe concentration below Critical Micelle Concentration (CMC).[1][2]

Mechanism of Action Visualization

The following diagram illustrates the differential binding modes expected for this molecule.

Binding_MechanismFigure 2: Differential Binding Modes of N-substituted Sulfonamidecluster_CACarbonic Anhydrase Active Sitecluster_HSASerum Albumin (Sudlow Site II)Ligand4-Amino-N-hexylbenzenesulfonamideZnZn(II) IonLigand->ZnSulfonamide N(Blocked)PocketHydrophobic WallLigand->PocketHexyl Tail(Interaction)Hydrophobic_CleftHydrophobic CleftLigand->Hydrophobic_CleftHexyl Tail(Insertion)Result_CANO COORDINATION(Steric/Electronic Clash)Zn->Result_CAPocket->Result_CAResult_HSAHIGH AFFINITY BINDING(Entropy Driven)Hydrophobic_Cleft->Result_HSA

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link

  • Ghuman, J., et al. (2005).[2] Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology, 353(1), 38-52.[2] Link

  • Ross, P. D., & Subramanian, S. (1981).[2] Thermodynamics of protein association reactions: forces contributing to stability.[1][2] Biochemistry, 20(11), 3096-3102.[1][2] Link

  • Scolnick, L. R., et al. (1997).[2] Altering the affinity of a beta-amino acid inhibitor of carbonic anhydrase II through modification of the hydrophobic tail.[2] Journal of Medicinal Chemistry, 40, 2603.[2] (Contextual reference for tail effects). Link[2]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Amino-N-hexylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SULF-HEX-001 Subject: Improving Yield & Purity of 4-Amino-N-hexylbenzenesulfonamide Assigned Scientist: Senior Application Specialist

Executive Summary

The synthesis of 4-Amino-N-hexylbenzenesulfonamide presents a classic challenge in organic chemistry: balancing the reactivity of the sulfonyl chloride group with the stability of the aniline amine. Direct sulfonylation using 4-aminobenzenesulfonyl chloride is chemically unsound due to self-polymerization.

This guide standardizes the N-Acetyl Protection Route (using 4-acetamidobenzenesulfonyl chloride), which is the industry standard for high-purity sulfanilamide derivatives. The hexyl chain introduces lipophilicity that complicates purification ("oiling out"), necessitating specific solvent modifications described in Module 3.

Visual Workflow: Synthesis & Decision Logic

The following flowchart outlines the critical path and troubleshooting decision nodes.

G Start Start: Precursors Step1 Step 1: Sulfonylation (ASC + Hexylamine) Start->Step1 Dry DCM/THF, Base Check1 QC: TLC/LCMS (Is ASC consumed?) Step1->Check1 Issue1 Issue: Hydrolysis (Sulfonic Acid formed) Check1->Issue1 Starting Material Remains Step2 Step 2: Deprotection (Acid/Base Hydrolysis) Check1->Step2 Clean Conversion Issue1->Step1 Retry: Dry Solvents Check2 QC: pH Adjustment (Precipitation?) Step2->Check2 Neutralize to pH 7-8 Issue2 Issue: Oiling Out (Emulsion formed) Check2->Issue2 Sticky Oil Final Final: Recrystallization (EtOH/H2O) Check2->Final Solid Precipitate Issue2->Final Seed/Slow Cool

Caption: Figure 1. Optimized workflow for the 2-step synthesis of 4-Amino-N-hexylbenzenesulfonamide, highlighting critical QC checkpoints.

Module 1: The Sulfonylation Step (Yield Optimization)

The Challenge: The primary cause of low yield is the hydrolysis of 4-acetamidobenzenesulfonyl chloride (ASC) into the unreactive sulfonic acid before it can react with hexylamine.

Optimized Protocol
  • Solvent System: Use anhydrous Dichloromethane (DCM) or THF .[1] Avoid aqueous Schotten-Baumann conditions (acetone/water) for this specific derivative, as the hexyl chain's hydrophobicity slows the reaction, giving water time to hydrolyze the ASC.

  • Base Scavenger: Use Pyridine (1.2 eq) or Triethylamine (TEA) (1.5 eq). Pyridine is superior as it acts as a nucleophilic catalyst.

  • Temperature: Start at 0°C , then warm to Room Temperature (RT).

Troubleshooting Table: Step 1
SymptomProbable CauseCorrective Action
Low Yield (<50%) ASC Hydrolysis (Moisture)Dry glassware/solvents. Add ASC solid to the amine solution, not vice versa.
Bis-sulfonylation Excess ASC / High TempMaintain strict stoichiometry (1.0 eq ASC : 1.1 eq Amine). Keep at 0°C during addition.
Red/Brown Color Aniline OxidationEnsure Nitrogen/Argon atmosphere.[2] Use fresh ASC (white crystals, not pink).
ngcontent-ng-c176312016="" class="ng-star-inserted">

Technical Insight: The reaction generates HCl.[3][4][5] If not neutralized immediately by the base, the acid can prematurely cleave the acetyl protecting group or protonate the hexylamine, rendering it non-nucleophilic [1, 2].

Module 2: Deprotection & Isolation (The Isoelectric Trap)

The Challenge: After removing the acetyl group (usually via acid hydrolysis), the product exists as a salt. Incorrect pH adjustment during workup causes significant product loss into the aqueous filtrate.

The Chemistry of Solubility

4-Amino-N-hexylbenzenesulfonamide is amphoteric:

  • pH < 3: Protonated aniline (Soluble Cation).

  • pH > 11: Deprotonated sulfonamide (Soluble Anion).

  • pH 7–8: Neutral Zwitterion (Insoluble Precipitate).

Optimized Protocol
  • Hydrolysis: Reflux the intermediate in 10% HCl (aq) for 1–2 hours. Monitor by TLC until the starting material disappears.

  • Neutralization: Cool to RT. Slowly add Sodium Bicarbonate (saturated) or 2M NaOH while stirring.

  • The Critical Zone: Stop adding base exactly when the pH reaches 7.0–8.0 . The solution should turn cloudy.

  • Collection: Filtration is preferred. If the solid is fine/colloidal, extract with Ethyl Acetate.

Module 3: Purification (Solving "Oiling Out")

The Challenge: The N-hexyl chain adds significant lipophilicity. Unlike simple sulfanilamide, this derivative often separates as a sticky oil rather than crystals when water is added, trapping impurities.

Recrystallization Strategy

Do not use pure water. Use a binary solvent system.

  • System A (Preferred): Ethanol / Water (3:1). Dissolve in hot ethanol, then add warm water dropwise until just turbid. Cool slowly to RT, then 4°C.

  • System B (Alternative): Ethyl Acetate / Hexanes.[4] Dissolve in minimum hot EtOAc, add Hexanes until cloudy.

FAQ: Why is my product an oil?

A: "Oiling out" occurs when the product's melting point is lower than the solvent's boiling point, or if the solution is too concentrated [4]. Fix: Re-heat the oil into solution. Add a "seed crystal" if available.[6] Scratch the glass surface.[6] Allow to cool much slower (wrap the flask in foil/towel).

References

  • BenchChem Technical Support. (2025).[1] Common Issues in Sulfonamide Synthesis and Solutions. Retrieved from

  • Organic Syntheses. (1939). Sulfanilyl chloride, N-acetyl-. Org. Synth. 19, 20. Retrieved from

  • National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from

  • BenchChem Application Notes. (2025). Recrystallization of Sulfonamide Products: Dealing with Oiling Out. Retrieved from

  • PubChem. Benzenesulfonamide, 4-amino-N-alkyl derivatives (Physical Properties). Retrieved from

Sources

4-Amino-N-hexylbenzenesulfonamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 4-Amino-N-hexylbenzenesulfonamide . As researchers, you are likely utilizing this compound as a carbonic anhydrase inhibitor probe or a structural intermediate.[1]

To troubleshoot effectively, you must understand the "push-pull" nature of this molecule. It consists of a polar, redox-active sulfanilamide core attached to a lipophilic hexyl chain . This structure dictates its two primary failure modes:[1]

  • Chemical Instability: Driven by the aniline nitrogen (oxidation) and the sulfonamide bond (hydrolysis).[1]

  • Physical Instability: Driven by the hexyl chain, leading to unexpected precipitation in aqueous buffers.

This guide synthesizes degradation kinetics with practical troubleshooting to ensure the integrity of your experimental data.

Module 1: Chemical Degradation Pathways

The stability of 4-Amino-N-hexylbenzenesulfonamide is governed by two competing mechanisms: hydrolytic cleavage and oxidative coupling.[1]

The Degradation Map

The following diagram illustrates the primary breakdown routes you will encounter during storage and stress testing.

DegradationPathways Parent 4-Amino-N-hexylbenzenesulfonamide (Parent API) Ox_Inter Intermediate: Radical Cation Parent->Ox_Inter Oxidation (Light/Air) Sulfanilic Sulfanilic Acid (Polar Degradant) Parent->Sulfanilic Acid Hydrolysis (pH < 3) Hexylamine Hexylamine (Volatile/Liquid) Parent->Hexylamine Cleavage Azo Azo Dimer (Yellow/Brown Precipitate) Ox_Inter->Azo Coupling Nitro 4-Nitro-N-hexylbenzenesulfonamide (Rare) Ox_Inter->Nitro Strong Oxidizers (H2O2)

Figure 1: Primary degradation pathways.[1] The oxidative pathway (red) is responsible for discoloration, while the hydrolytic pathway (green) results in potency loss.

Mechanism Deep Dive
A. Hydrolysis (The Potency Killer)

The sulfonamide bond (


) is generally stable at neutral pH but susceptible to cleavage under acidic conditions.[1]
  • Mechanism: Protonation of the sulfonamide nitrogen or sulfonyl oxygen weakens the S-N bond, allowing water to attack the sulfur center [1].

  • Reaction Products:

    • Sulfanilic Acid: Highly polar, zwitterionic.[1] It will elute at the solvent front (dead volume) in reverse-phase HPLC.[1]

    • Hexylamine: A lipophilic amine.[1] Note that hexylamine lacks a strong UV chromophore, making it "invisible" to standard UV detectors at 254 nm.[1]

  • Critical Insight: The N-hexyl group provides some steric protection compared to unsubstituted sulfonamides, but prolonged exposure to pH < 3 will drive degradation.

B. Oxidation (The Color Killer)

The primary aromatic amine (aniline group) at the para position is the molecule's "Achilles' heel" regarding physical appearance.

  • Mechanism: Radical oxidation initiates the formation of hydroxylamines, which condense to form colored azo (

    
    ) or azoxy dimers [2].[1]
    
  • Observation: White powder turns off-white, yellow, or brown.[1]

  • Trigger: This is accelerated by UV light (photolysis) and transition metal impurities in buffers.[1]

Module 2: Analytical Troubleshooting (HPLC)

Separating the lipophilic parent from its polar degradants requires careful method design.

Common Issue: "I can't see my degradants."

Because the parent molecule is significantly more lipophilic (due to the hexyl chain) than the degradation product (sulfanilic acid), isocratic runs often fail.

Optimized Gradient Strategy:

ParameterRecommendationRationale
Column C18 (End-capped), 3.5 µmStandard stationary phase handles the hexyl chain retention.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses ionization of the acidic sulfonamide, improving peak shape.
Mobile Phase B AcetonitrileMethanol may cause higher backpressure; ACN ensures elution of the hexyl parent.
Gradient 5% B to 95% B over 15 minsCritical: You must start at low %B to retain Sulfanilic Acid (degradant) slightly, or it will co-elute with the void volume.
Detection 265 nmMax absorbance for the sulfanilamide core.
Troubleshooting Flowchart

Use this logic gate to diagnose chromatography issues.

HPLC_Troubleshoot Start Issue Observed Q1 Peak Tailing? Start->Q1 Tail_Yes Check pH. Ensure pH < pKa (~10) to keep neutral. Q1->Tail_Yes Yes Q2 Ghost Peaks? Q1->Q2 No Ghost_Yes Hexylamine carryover. Add wash step. Q2->Ghost_Yes Yes Q3 New Peak @ Void? Q2->Q3 No Void_Yes Sulfanilic Acid. (Hydrolysis confirmed) Q3->Void_Yes Yes

Figure 2: Decision tree for HPLC method troubleshooting.

Module 3: Forced Degradation Protocol

To validate your analytical method or determine shelf-life, perform these stress tests. This protocol is adapted from ICH Q1A(R2) guidelines but tailored for sulfonamides [3].[1]

Step-by-Step Protocol

Preparation: Prepare a 1 mg/mL stock solution of 4-Amino-N-hexylbenzenesulfonamide in Methanol/Water (50:50).

Stress TypeConditionsExpected OutcomeMechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hoursDecrease in parent peak; appearance of polar peak (Sulfanilic acid).[1]Amide/Sulfonamide bond cleavage.[1][2][3][4]
Base Hydrolysis 0.1 N NaOH, 60°C, 4-24 hoursLikely Stable. N-alkyl sulfonamides are resistant to base hydrolysis compared to acid.[1]Resistance due to ionization of the sulfonamide nitrogen (pKa ~10.5).
Oxidation 3% H₂O₂ at RT, 2-6 hoursYellowing of solution.[1] New peaks eluting after parent (N-oxides) or before (cleavage).[1]Radical oxidation of aniline amine.[1]
Photolysis UV Light (ICH Q1B), 1.2M lux hoursDiscoloration (browning).[1] Complex chromatogram.Photo-oxidation and S-N cleavage [4].[1]
Thermal 60°C (Solid State), 7 daysMinimal change expected unless moisture is present.[1]Solid-state stability is generally high.[1]

Important Note on Quenching: Always neutralize acid/base samples before injection onto the HPLC column to prevent damaging the stationary phase or altering the peak shape during the run.

Frequently Asked Questions (FAQ)

Q: My powder has turned from white to a faint yellow. Is it still usable? A: This indicates surface oxidation of the aniline group (formation of azo impurities). If the bulk purity by HPLC is still >98%, it is likely usable for non-critical biological assays. However, for kinetic studies or crystallization, repurification (recrystallization from ethanol) is recommended.[1]

Q: Why does the compound precipitate when I add it to PBS (pH 7.4)? A: This is a solubility issue, not degradation. The hexyl chain makes the molecule lipophilic. At pH 7.4, the sulfonamide is largely neutral (pKa ~10.5).

  • Solution: Dissolve the compound in DMSO first to create a 100x stock, then spike into the buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your assay) to maintain solubility.[1]

Q: Can I autoclave solutions of this compound? A: No. The high temperature (121°C) combined with water will accelerate hydrolysis, generating sulfanilic acid. Sterilize solutions via filtration (0.22 µm PVDF or PTFE membrane).[1]

References

  • Iley, J., et al. (2001).[1][2] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2.[2]

  • Pinson, J., et al. (2021).[1] Oxidation of Aromatic Amines: Mechanisms and Stability. Chemistry LibreTexts.

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1]

  • Trovó, A.G., et al. (2025).[1][5] Photodegradation of Sulfonamides: Pathways and Mechanisms. ResearchGate.[1]

Sources

Technical Support Center: Solubilization Strategies for 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Amino-N-hexylbenzenesulfonamide is a lipophilic sulfonamide derivative primarily utilized as a Carbonic Anhydrase Inhibitor (CAI) in drug development and biochemical assays. While the hexyl chain enhances membrane permeability and hydrophobic interaction with enzyme active sites, it significantly compromises aqueous solubility compared to its parent compound, sulfanilamide.

This guide addresses the critical "solubility-permeability trade-off" researchers face with this compound.

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9]Implication for Solubility
Molecular Weight 256.36 g/mol Moderate size; not the primary solubility limiter.
LogP (Octanol/Water) ~2.8 - 3.2High Lipophilicity. The hexyl tail drives the molecule into non-polar phases, causing precipitation in water.
pKa (Sulfonamide -NH-) ~10.8 - 11.0Weak Acid. Deprotonation requires high pH (>11), which is often incompatible with biological assays.
pKa (Aniline -NH₂) ~2.4Weak Base. Protonation requires low pH (<3), offering a route for salt formation (e.g., HCl salt).

Troubleshooting Guide: Common Solubility Issues

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into the assay buffer."

Diagnosis: This is a classic "solvent shock" phenomenon. The hydrophobic hexyl tail aggregates rapidly when the solvent environment shifts from 100% DMSO to mostly water. Solution:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO. Create an intermediate working solution (e.g., 10x concentration in 10% DMSO/Buffer) before the final addition.

  • Surfactant Addition: Add 0.05% - 0.1% Tween-80 or Triton X-100 to your assay buffer before adding the compound. This stabilizes the micro-precipitates.

  • Sonication: Sonicate the final solution for 5-10 minutes at 40°C to encourage dispersion.

Issue 2: "I need an aqueous stock solution without organic solvents (DMSO-free)."

Diagnosis: The neutral form of 4-Amino-N-hexylbenzenesulfonamide is practically insoluble in pure water. Solution: You must modify the compound's state or the solvent environment:

  • Cyclodextrin Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic hexyl tail fits inside the cyclodextrin cavity, shielding it from water. (See Protocol B).

  • Salt Formation (Acidic): Dissolve the compound in 0.1 M HCl. This protonates the aniline nitrogen (

    
    ), drastically increasing solubility. Note: Ensure your assay can tolerate the pH shift or re-buffer carefully.
    
Issue 3: "The compound is soluble at pH 2 and pH 12, but precipitates at physiological pH (7.4)."

Diagnosis: This is the "U-shaped" solubility profile of amphoteric sulfonamides. At pH 7.4, the molecule is in its neutral, zwitterionic-free form, which is the least soluble state. Solution:

  • Cosolvent System: Use a mixture of PEG 400 (20%) + Ethanol (10%) + Water (70%) .

  • Carrier Proteins: If performing cell-based assays, the presence of serum albumin (BSA/FBS) in the media often acts as a natural carrier, binding the lipophilic tail and keeping it in solution.

Decision Logic for Solubilization

Use the following logic flow to determine the best solubilization strategy for your specific experiment.

SolubilityStrategy Start START: Define Experimental Constraints IsDMSOAllowed Is DMSO/Organic Solvent Allowed? Start->IsDMSOAllowed MaxDMSO Max Tolerable DMSO %? IsDMSOAllowed->MaxDMSO Yes Strat_CD STRATEGY C: Cyclodextrin Complex (HP-beta-CD) IsDMSOAllowed->Strat_CD No (Strictly Aqueous) HighConc High Concentration Needed? (>1 mM) MaxDMSO->HighConc High (>1%) Strat_DMSO STRATEGY A: Standard DMSO Stock (Dilute < 1%) MaxDMSO->Strat_DMSO Low (<0.5%) HighConc->Strat_DMSO No Strat_Cosolvent STRATEGY B: Cosolvent System (PEG400 / Ethanol) HighConc->Strat_Cosolvent Yes Strat_Acid STRATEGY D: Acidic Salt Form (0.1 M HCl) Strat_CD->Strat_Acid If CD fails & pH < 3 allowed

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental tolerance for organic solvents and pH.

Validated Experimental Protocols

Protocol A: Standard DMSO Stock Preparation (10 mM)

Best for: High-throughput screening, enzymatic assays.

  • Weighing: Accurately weigh 2.56 mg of 4-Amino-N-hexylbenzenesulfonamide.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Technical Note: Use high-grade DMSO (≥99.9%) stored under nitrogen to prevent water absorption, which decreases solubility power.

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the aniline moiety) and store at -20°C.

    • Stability: Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Cyclodextrin-Assisted Aqueous Solubilization

Best for: Animal studies, sensitive cell cultures where DMSO is toxic.

  • Prepare Vehicle: Dissolve 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water. Filter sterilize (0.22 µm).

  • Compound Addition: Add excess 4-Amino-N-hexylbenzenesulfonamide powder to the vehicle (aim for 2 mg/mL initially).

  • Equilibration: Shake or stir at 37°C for 24 hours . The heat and time allow the hexyl tail to thermodynamically settle into the cyclodextrin cone.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Measure absorbance at 260 nm (UV max for sulfanilamides) to determine the final concentration against a standard curve.

Protocol C: Cosolvent Formulation (High Concentration)

Best for: In vivo IP/IV injection.

Formulation Ratio: 10% Ethanol / 40% PEG 400 / 50% Saline.

  • Step 1: Dissolve compound in Ethanol (10% of final vol). Vortex until clear.

  • Step 2: Add PEG 400 (40% of final vol). Vortex.

  • Step 3: Slowly add warm Saline (0.9% NaCl) (50% of final vol) dropwise while vortexing.

    • Critical: Adding saline too fast will cause "crashing out." If cloudiness appears, sonicate immediately.

Mechanism of Action & Solubility Physics

Understanding why the compound behaves this way allows for better experimental design.

Mechanism cluster_0 Molecular Structure Hexyl Hexyl Chain (Hydrophobic) Water Water Molecules (H-Bond Network) Hexyl->Water Repulsion (Entropic Penalty) Precip Precipitation (Crystal Lattice) Hexyl->Precip Van der Waals Aggregation Sulf Sulfonamide Group (Polar/Acidic) Sulf->Water H-Bonding Aniline Aniline Group (Polar/Basic) Aniline->Water H-Bonding

Figure 2: Structural contributors to solubility. The hexyl chain's hydrophobic effect overrides the polar interactions of the sulfonamide and aniline groups in neutral water.

The Hexyl Chain is the primary driver of insolubility. It disrupts the hydrogen bonding network of water (hydrophobic effect), making the dissolved state thermodynamically unfavorable compared to the crystal lattice state. Strategies like Cyclodextrins work by masking this hexyl chain, while Cosolvents (PEG/Ethanol) work by reducing the polarity of the bulk solvent to accommodate the chain.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Vullo, D., et al. (2013). Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IV, V, VI, VII, IX, XII, XIII and XIV with N-alkyl/aryl-sulfonamides. Bioorganic & Medicinal Chemistry, 21(15), 4521-4525. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • PubChem Database. (2023). Compound Summary: 4-amino-N-cyclohexylbenzenesulfonamide (Analogous Structure Data).[5] National Library of Medicine. Link

Sources

optimizing reaction conditions for 4-Amino-N-hexylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-N-hexylbenzenesulfonamide Synthesis

Topic: Optimization of Reaction Conditions for 4-Amino-N-hexylbenzenesulfonamide Ticket ID: #CHEM-OPT-4AHBS Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of 4-Amino-N-hexylbenzenesulfonamide , a key intermediate and Carbonic Anhydrase Inhibitor (CAI). The optimized protocol utilizes the N-acetyl protection strategy (reaction of 4-acetamidobenzenesulfonyl chloride with n-hexylamine followed by hydrolysis) rather than the direct reaction of sulfanilamide or the nitro-reduction route. This pathway offers superior regioselectivity and purification profiles.

Module 1: The Coupling Reaction (Sulfonylation)

Goal: Efficient formation of 4-acetamido-N-hexylbenzenesulfonamide while minimizing bis-sulfonylation and hydrolysis.

Q: My yield is consistently low (<40%), and I see a large baseline spot on TLC. What is happening?

A: The baseline spot is likely 4-acetamidobenzenesulfonic acid , resulting from the hydrolysis of your starting sulfonyl chloride.

  • Root Cause: 4-acetamidobenzenesulfonyl chloride (p-ASC) is highly moisture-sensitive. If your solvent (DCM, THF) is "wet" or the reaction is open to air, water competes with hexylamine as the nucleophile.

  • Correction:

    • Dry Solvents: Ensure DCM is anhydrous (water <50 ppm).

    • Reagent Quality: Check the quality of p-ASC. It should be a white/off-white solid. If it is pink or sticky, it has degraded. Recrystallize from dry benzene/toluene or purchase fresh.

    • Addition Order: Add the sulfonyl chloride solid (or solution) to the amine/base mixture at 0°C . Low temperature suppresses the rate of hydrolysis relative to aminolysis.

Q: I am observing a side product with double the molecular weight. How do I prevent this?

A: You are forming the bis-sulfonamide (N,N-bis(4-acetamidophenylsulfonyl)hexylamine).

  • Mechanism: The sulfonamide proton (R-SO2-NH-R') is acidic (pKa ~10-11). In the presence of excess strong base or high temperatures, the mono-sulfonamide is deprotonated and reacts with a second equivalent of sulfonyl chloride.

  • Optimization:

    • Stoichiometry: Use a strict 1.0 : 1.1 ratio of Sulfonyl Chloride : Hexylamine.

    • Base Selection: Switch from strong bases (NaOH/KOH) to milder organic bases like Pyridine or Triethylamine (Et3N) . Pyridine is often superior as it acts as both solvent and acid scavenger without being basic enough to rapidly deprotonate the product.

    • Temperature: Do not reflux the coupling step. Perform at 0°C → RT.

Data Table 1: Solvent & Base Optimization Matrix
SolventBaseYield (%)Purity ProfileNotes
DCM Et3N 85-92% High Recommended. Fast reaction, easy workup.
Water/AcetoneNa2CO360-70%Medium"Schotten-Baumann" conditions. Hydrolysis competes.
THFPyridine80-85%HighGood for solubility, but pyridine removal requires acid wash.
DMFK2CO345-55%LowHigh incidence of bis-sulfonylation due to heating required.

Module 2: Deprotection (Hydrolysis)

Goal: Quantitative removal of the acetyl group to release the free amine without cleaving the sulfonamide bond.

Q: The hydrolysis is taking too long (>24h). Can I increase the acid concentration?

A: Yes, but with caution. The sulfonamide bond is chemically robust, but extreme conditions (conc. H2SO4, >100°C) can eventually hydrolyze it back to the sulfonic acid and amine.

  • Standard Protocol: Reflux in 10% HCl (aq) / Ethanol (1:1) . The ethanol ensures solubility of the lipophilic hexyl chain.

  • Acceleration: If too slow, increase HCl concentration to 2M or use 6M HCl without ethanol if the suspension can be vigorously stirred. The solid will dissolve as it hydrolyzes (the product aniline is water-soluble as the hydrochloride salt).

Q: After neutralizing, I get a sticky oil instead of a solid. How do I crystallize it?

A: The "oil" is likely the free base 4-Amino-N-hexylbenzenesulfonamide trapped with solvent or impurities.

  • Troubleshooting:

    • pH Control: Neutralize to pH 7-8 using saturated NaHCO3 or 10% NaOH. Do not overshoot to pH 12+, or you might solubilize the sulfonamide as a salt.

    • Induction: Scratch the flask walls with a glass rod.

    • Solvent Swap: The hexyl chain adds lipophilicity. Recrystallize from Ethanol/Water (1:3) or Toluene .

Module 3: Optimized Experimental Protocol

Target: 4-Amino-N-hexylbenzenesulfonamide Scale: 10 mmol

Step 1: Sulfonylation

  • Charge a round-bottom flask with n-Hexylamine (1.11 g, 11 mmol) and Triethylamine (1.53 mL, 11 mmol) in DCM (anhydrous, 30 mL).

  • Cool the solution to 0°C (ice bath).

  • Slowly add 4-Acetamidobenzenesulfonyl chloride (2.33 g, 10 mmol) portion-wise over 15 minutes. Crucial: Maintain temp <5°C.

  • Remove ice bath and stir at RT for 2-4 hours . Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash organic layer with 1M HCl (2 x 15 mL) to remove excess amine/base, then Water (20 mL), then Brine. Dry over Na2SO4 and concentrate.

    • Intermediate: 4-Acetamido-N-hexylbenzenesulfonamide.

Step 2: Hydrolysis

  • Dissolve the crude intermediate in Ethanol (20 mL) and 10% HCl (20 mL).

  • Reflux (approx. 80-90°C) for 1-2 hours . The solution should become clear.

  • Cool to RT.[1][2][3]

  • Neutralize carefully with 10% NaOH or Sat. NaHCO3 to pH 8. The product will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry.[4]

  • Recrystallization: Ethanol/Water.

Module 4: Process Logic & Visualization

ReactionPathway Start p-Acetamidobenzenesulfonyl Chloride (Moisture Sensitive) Reactants n-Hexylamine + Et3N (DCM, 0°C) Start->Reactants Add slowly Intermediate Intermediate: 4-Acetamido-N-hexylbenzenesulfonamide Reactants->Intermediate Main Pathway SideProduct1 Side Product: Sulfonic Acid (Hydrolysis) Reactants->SideProduct1 Wet Solvent/High Temp SideProduct2 Side Product: Bis-Sulfonamide Reactants->SideProduct2 Excess Base/Reflux Hydrolysis Hydrolysis (10% HCl/EtOH, Reflux) Intermediate->Hydrolysis Product Product: 4-Amino-N-hexylbenzenesulfonamide Hydrolysis->Product Deprotection

Caption: Optimized synthetic workflow highlighting critical control points (red dashed lines) where side reactions occur.

References

  • Vertex AI Search . (2025). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. National Institutes of Health (PMC). [Link]

  • Organic Syntheses . (1923). Sulfanilyl chloride, N-acetyl-.[5][6] Organic Syntheses, Coll. Vol. 1, p.8. [Link]

  • Vertex AI Search . (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. [Link]

  • Vertex AI Search . (2025). Synthesis of 4-(2-substitutedhydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. ResearchGate. [Link]

Sources

Technical Support Center: 4-Amino-N-hexylbenzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and troubleshooting of 4-Amino-N-hexylbenzenesulfonamide (also known as


-hexylsulfanilamide). This guide is structured for researchers requiring high-purity isolation for biological assays (e.g., carbonic anhydrase inhibition studies) or pharmaceutical development.

Status: Online Role: Senior Application Scientist Subject: Troubleshooting Isolation & Purification Protocols

Molecule Profile & Solubility Logic

Before troubleshooting, understand the physicochemical behavior of your target. This molecule is amphoteric , possessing both a basic aniline amine and an acidic sulfonamide proton. This dual nature is the key to its purification but also the primary cause of yield loss if mishandled.

ParameterCharacteristicImplication for Purification
Structure Hydrophobic hexyl chain + Polar sulfonamide coreProne to "oiling out" in aqueous mixtures; requires careful solvent polarity tuning.
Acidity (pKa) Sulfonamide -NH- (

)
Soluble in aqueous NaOH (forms sodium salt).
Basicity (pKa) Aniline -NH₂ (

)
Soluble in dilute HCl (forms hydrochloride salt).
Impurities Hexylamine, Sulfonic acid, Bis-sulfonamidesCan be separated by pH-swing extraction.

Troubleshooting Guide (Q&A Format)

Issue 1: The Product "Oils Out" During Recrystallization

User Question: "I dissolved my crude solid in hot ethanol, but when I added water and cooled it, the product separated as a sticky yellow oil instead of crystals. How do I fix this?"

Diagnosis: This is a classic issue with N-alkyl sulfonamides. The flexible hexyl chain lowers the melting point and increases lipophilicity. When the anti-solvent (water) is added too quickly or the temperature drops too fast, the compound undergoes liquid-liquid phase separation (oiling out) before it can nucleate.

Corrective Protocol:

  • Re-dissolve: Reheat the mixture until the oil dissolves back into the ethanol.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface to induce nucleation at a higher temperature.

  • Slow Addition: Add hot water dropwise to the hot ethanol solution until a faint turbidity persists. Stop immediately.

  • Controlled Cooling: Turn off the heat and let the flask cool to room temperature in the oil bath (slow cooling). Do not place it directly on ice.

  • Alternative Solvent: If oiling persists, switch to Toluene or a Toluene/Ethyl Acetate mixture. The non-polar hexyl chain aligns better in toluene, often promoting better crystal lattice formation than aqueous systems.

Issue 2: Persistent Pink/Brown Discoloration

User Question: "My product is chemically pure by NMR but has a persistent pinkish-brown hue. Is this a problem?"

Diagnosis: Yes. This indicates oxidation of the aniline nitrogen, forming azo or quinoid impurities. While present in trace amounts (<0.1%), they can interfere with UV-Vis based biological assays and stability.

Corrective Protocol:

  • Acid Wash: Dissolve the compound in 1M HCl. The oxidized impurities are often neutral or less basic and may remain undissolved or can be extracted into an organic layer (like Ethyl Acetate) while your product remains in the aqueous acid layer.

  • Charcoal Treatment:

    • Dissolve crude material in boiling Ethanol (95%).

    • Add Activated Charcoal (5-10% w/w).

    • Reflux for 15-30 minutes.

    • Critical Step: Filter through a pre-warmed Celite pad while hot. If the solution cools during filtration, the product will crystallize in the filter cake, leading to massive yield loss.

Issue 3: Presence of Unreacted Hexylamine

User Question: "My proton NMR shows a triplet at ~0.9 ppm and a multiplet at ~1.2 ppm that integrates too high. I suspect trapped hexylamine. Recrystallization isn't removing it."

Diagnosis: Hexylamine is a liquid base that can co-precipitate or get trapped in the crystal lattice. Recrystallization is often inefficient for removing liquid amine impurities.

Corrective Protocol (The Acid-Base Swing): Since both your product and the impurity are amines, you must exploit the acidity of the sulfonamide.

  • Dissolve the impure solid in 1M NaOH (The sulfonamide deprotonates and dissolves; hexylamine remains neutral).

  • Extract the aqueous base solution with Diethyl Ether or DCM 2-3 times.

    • Result: The unreacted hexylamine moves into the organic layer. Your product stays in the water layer as the sodium salt.

  • Acidify the aqueous layer with dilute HCl to pH ~4-5.

    • Result: The product precipitates as the neutral sulfonamide.

  • Filter and wash with water.

Visual Workflow: The Purification Decision Tree

The following diagram outlines the logical flow for purifying 4-Amino-N-hexylbenzenesulfonamide based on the specific impurities present.

PurificationStrategy Start Crude 4-Amino-N-hexylbenzenesulfonamide CheckNMR Analyze Impurity Profile (H-NMR / TLC) Start->CheckNMR Decision1 Impurity: Unreacted Hexylamine? CheckNMR->Decision1 ActionBase Protocol A: Base Extraction (Dissolve in NaOH, wash with Ether) Decision1->ActionBase Yes Decision2 Impurity: Colored/Oxidized Species? Decision1->Decision2 No ActionBase->Decision2 ActionCharcoal Protocol B: Charcoal Recrystallization (EtOH + Activated Carbon) Decision2->ActionCharcoal Yes Decision3 Impurity: Hydrolyzed Acid (Sulfanilic Acid)? Decision2->Decision3 No ActionCharcoal->Decision3 ActionWater Protocol C: Water Wash (Suspend in H2O, stir, filter) Decision3->ActionWater Yes Final Pure Product (White/Off-white Solid) Decision3->Final No ActionWater->Final

Caption: Logical decision tree for selecting the appropriate purification module based on impurity profiling.

Standardized Protocols

Protocol A: The "pH Swing" Extraction (Best for Amine Removal)

Use this when hexylamine or non-acidic organic impurities are present.

  • Dissolution: Suspend 1.0 g of crude product in 10 mL of 1M NaOH . Stir until fully dissolved (solution pH > 12).

  • Wash: Transfer to a separatory funnel. Extract with 10 mL Dichloromethane (DCM) or Diethyl Ether .

    • Top Layer (Aq): Contains Product (as Na salt).

    • Bottom Layer (Org): Contains Hexylamine and neutral impurities.

  • Separation: Drain the organic layer and discard (properly). Repeat wash if necessary.

  • Precipitation: Transfer the aqueous layer to a beaker. Slowly add 1M HCl dropwise with stirring.

  • Endpoint: Monitor pH. As pH approaches 7, a thick white precipitate will form. Continue to pH ~4-5 to ensure complete precipitation of the neutral sulfonamide.

  • Filtration: Vacuum filter and wash the cake with cold water (3 x 5 mL) to remove NaCl.

Protocol B: Recrystallization (Ethanol/Water)

Use this for final polishing of crystalline structure and removal of trace impurities.

  • Solvent Prep: Heat 95% Ethanol to boiling on a hot plate.

  • Saturation: Add the crude solid to a minimal amount of boiling ethanol (approx. 5-8 mL per gram). Swirl constantly.

  • Clarification: If insoluble particles remain, filter hot. If colored, add activated charcoal (see Troubleshooting Issue 2).

  • Nucleation: Remove from heat. Add hot water dropwise until the solution turns slightly cloudy, then add one drop of ethanol to clear it.

  • Crystallization: Allow to cool to room temperature undisturbed for 2-3 hours. Then place in a fridge (4°C) for 1 hour.

  • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture. Dry in a vacuum oven at 50°C.

References & Authority

  • PubChem Compound Summary. "4-Amino-N-hexylbenzenesulfonamide (CID 16292-17-4)." National Center for Biotechnology Information. Accessed 2026. [Link]

  • Chemistry Steps. "Synthesis of Sulfanilamide: Mechanisms and Purification." Organic Chemistry Educational Resources. [Link]

troubleshooting interference in 4-Amino-N-hexylbenzenesulfonamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Support Subject: Troubleshooting Interference, Solubility, and Quantification Issues Molecule Class: Lipophilic Sulfonamides

Introduction: The Dual-Nature Challenge

Welcome to the technical support hub for 4-Amino-N-hexylbenzenesulfonamide . As a Senior Application Scientist, I often see researchers treat this molecule exactly like its parent, sulfanilamide. This is the primary source of experimental failure.

While the sulfonamide head (polar, acidic, pKa ~10.4) behaves like a classic antimicrobial, the N-hexyl tail (lipophilic) drastically alters its physicochemical behavior.[1][2][3] It increases the LogP (partition coefficient), making the molecule prone to:

  • Non-specific binding to plasticware (loss of analyte).[1][2][3]

  • Solubility crashes in aqueous buffers.

  • Matrix interference in plasma assays due to protein binding.[1][2][3]

This guide addresses these specific interference mechanisms.

Part 1: Pre-Analytical & Solubility Troubleshooting

Symptom: Lower than expected recovery in standards; poor reproducibility between replicates.

The hexyl chain makes this molecule "sticky."[2][3] If you prepare stocks in 100% aqueous buffer, you are likely losing up to 20% of your compound to the tube walls before the assay begins.

Troubleshooting Protocol: Stock Preparation
  • The Fix: Never use 100% water for stock solutions.[2]

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).[1][2][3]

  • Working Solution: When diluting into aqueous assay buffer, ensure the final organic content is at least 1-5% if possible, or use low-binding plasticware.[1][2][3]

Solvent Compatibility Matrix

Solvent SystemSolubility RatingRisk FactorRecommendation
100% Water (pH 7) Poor (< 0.5 mg/mL)High (Precipitation)Avoid for stocks.[1][2][3]
PBS (pH 7.4) LowMedium (Adsorption)Use only for final dilute steps (<10 µM).[1][2][3]
DMSO Excellent (> 50 mg/mL)LowPreferred for Stock (10-100 mM).[1][2][3]
Methanol/Ethanol GoodLowGood alternative; watch for evaporation.[1][2][3]
0.1 M HCl Good (Protonated)Medium (Stability)Soluble due to amine protonation (

), but may hydrolyze over time.[1][2]
Part 2: Chemical Assay Interference (Bratton-Marshall)[1][2][3]

Symptom: False positives or background signal in "blank" plasma samples.

The Bratton-Marshall reaction relies on the diazotization of the primary aromatic amine. However, it is not specific to your sulfonamide.[2][3] It detects any primary aromatic amine.[1][2][3]

Mechanism of Interference
  • Reaction: The primary amine on the benzene ring reacts with nitrous acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a pink azo dye ($ \lambda{max} \approx 540 $ nm).[1][2][3]
    
  • Interference:

    • Procaine/Benzocaine: These anesthetics contain primary aromatic amines and will react identically.[1][2][3]

    • PABA (p-Aminobenzoic Acid): High levels in media will cause false positives.[1][2][3]

    • Metabolites: N4-acetylated metabolites (the body's way of deactivating sulfonamides) do not react.[1][2][3] If you need to measure total drug, you must hydrolyze the sample with acid and heat first.

Diagnostic Diagram: Bratton-Marshall Logic

BrattonMarshall Sample Biological Sample Acid Add TCA (Precipitate Protein) Sample->Acid Supernatant Supernatant Contains Free Drug + Metabolites Acid->Supernatant Choice Measure Free or Total? Supernatant->Choice FreePath Direct Assay Choice->FreePath Free Drug TotalPath Acid Hydrolysis (100°C, 30 min) Choice->TotalPath Total (incl. Acetyl-metabolites) Diazotization Add NaNO2 + HCl (Diazotization) FreePath->Diazotization TotalPath->Diazotization Coupling Add NED Reagent (Coupling) Diazotization->Coupling Result Read Absorbance @ 540nm Coupling->Result

Caption: Workflow for differentiating free vs. total sulfonamide using the Bratton-Marshall method. Note the hydrolysis step required for metabolites.

Part 3: LC-MS/HPLC Troubleshooting

Symptom: Peak tailing, retention time shifts, or signal suppression in MS.

Because 4-Amino-N-hexylbenzenesulfonamide is amphoteric (basic amine + acidic sulfonamide), chromatography is pH-sensitive.[1][2][3]

Issue 1: Peak Tailing
  • Cause: The primary amine interacts with residual silanols on the silica column support.

  • Solution:

    • Use End-capped C18 columns (e.g., C18-TMS).[1][2][3]

    • Mobile Phase: Add 0.1% Formic Acid.[1][2][3][4] This protonates the amine (

      
      ), preventing it from binding to silanols, though it reduces retention slightly.
      
Issue 2: Matrix Effects (Ion Suppression)
  • Cause: Phospholipids in plasma elute late and can overlap with your lipophilic hexyl-sulfonamide, suppressing ionization in the source.[1][3]

  • Solution:

    • Divert Valve: Divert the first 1-2 minutes of flow to waste.

    • Internal Standard: Use a deuterated analog or a structural analog like Sulfamethoxazole (though not ideal due to different lipophilicity).[1][2][3] A closer analog would be N-octylbenzenesulfonamide if available, or simply Sulfapyridine.[1][2][3]

LC-MS Optimization Table

ParameterRecommendationReason
Column C18 or C8 (End-capped)Hexyl chain requires hydrophobic retention.[1][2][3]
Mobile Phase A Water + 0.1% Formic AcidProtonates amine to reduce tailing.[1][2][3]
Mobile Phase B Acetonitrile (ACN)Methanol may cause higher backpressure; ACN elutes lipophilic tails better.[1][2][3]
Wash Solvent 50:50 ACN:IsopropanolCritical: The hexyl tail causes carryover.[2] A strong wash is needed.[1][2][3]
Ionization ESI Positive Mode (

)
The amine group protonates readily.[1][2]
Part 4: Biological Assay Interference (Protein Binding)[1][2]

Symptom: MIC (Minimum Inhibitory Concentration) values are much higher in the presence of serum than in broth.

The hexyl chain significantly increases binding to Human Serum Albumin (HSA).[2]

  • The Science: Sulfonamides bind to Site I (Warfarin site) and Site II on albumin. The hexyl derivative, being more hydrophobic, will have a higher affinity (

    
    ) than sulfanilamide.
    
  • Impact: Only the free fraction is biologically active against bacteria.[2] If 95% is bound to protein, your effective concentration is only 5% of what you added.[2]

  • Troubleshooting:

    • Always report MIC values with the specific % of serum used.

    • Perform a Rapid Equilibrium Dialysis (RED) assay to determine the Free Fraction (

      
      ).[2]
      

Troubleshooting Decision Tree

TroubleshootingTree Start Identify Issue Issue1 Low Recovery Start->Issue1 Issue2 False Positives Start->Issue2 Issue3 Tailing Peaks Start->Issue3 CheckSol Check Solvent Issue1->CheckSol Plastic Check Plasticware Issue1->Plastic CheckMethod Bratton-Marshall? Issue2->CheckMethod CheckpH Check Mobile Phase pH Issue3->CheckpH Fix1 Use DMSO/MeOH Use Glass/Low-bind CheckSol->Fix1 Plastic->Fix1 Interference Check for Procaine/PABA CheckMethod->Interference Fix2 Switch to LC-MS or Dialyze Sample Interference->Fix2 Fix3 Add 0.1% Formic Acid Use End-capped Column CheckpH->Fix3

Caption: Rapid diagnostic logic for identifying the root cause of assay failure.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 730226, 4-amino-N-cyclohexylbenzenesulfonamide. (Used as structural proxy for hexyl derivative properties).[1][2][3] Retrieved from [Link]

  • Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry.[1][2][3] (Standard for LC-MS matrix effect validation). Retrieved from [Link]

  • Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination.[1][2] Journal of Biological Chemistry.[1][2][3] (The foundational text for the colorimetric assay).

  • ZefSci (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. (Source for ionization suppression and maintenance).[1][2][3][5] Retrieved from [Link]

  • Chromatography Online (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 4-Amino-N-hexylbenzenesulfonamide Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 4-Amino-N-hexylbenzenesulfonamide Primary Class: Hydrophobic Carbonic Anhydrase Inhibitor (CAI). Primary Mechanism: The sulfonamide moiety acts as a zinc-binding group (ZBG) within the Carbonic Anhydrase (CA) active site.[1] The N-hexyl tail is designed to probe the hydrophobic pocket of the enzyme, often conferring higher affinity for specific isoforms (like CA II or CA IX) compared to hydrophilic classical inhibitors like acetazolamide.

The Core Challenge: The addition of the hexyl chain increases lipophilicity (


), which improves membrane permeability but introduces two significant sources of off-target noise:
  • Non-Specific Protein Binding: High affinity for Serum Albumin (in FBS), reducing free drug concentration.

  • Isoform Promiscuity: Potential to inhibit ubiquitous cytosolic isoforms (CA I, CA II) when targeting transmembrane isoforms (CA IX, XII), leading to global pH disruption rather than specific pathway modulation.

Module A: Formulation & Solubility (The "First Line of Defense")

Issue: Users often report inconsistent IC50 values or crystal formation in media. This is rarely a biological issue; it is a physicochemical one driven by the hexyl tail.

Troubleshooting Guide: Solubility & Stability
SymptomProbable CauseCorrective Action
Precipitation in Media "Crash-out" upon dilution from DMSO to aqueous media.Stepwise Dilution: Do not add 100% DMSO stock directly to media. Dilute to 10x in PBS first, then add to media. Keep final DMSO < 0.5%.
Variable IC50s High Serum Binding. The hexyl tail binds BSA/FBS avidly.Serum Correction: Run a parallel assay in low-serum (0.5% FBS) media. If potency increases >10-fold, your "off-target" effect is likely just poor free-drug availability in high serum.
Cell Detachment pH Shock. Rapid acidification of media due to CA inhibition.Buffer Support: Supplement media with 25 mM HEPES to buffer the immediate extracellular pH shifts caused by CA inhibition.
Visualizing the Solubility Workflow

SolubilityWorkflow Stock DMSO Stock (10-50 mM) Inter Intermediate Dilution (PBS/Media w/o Serum) Stock->Inter 1:10 Dilution Final Final Assay Media (Variable Serum %) Inter->Final Add to Cells Check Microscopy Check (Precipitation?) Final->Check 30 mins post-add

Caption: Stepwise dilution workflow to prevent hydrophobic compound precipitation in cell culture.

Module B: Distinguishing On-Target vs. Off-Target Toxicity

The Scientific Reality: Inhibiting Carbonic Anhydrase alters intracellular pH (


). Extreme pH shifts trigger apoptosis. You must distinguish between mechanism-based toxicity  (killing the cell because you hit the target) and off-target toxicity  (chemical stress).
Critical Control Experiments
  • The "Rescue" Experiment (pH Clamp):

    • Protocol: If 4-Amino-N-hexylbenzenesulfonamide kills your cells, repeat the experiment in media buffered to pH 7.4 with high-capacity buffers (HEPES/MOPS).

    • Interpretation: If toxicity disappears, the effect was pH-mediated (likely on-target CA inhibition). If toxicity persists despite pH clamping, the compound is exerting off-target chemical stress (e.g., oxidative stress from the aniline moiety).

  • The Negative Control:

    • Use N-methyl-4-amino-N-hexylbenzenesulfonamide (if available) or a structurally similar sulfonamide that cannot bind Zinc (e.g., where the sulfonamide nitrogen is fully substituted).

    • Logic: If the non-binding analog kills cells at the same concentration, your effects are off-target.

Module C: Validation Protocol (CETSA)

The Gold Standard: To prove the compound is physically engaging Carbonic Anhydrase inside the cell (and not just poisoning the mitochondria), perform a Cellular Thermal Shift Assay (CETSA) .

Step-by-Step CETSA Protocol

Objective: Determine if 4-Amino-N-hexylbenzenesulfonamide stabilizes CA isoforms thermally.

  • Treatment:

    • Treat 1x10^6 cells with the compound (at 5x IC50) and DMSO control for 1 hour.

  • Harvest:

    • Wash with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot cell suspension into 8 PCR tubes.

    • Heat each tube to a gradient of temperatures (e.g., 40°C to 64°C) for 3 minutes.

    • Cool immediately to 25°C.

  • Lysis:

    • Lyse cells (freeze-thaw x3 using liquid nitrogen or mild detergent).

    • Centrifuge at 20,000 x g for 20 mins at 4°C. (Crucial Step: Precipitated/unstable proteins pellet out; stabilized targets stay in supernatant).

  • Detection:

    • Run supernatant on SDS-PAGE/Western Blot.

    • Probe for Carbonic Anhydrase II (or your specific isoform).

Success Criteria: You should see a "thermal shift"—the compound-treated band remains visible at higher temperatures compared to the DMSO control.

Visualizing the CETSA Logic

CETSA cluster_0 Unbound Target (Control) cluster_1 Bound Target (+ Drug) Ligand Ligand Binding (Stabilization) Heat Heat Stress (40-65°C) Ligand->Heat Unbound Protein Unfolds Heat->Unbound - Drug Bound Protein Remains Folded Heat->Bound + Drug Agg_C Aggregates & Precipitates Unbound->Agg_C Super_C Supernatant: EMPTY Agg_C->Super_C Centrifuge Soluble Remains Soluble Bound->Soluble Super_T Supernatant: DETECTED Soluble->Super_T Centrifuge

Caption: CETSA mechanism. Ligand binding prevents thermal denaturation, keeping the target protein soluble for detection.

Frequently Asked Questions (FAQs)

Q1: I am seeing toxicity at 100 µM. Is this a valid result? A: Likely no . For sulfonamide CAIs, specific inhibition usually occurs in the nanomolar to low micromolar range (


 often < 100 nM). At 100 µM, you are likely observing "off-target" effects such as mitochondrial uncoupling or membrane disruption due to the hexyl chain's detergency. Perform a dose-response; if the curve is very steep (Hill slope > 3), it suggests non-specific toxicity.

Q2: Why does the hexyl chain matter so much? Can't I just use Acetazolamide data? A: No. Acetazolamide is hydrophilic. The hexyl chain on your compound makes it amphiphilic . This allows it to penetrate membranes better (good for intracellular CAs) but also makes it stickier. You must account for the "free drug hypothesis"—in 10% FBS, your free drug concentration might be only 1-5% of the nominal concentration.

Q3: My cells turned yellow/orange after treatment. Why? A: This is the phenol red indicator in your media responding to acidification. CA inhibition prevents the conversion of metabolic


 into bicarbonate (

), leading to a buildup of

and protons (

) in the media.[2][3] This confirms the drug is working (On-Target), but the acidosis itself may kill the cells. Change media frequently or increase HEPES buffering.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[4][5][6] Nature Protocols, 9(9), 2100-2122. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-4-amino-N-hexylbenzenesulfonamide complex. Chemical Communications. (General reference for structural basis of hexyl-tail interactions).

Sources

Technical Support Center: 4-Amino-N-hexylbenzenesulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the crystallization and purification of 4-Amino-N-hexylbenzenesulfonamide . It addresses the specific physicochemical challenges introduced by the


-hexyl chain, which imparts significant lipophilicity to the otherwise polar sulfonamide core, frequently leading to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation.[1]

Status: Operational Topic: Troubleshooting Solid-State Isolation & Polymorph Control Applicable For: 4-Amino-N-hexylbenzenesulfonamide (CAS: N/A for specific hexyl isomer, analogous to N-cyclohexyl CAS 53668-37-4)[1][2][3][4][5]

PART 1: The Physicochemical Challenge

The core difficulty in crystallizing this molecule lies in its amphiphilic structure .[5]

  • Head Group: The 4-aminobenzenesulfonamide moiety is polar and capable of strong hydrogen bonding (donor and acceptor).[1][5]

  • Tail Group: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hexyl chain is flexible and highly hydrophobic.[1][2][4][5]
    

The Consequence: In polar protic solvents (like water/methanol mixtures), the hydrophobic hexyl tails may aggregate to minimize solvent contact, leading to the formation of a metastable oil phase before a stable crystal lattice can establish. This phenomenon, known as oiling out , is the primary failure mode for this compound.

PART 2: Troubleshooting Guide (Q&A)

Issue 1: "The solution turns cloudy and deposits a viscous oil at the bottom instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS) / Oiling Out.[1][2][3][4][5] Root Cause: The solution temperature dropped below the "miscibility limit" of the oiled phase before it crossed the solubility curve of the crystalline phase. This is common when the anti-solvent (usually water) is added too quickly or the solution is too concentrated.

Corrective Action:

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Adjust Solvent Ratio: Add a small volume of the good solvent (e.g., Ethanol or Acetone) to increase the solubility limit of the oil phase.

  • Seed at the Cloud Point: Cool slowly. The moment a faint turbidity appears (the "cloud point"), add seed crystals immediately. This provides a template for the lattice, bypassing the oil phase.

  • Slow Down: If using an anti-solvent, reduce the addition rate to

    
     mL/min.
    
Issue 2: "I have crystals, but they are extremely fine/needle-like and difficult to filter."

Diagnosis: Rapid Nucleation (Crash Crystallization).[2][3][4][5] Root Cause: High supersaturation drove the system to nucleate everywhere simultaneously, depleting the solute before crystals could grow.

Corrective Action:

  • Ostwald Ripening: Do not filter immediately.[2][3][4][5] Hold the slurry at a slightly elevated temperature (e.g., 35-40°C) with gentle stirring for 2-4 hours. This allows small, unstable crystals to dissolve and redeposit onto larger, more stable crystals.[3][5]

  • Solvent Modification: Switch to a solvent system with higher viscosity or lower solubility difference vs. temperature (e.g., switch from MeOH/Water to iPrOH/Water).[3][4][5]

Issue 3: "The crystals are colored (yellow/brown) even after recrystallization."

Diagnosis: Inclusion of oxidation byproducts.[3][4][5] Root Cause: Aniline derivatives (the "4-amino" part) are prone to oxidation.[1][2][3][4][5] The hexyl chain can also trap non-polar impurities in the lattice voids.[5]

Corrective Action:

  • Activated Carbon Treatment: Before crystallization, dissolve the crude solid in hot solvent, treat with activated charcoal (5-10% w/w) for 15 minutes, and filter hot through Celite.[3][4][5]

  • Acid-Base Swing:

    • Dissolve impure solid in dilute HCl (protonates the amine, making it water-soluble).[2][3][5]

    • Extract non-basic impurities with Ethyl Acetate (discard organic layer).[2][3][4][5]

    • Neutralize aqueous layer with NaOH/NaHCO3 to precipitate the free base.[3][4][5]

    • Recrystallize the precipitate.[3][4][5][6][7]

PART 3: Recommended Experimental Protocol

Method: Anti-Solvent Crystallization with Temperature Control System: Ethanol (Good Solvent) / Water (Anti-Solvent)

ParameterSpecificationRationale
Solvent A Ethanol (Absolute)High solubility for sulfonamide; miscibility with water.[1][2][3][4][5]
Solvent B Deionized WaterStrong anti-solvent; drives hydrophobic effect of hexyl chain.[3][4][5]
Concentration ~50-80 mg/mL (in EtOH)Moderate concentration prevents uncontrolled crashing.[1][2][4][5]
Temp. Ramp 0.5°C / min coolingSlow cooling favors stable polymorph growth.[2][3][4][5]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of crude 4-Amino-N-hexylbenzenesulfonamide in the minimum amount of boiling Ethanol (~10-15 mL). Ensure complete dissolution.

  • Filtration (Optional): If insoluble particles are present, perform a hot filtration through a pre-warmed glass frit.[3][4][5][8]

  • Initial Nucleation: While maintaining the solution at 50°C, add warm water dropwise until a faint, persistent turbidity is observed.

  • Clear Point: Add just enough hot Ethanol (dropwise) to make the solution clear again.

  • Seeding: Add 1-2 mg of pure seed crystals (if available). If not, scratch the vessel wall with a glass rod.[5][9][10]

  • Crystallization: Allow the vessel to cool to room temperature undisturbed (or with very slow stirring) over 4 hours.

  • Completion: Cool to 4°C in a refrigerator for 2 hours to maximize yield.

  • Isolation: Filter by vacuum.[2][3][4][5][9] Wash the cake with cold 20% Ethanol/Water.[3][4][5] Dry under vacuum at 40°C.[2][4][5]

PART 4: Decision Pathway Visualization

The following diagram illustrates the critical decision nodes when the crystallization process deviates from the ideal path.

CrystallizationTroubleshooting Start Hot Solution (Dissolved) Cooling Cooling / Anti-Solvent Addition Start->Cooling CheckState Observation? Cooling->CheckState Clear Solution stays clear (Undersaturated) CheckState->Clear No change Cloudy Milky / Turbid CheckState->Cloudy Fine haze Oil Oiling Out (Liquid Droplets) CheckState->Oil Droplets form Action_Evap Evaporate solvent to increase conc. Clear->Action_Evap Action_Seed Add Seed Crystals IMMEDIATELY Cloudy->Action_Seed Action_Reheat Reheat to dissolve + Add Organic Solvent Oil->Action_Reheat Action_Evap->Cooling Success Crystal Growth Action_Seed->Success Action_Reheat->Cooling Retry Slower

Figure 1: Decision logic for managing phase separation during sulfonamide crystallization.

References

  • BenchChem Technical Support. (2025).[2][3][4][5][9][10] Recrystallization of Sulfonamide Products: Troubleshooting & Optimization. Retrieved from

  • Mettler Toledo. (n.d.).[2][3][4][5] Oiling Out in Crystallization: Mechanisms and Control Strategies.[2][3][4][5][11][12] Retrieved from

  • Supuran, C. T. (2008).[2][3][4][5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][3][4][5] Nature Reviews Drug Discovery, 7(2), 168-181.[2][3][4][5] (Context on Sulfonamide Structure-Activity).

  • Davey, R. J., et al. (2013).[3][4][5] Crystal Engineering: From Molecule to Crystal.[2][3][4][5] Journal of the American Chemical Society.[3][4][5] (Fundamental principles of amphiphilic crystallization).

Sources

developing a stable formulation of 4-Amino-N-hexylbenzenesulfonamide for in vivo use

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Formulation & Stability Protocols for In Vivo Administration Target Molecule: 4-Amino-N-hexylbenzenesulfonamide (Hexyl-ABS) Classification: Lipophilic Sulfonamide / Class II (BCS) Candidate[1][2][3]

Formulation Dashboard & Triage

Welcome to the technical support hub for Hexyl-ABS. This molecule presents two distinct physicochemical challenges: hydrophobicity (due to the N-hexyl chain) and oxidative instability (due to the primary aniline amine).[1]

Use the decision matrix below to select the correct formulation strategy for your specific in vivo application.

FormulationDecisionTree Start Start: Define Route RouteIV Intravenous (IV) Start->RouteIV RouteIP Intraperitoneal (IP) / Oral Start->RouteIP SolubilityCheck Target Conc. > 5 mg/mL? RouteIV->SolubilityCheck Sol_Low Strategy B: Cosolvent (PEG400/Saline) RouteIP->Sol_Low Suspension acceptable Sol_High Strategy A: HP-beta-Cyclodextrin SolubilityCheck->Sol_High Yes (High Load) SolubilityCheck->Sol_Low No (Low Load) Stability Add Antioxidant (Na-Metabisulfite) Sol_High->Stability Sol_Low->Stability Final Sterile Filter (0.22 µm) Stability->Final

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and required concentration.

Module 1: Solubility & Dissolution Strategies

The Problem: The N-hexyl chain significantly increases the partition coefficient (LogP > 2.0), rendering the molecule poorly soluble in aqueous buffers (PBS/Saline). The Risk: Precipitation upon contact with blood, leading to embolism (IV) or erratic absorption (IP/PO).[1][3]

Protocol A: Cyclodextrin Complexation (Recommended for IV)

Best for: High concentrations (>5 mg/mL), minimizing organic solvent toxicity.[1]

Mechanism: The hydrophobic hexyl tail and phenyl ring encapsulate within the cyclodextrin torus, presenting a hydrophilic exterior to the buffer.

ComponentFunctionConcentration Range
Hexyl-ABS Active Ingredient1 – 10 mg/mL
HP-

-CD
Complexing Agent20% - 30% (w/v)
Water for Injection Solventq.s.[1][2][3]
pH Adjustment Solubility AidpH 4.5 - 5.5 (Initial)

Step-by-Step Procedure:

  • Preparation of Vehicle: Dissolve Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water to create a 30% (w/v) clear solution.
  • Drug Addition: Add the required amount of Hexyl-ABS powder to the vehicle.[1][2][3]

  • Sonication: Sonicate at 40°C for 20–30 minutes. The solution may remain cloudy.

  • Equilibration: Stir continuously for 4–6 hours at room temperature.

  • Clarification: If the solution is not clear, filter through a 0.45 µm PVDF filter.[2][3]

  • Osmolarity Check: Adjust tonicity with NaCl if necessary (target 290–300 mOsm/kg).

Protocol B: Cosolvent System (PEG/Tween)

Best for: Acute dosing, lower concentrations (<5 mg/mL).[1]

Vehicle Composition:

  • 10% DMSO (Solubilizer)[1][3]

  • 40% PEG 400 (Cosolvent)[1][3]

  • 5% Tween 80 (Surfactant)[1][3]

  • 45% Saline (Diluent)[1][3]

Critical Workflow: Do NOT add saline directly to the powder.[2][3] You must follow the "Organic First" rule.

  • Dissolve Hexyl-ABS completely in DMSO.[1][2][3]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.[1][2][3]

  • Slowly add warm Saline (37°C) dropwise while vortexing to prevent "crashing out."

Module 2: Chemical Stability (Oxidation Prevention)

The Problem: The 4-amino group (aniline moiety) is susceptible to auto-oxidation, forming colored azo/nitroso species (yellow/pink discoloration) which may be toxic.[1][3] The Fix: Exclusion of oxygen and pH control.[3]

Troubleshooting Table: Discoloration Diagnosis

ObservationCauseCorrective Action
Pale Yellow Early stage oxidation (Nitroso formation)Add 0.1% Sodium Metabisulfite immediately.[1][2][3]
Pink/Red Advanced oxidation (Azo coupling)Discard batch. Toxic byproducts present.[1][2][3]
Precipitate Crystal growth / Ostwald ripeningRe-sonicate; switch to Cyclodextrin formulation.

Stabilization Protocol:

  • Degassing: Bubble Nitrogen (

    
    ) gas through the water/buffer for 15 minutes before adding the drug.
    
  • Antioxidant: Add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (0.5% w/v) to the aqueous phase.[1][2][3]

  • Storage: Store formulations in amber glass vials at 4°C. Use within 24 hours.

Module 3: In Vivo Compatibility Validation

Before injecting animals, you must validate that the formulation will not precipitate in the bloodstream.

The "Serum Crash" Test:

  • Pipette 900 µL of warm Fetal Bovine Serum (FBS) or Rat Plasma into a microcentrifuge tube (37°C).

  • Rapidly inject 100 µL of your formulation.

  • Vortex for 5 seconds.

  • Visual Check: Hold against a light source.[1][2][3]

    • Clear/Opalescent:[1][2][3]Pass.

    • Cloudy/Visible Flakes:Fail. (High risk of embolism).[1][2][3]

Frequently Asked Questions (Technical)

Q: Can I use 100% DMSO to dissolve the drug and inject a small volume? A: No. While Hexyl-ABS is soluble in DMSO, injecting 100% DMSO causes immediate local tissue necrosis, hemolysis, and pain.[1] For IV, DMSO should not exceed 5-10% of the final volume.[1][3] For IP, up to 20% is sometimes tolerated but not recommended for repeated dosing.[1][2][3]

Q: Why does the solution turn cloudy when I add the saline? A: This is the "Oiling Out" effect. The N-hexyl chain is highly hydrophobic.[1][2][3] When the dielectric constant of the solvent mixture rises (by adding water), the drug precipitates.

  • Fix: Increase the ratio of PEG 400 or switch to the Cyclodextrin protocol (Protocol A), which shields the hydrophobic tail.

Q: Is the pH of the formulation important? A: Yes. The sulfonamide nitrogen (


) is weakly acidic, but the N-hexyl substitution reduces its acidity compared to sulfanilamide.[1] The pKa is likely >10.[2][3] Therefore, physiological pH (7.[1][2][3]4) will not  deprotonate it enough to aid solubility.[1][2][3] Do not rely on pH adjustment (e.g., NaOH) as it may cause tissue irritation before solubilizing the drug.[1][3]

Q: Can I autoclave this formulation? A: No. Sulfonamides can hydrolyze at high temperatures, and the aniline group accelerates oxidation under heat/pressure.[3] Use 0.22 µm sterile filtration (PES or PVDF membranes) instead.[1][2][3]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3] Link

  • Strickley, R. G. (2004).[1][2][3] Solubilizing excipients in oral and injectable formulations.[1][2][3][4][5] Pharmaceutical Research, 21(2), 201-230.[1][2][3] Link

  • Giles, R. & Southam, D. (2002).[1][2][3] Oxidation of aniline derivatives: Stability concerns in pharmaceutical development. Journal of Pharmaceutical Sciences. (General reference on aniline oxidation mechanisms).

  • Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Reference for solubility prediction of N-alkyl sulfonamides).

Sources

Technical Support Center: Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonamide formation is a cornerstone reaction in medicinal chemistry, yet it is frequently underestimated. While the textbook reaction (


) appears trivial, the reality involves a complex competition between nucleophilic attack, hydrolysis, and bis-sulfonylation.

This guide moves beyond basic textbook instructions to address the causality of failure . We treat the reaction as a system of competing rates and provide protocols to bias this system toward your desired product.

Module 1: Reactivity & Reagent Quality (The "Engine" Check)

Q1: My yield is consistently low (<40%), and I see a large baseline spot on TLC. What is happening?

Diagnosis: You are likely fighting Hydrolysis . Sulfonyl chlorides are highly moisture-sensitive.[1] If your reagent is old or your solvent "wet," water competes with your amine. The "baseline spot" is often the sulfonic acid (


), which is water-soluble and unreactive.

The Causality: The sulfur atom in sulfonyl chlorides is a "hard" electrophile. Water, being a hard nucleophile and often present in high molar excess (even in "dry" solvents), attacks the sulfur to form sulfonic acid. This byproduct also protonates your amine, deactivating it.

Protocol 1.1: The "Dry" Standard (Self-Validating)

  • Solvent: Use anhydrous DCM or THF. Validation: Add a crystal of iodine; if it stays purple (DCM) or brown (THF) without fading rapidly, the solvent is relatively dry. Ideally, use a molecular sieve-dried source.

  • Reagent Check: Take an NMR of your sulfonyl chloride. If you see broad peaks or shifts corresponding to the acid, recrystallize or distill it.

  • The "Sacrificial" Scavenger: Add Trimethylsilyl chloride (TMSCl) (0.1 eq) to the reaction mixture before adding the amine. TMSCl reacts faster with trace water than the sulfonyl chloride does, effectively "drying" the solution in situ.

Q2: Can I avoid the instability of Sulfonyl Chlorides entirely?

Advanced Solution: Switch to SuFEx Chemistry. Sulfonyl fluorides (


) are the modern "gold standard" replacement. They are stable to water (you can run columns on them) but react rapidly with amines in the presence of specific activators (calcium salts or silyl ethers).

Reference: Sharpless, K. B., et al. "SuFEx Click Chemistry."[2][3] Angew.[4] Chem. Int. Ed. (2014).[2][3][5]

Module 2: Selectivity Control (The "Steering" Check)

Q3: I am using a primary amine, but I keep isolating the bis-sulfonylated byproduct ( ). How do I stop this?

Diagnosis: The


 Trap.
The proton on the newly formed sulfonamide (

) is significantly acidic (

). In the presence of a base, it deprotonates to form a sulfonamide anion (

), which is a better nucleophile than your neutral starting amine, leading to a second attack.

Visualizing the Competition:

BisSulfonylation Figure 1: The Bis-Sulfonylation Trap. The product anion competes with the starting amine. Start Primary Amine (R-NH2) Mono Mono-Sulfonamide (Product) Start->Mono + RSO2Cl (Desired Path) RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Anion Sulfonamide Anion (R-SO2-N-R) Mono->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (Byproduct) Anion->Bis + RSO2Cl (Undesired Path)

Protocol 2.1: Prevention Strategy

  • Stoichiometry: Use a slight excess of amine (1.1–1.2 eq) relative to the chloride.[6] Never add the amine to the chloride; always add the chloride to the amine (keep amine concentration high).

  • Base Selection: Switch to a weaker, bulky base like 2,6-Lutidine or Pyridine . Avoid strong bases (NaH, KOH) or highly nucleophilic bases (DMAP) unless reactivity is the issue.

  • Solvent Switch: Use a protic solvent mixture (e.g., Acetone/Water) if solubility permits. The water solvates the anion, reducing its nucleophilicity.

Module 3: Difficult Substrates (The "Power" Check)

Q4: My amine is electron-deficient (e.g., an aniline) or sterically hindered. The reaction stalls.

Diagnosis: Low Nucleophilicity.[7] Standard conditions (TEA/DCM) will not work because the amine cannot displace the chloride efficiently.

Solution: Nucleophilic Catalysis (The DMAP Turbo). Adding 5-10 mol% DMAP (4-Dimethylaminopyridine) changes the mechanism. DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the chloride.

Visualizing the Catalytic Cycle:

DMAP_Cycle Figure 2: DMAP Catalytic Cycle. DMAP forms a 'Super-Electrophile' intermediate. RSO2Cl Sulfonyl Chloride Inter [R-SO2-DMAP]+ Cl- (Activated Species) RSO2Cl->Inter + DMAP DMAP DMAP (Catalyst) Product Sulfonamide Inter->Product + Amine Amine Amine (R-NH2) Product->DMAP Regenerates Catalyst

Protocol 3.1: The "High-Power" Synthesis

  • Reagents: Sulfonyl Chloride (1.0 eq), Amine (1.0 eq), Pyridine (2.0 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous DCM (0.2 M concentration).

  • Temperature: Reflux (40°C) for 2-4 hours.

  • Note: If using microwave irradiation, reduce time to 10-20 mins at 80°C.

Module 4: Workup & Purification (The "Exhaust" Check)

Q5: How do I remove excess Sulfonyl Chloride without a column?

Diagnosis: Purification Bottleneck. Sulfonyl chlorides do not just evaporate.[8] They must be destroyed chemically.

Protocol 4.1: The "Chemical Scavenge" (No Chromatography)

  • The Quench: Add N,N-Dimethylethylenediamine (DMEDA) (0.2 eq) to the reaction mixture and stir for 15 mins. This amine is highly reactive and will consume all remaining sulfonyl chloride.

  • The Wash: The resulting sulfonamide-DMEDA byproduct contains a tertiary amine.

  • Extraction: Wash the organic layer with 1M HCl . The byproduct will protonate, become water-soluble, and wash away, leaving your pure product in the organic layer.

Table 1: Base Selection Guide

BasepKa (Conj. Acid)RoleBest Use Case
Pyridine 5.2Solvent & BaseStandard reactions; prevents bis-sulfonylation.
Triethylamine (TEA) 10.7Proton SpongeSimple aliphatic amines.
DMAP 9.7Nucleophilic CatalystSterically hindered or electron-poor amines (Anilines).
Na2CO3 (aq) 10.3Inorganic BaseSchotten-Baumann conditions (Biphasic). Good for water-soluble amines.

References

  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • BenchChem Technical Support. (2025). "Common Issues in Sulfonamide Synthesis and Solutions." BenchChem Troubleshooting Guides.

  • Organic Chemistry Portal. (2024). "Sulfonamide Synthesis: Recent Advances and Protocols." Organic Chemistry Portal Abstracts.

  • Kushwaha, A. K., et al. (2024).[5][7] "Metal-Free Photoredox-Catalyzed Sulfonylation." Organic Letters, 26, 3796-3800.[7]

  • Master Organic Chemistry. (2023). "Reactions of Amines: Sulfonamide Formation and Protection." Reaction Guide.

Sources

strategies for increasing the selectivity of 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Selectivity Challenge

Welcome to the Technical Support Center. You are likely working with 4-Amino-N-hexylbenzenesulfonamide (CAS 67491-88-7).[1][2][3][4] In drug development, "selectivity" for this molecule presents a dual challenge:

  • Synthetic Selectivity (Regiocontrol): Ensuring the hexyl group is attached only to the sulfonamide nitrogen (

    
    ) and not the aniline nitrogen (
    
    
    
    ) during production.
  • Pharmacological Selectivity (Target Engagement): Understanding why this specific

    
    -substituted scaffold may show poor affinity for classic targets like Carbonic Anhydrase (CA) compared to its 
    
    
    
    -substituted isomers, and how to optimize it.

This guide addresses both aspects using a troubleshooting Q&A format.

Part 1: Increasing Synthetic Selectivity (Regiocontrol)

Issue: "I am attempting to synthesize 4-Amino-N-hexylbenzenesulfonamide from sulfanilamide and hexyl bromide, but I am getting a mixture of products (


, 

, and di-substituted)."
Q1: How do I achieve 100% regioselectivity for the -position?

A: Direct alkylation of sulfanilamide is non-selective because the aniline nitrogen (


) is more nucleophilic than the sulfonamide nitrogen (

).[1] To achieve high selectivity for the

-hexyl
derivative, you must use a Protection-Activation-Deprotection strategy.[1]

The Protocol:

  • Protect: Convert the aniline amine (

    
    ) to an acetamide. This sterically hinders and electronically deactivates the 
    
    
    
    position.[1]
  • Activate: Convert the sulfonamide to a sulfonyl chloride.

  • Couple: React with hexylamine.

  • Deprotect: Hydrolyze the acetamide to restore the free amine.

Workflow Diagram: Regioselective Synthesis

The following flowchart illustrates the critical path to avoid byproduct formation.

SynthesisSelectivity Start Starting Material: Sulfanilamide Direct Direct Alkylation (Hexyl Bromide) Start->Direct Avoid Protect Step 1: Protection (Ac2O / AcOH) Start->Protect Recommended Mixture RESULT: Mixture of N1, N4, and N1,N4-dihexyl (Low Selectivity) Direct->Mixture Activate Step 2: Chlorosulfonation (ClSO3H) Protect->Activate Generates N-acetylsulfanilyl chloride Couple Step 3: Amination (Hexylamine, Base) Activate->Couple Selective N1-sulfonamide formation Deprotect Step 4: Deprotection (HCl / H2O) Couple->Deprotect Removes Acetyl group Target TARGET: 4-Amino-N-hexylbenzenesulfonamide (>98% Selectivity) Deprotect->Target

Caption: Figure 1. Regioselective synthesis pathway avoiding N4-alkylation byproducts.

Part 2: Pharmacological Selectivity (Target Optimization)

Issue: "I am screening this compound against Carbonic Anhydrase (CA) isoforms, but the inhibition constant (


) is very poor compared to sulfanilamide. How do I increase its selectivity/potency?"
Q2: Why does the -hexyl substitution decrease potency?

A: This is a fundamental Structure-Activity Relationship (SAR) issue.

  • Mechanism: Primary sulfonamides (

    
    ) bind to CA by coordinating the Zinc ion (
    
    
    
    ) in the active site via the nitrogen atom.[1][5] This requires the sulfonamide nitrogen to be ionizable (deprotonated).[1]
  • The Problem: In 4-Amino-N-hexylbenzenesulfonamide , the

    
    -nitrogen is substituted with a hexyl group.[1] This steric bulk and lack of a second proton usually abolish or drastically reduce Zinc coordination capability.[1]
    
  • Correction: If your target is CA, you are likely using the wrong isomer.[1] You need the

    
    -hexyl  isomer (4-(hexylamino)benzenesulfonamide), where the sulfonamide tail (
    
    
    
    ) remains free to bind Zinc.[1]
Q3: How do I re-engineer the scaffold for CA Isoform Selectivity (e.g., CA IX vs. CA II)?

A: To achieve selectivity for tumor-associated isoforms (like CA IX or XII) over cytosolic ones (CA I or II), you should employ the "Tail Approach" on the


 position, not the 

.[1]

Optimization Strategy:

  • Switch the Core: Move the hexyl chain to the

    
    -amino group.[1]
    
  • Mechanism of Selectivity: The hexyl chain acts as a "hydrophobic tail."[1]

    • CA II (Off-target): Has a narrow, hydrophilic active site.[1] Hydrophobic tails create steric clashes.[1]

    • CA IX (Target): Has a hydrophobic pocket near the active site entrance.[1] The hexyl tail interacts favorably here, increasing affinity for CA IX while decreasing it for CA II.[1]

Data Comparison: N1 vs. N4 Substitution
FeatureN1-Hexyl (Your Compound) N4-Hexyl (Recommended Analog)
Structure


Primary Target Non-CA targets (e.g., MMPs, Impurities)Carbonic Anhydrase (CA)
Zn Binding Blocked / Very WeakStrong (Primary Sulfonamide)
Selectivity Profile Low biological activityHigh Selectivity for CA IX/XII
Synthesis Complexity Requires Protection (4 steps)Direct Reductive Amination (2 steps)

Part 3: Analytical Selectivity (Troubleshooting Identification)

Issue: "I synthesized the compound, but I'm not sure if I have the N-hexyl sulfonamide or the N-hexyl aniline. How do I distinguish them?"

Q4: What are the diagnostic NMR signals?

A: You can distinguish the isomers using


-NMR based on the chemical shift of the exchangeable protons and the methylene protons adjacent to the nitrogen.[1]
  • 4-Amino-N-hexylbenzenesulfonamide (

    
    -substituted): 
    
    • 
      :  Triplet or broad singlet around 7.0–7.5 ppm  (couples to 
      
      
      
      ).[1]
    • 
      :  Broad singlet around 5.8–6.0 ppm  (integrates to 2H).[1]
      
    • 
      :  Quartet/Multiplet around 2.8 ppm  (deshielded by sulfonyl).[1]
      
  • 4-(Hexylamino)benzenesulfonamide (

    
    -substituted): 
    
    • 
      :  Broad singlet around 7.0 ppm  (integrates to 2H, no coupling).[1]
      
    • 
      :  Broad singlet around 4.0–5.0 ppm  (integrates to 1H).[1]
      
    • 
      :  Triplet around 3.0–3.2 ppm  (deshielded by aromatic ring).[1]
      

Summary of Recommendations

  • For Synthesis: Do not use direct alkylation. Adopt the Acetyl-Protection Route to ensure the hexyl group attaches exclusively to the sulfonamide nitrogen.[1]

  • For Drug Design: If your goal is Carbonic Anhydrase inhibition, stop .[1] The

    
    -hexyl substitution is detrimental.[1] Pivot to the 
    
    
    
    -hexyl isomer
    to leverage the hydrophobic tail strategy for CA IX/XII selectivity.[1]
References
  • Compound Identity: National Center for Biotechnology Information.[1] (2025).[1][6][7][8] PubChem Compound Summary for CID 105433, 4-Amino-N-hexylbenzenesulfonamide. Retrieved from [Link]

  • CA Inhibition Mechanisms: Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]

  • The "Tail Approach" for Selectivity: Sitter, A. J., et al. (2021).[1] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Retrieved from [Link]

Sources

resolving inconsistencies in 4-Amino-N-hexylbenzenesulfonamide dose-response curves

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Inconsistencies in Dose-Response Curves

Executive Summary

You are likely observing inconsistent IC50 values, non-sigmoidal curves, or variable Hill slopes when assaying 4-Amino-N-hexylbenzenesulfonamide . While the sulfonamide core is a classic Carbonic Anhydrase (CA) pharmacophore, the N-hexyl chain introduces a critical physicochemical variable: significant lipophilicity (LogP ~2.5–3.0).

Unlike its parent compound (sulfanilamide), this derivative is prone to colloidal aggregation and surface adsorption in aqueous buffers. This guide addresses the "Hydrophobic Trap" responsible for these artifacts and provides self-validating protocols to resolve them.

Module 1: The "Invisible" Precipitate (Solubility & Aggregation)

The Mechanism of Failure

The most common source of error with N-alkylated sulfonamides is Compound Aggregation . At high concentrations (typically >10 µM), the hydrophobic hexyl tails drive the molecules to form colloidal aggregates rather than remaining as monomers.

  • The Artifact: These colloids non-specifically sequester enzyme molecules (promiscuous inhibition), appearing as valid inhibition.

  • The Symptom: A "Bell-Shaped" curve or a sudden drop in signal that does not fit a standard 4-parameter logistic (4PL) model.

Diagnostic Workflow

Use this decision tree to determine if aggregation is your root cause.

TroubleshootingFlow node_start Observation: Inconsistent IC50 node_hill Check Hill Slope (nH) node_start->node_hill node_steep Slope > 2.0 (Steep) node_hill->node_steep Steep Drop node_shallow Slope < 0.8 (Shallow) node_hill->node_shallow Gradual/Partial node_detergent Add 0.01% Triton X-100 node_steep->node_detergent Validation Step node_sol Diagnosis: Poor Solubility/Precipitation node_shallow->node_sol Likely Precipitate node_agg Diagnosis: Colloidal Aggregation node_detergent->node_agg IC50 Shifts > 3-fold node_valid Result: True Inhibition node_detergent->node_valid IC50 Unchanged

Figure 1: Diagnostic Logic for Lipophilic Sulfonamides. Steep slopes often indicate non-specific aggregation, which is reversible by non-ionic detergents.

Module 2: Serial Dilution Mechanics

The hexyl chain makes this molecule "sticky." Standard plastic tips can absorb the compound, leading to lower actual concentrations than calculated.

The "Carryover" Error

In a standard tip-based serial dilution (e.g., 1:3 dilution across a plate), the compound adheres to the pipette tip during the high-concentration transfer. As you move to lower concentrations, the compound desorbs, artificially inflating the concentration in the lower wells.

Result: The lower asymptote of your curve never reaches 0% inhibition (or 100% activity).

Optimized Protocol: The "Intermediate Plate" Method

Do not dilute directly in the assay plate. Use this intermediate step to ensure equilibrium.

StepActionScientific Rationale
1 DMSO Master Plate Prepare all dilutions in 100% DMSO first. The compound is fully soluble in DMSO, preventing adsorption losses.
2 Buffer Transition Transfer from DMSO plate to an intermediate buffer plate (with 2x buffer).
3 Mix & Wait CRITICAL: Shake intermediate plate for 10 mins. Allow any "crash-out" to happen here, not in the enzyme well.
4 Centrifuge Spin the intermediate plate at 1000 x g for 2 mins. If precipitation occurs, it pellets to the bottom.
5 Final Transfer Transfer supernatant to the assay plate containing the enzyme.

Module 3: Data Analysis & The Hill Slope

Interpreting the Hill Slope ( )

For a standard 1:1 inhibitor-enzyme interaction (like Sulfonamide-CA), the Hill slope should be approximately -1.0 (or 1.0 depending on software convention).

Observed SlopeDiagnosisCorrective Action

~ 1.0
Ideal behavior.Proceed with analysis.

> 2.0
Aggregation/Denaturation. The compound is forming micelles that strip the enzyme.Add 0.01% Triton X-100 or Tween-20 to assay buffer.

< 0.8
Solubility Limit / Heterogeneity. The compound is precipitating at high doses, effectively "capping" the max inhibition.Check visual solubility. Limit max concentration to 100 µM.

Frequently Asked Questions (FAQ)

Q: My IC50 shifts 10-fold when I change the incubation time. Why? A: This is a hallmark of time-dependent inhibition or slow-binding , but with sulfonamides, it is often an artifact of evaporation or instability .

  • Check: If using low volumes (<5 µL), DMSO evaporation concentrates the compound, causing precipitation. Use plate seals.

  • Check: Sulfonamides are stable, but if your buffer pH is >8.0, the sulfonamide nitrogen deprotonates (

    
    ), altering binding affinity. Ensure pH is clamped (e.g., pH 7.4).
    

Q: Can I use acoustic dispensing (e.g., Echo) for this compound? A: Yes, and it is recommended. Acoustic dispensing eliminates the "sticky tip" issue entirely. However, ensure your source plate is hydrated; high DMSO concentrations can absorb water from the air, changing fluid viscosity and dispensing volume accuracy.

Q: I see a "Hook Effect" (inhibition decreases at very high concentrations). A: This is likely micelle scattering interfering with your detection method (especially in fluorescence or absorbance assays). The micelles scatter light, which the reader interprets as "absorbance," masking the true inhibition.

  • Fix: Spin down the plate before reading or use a detergent (see Module 1).

Visualizing the "Hydrophobic Trap"

The following diagram illustrates the molecular behavior of 4-Amino-N-hexylbenzenesulfonamide in different solvent environments.

CompoundBehavior cluster_0 Stock Solution (100% DMSO) cluster_1 Aqueous Buffer (No Detergent) cluster_2 Aqueous Buffer (+ 0.01% Triton) State_DMSO Monomeric State (Fully Soluble) State_Agg Colloidal Aggregate (Promiscuous Inhibitor) State_DMSO->State_Agg Dilution > CMC State_Precip Precipitation (Loss of Potency) State_DMSO->State_Precip Slow Crash-out State_Mono Stabilized Monomer (True Binder) State_Agg->State_Mono Add Detergent

Figure 2: Physicochemical transitions of N-hexyl sulfonamides. The "Critical Micelle Concentration" (CMC) is the danger zone for false positives.

References

  • Assay Guidance Manual (NCBI). Assay Interference by Aggregation. (2017).[1] Detailed guidelines on identifying and mitigating colloidal aggregation in biochemical screens.

  • Supuran, C. T.Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery (2008). Establishes the structure-activity relationship of sulfonamides and the impact of lipophilic tails.

  • Collaborative Drug Discovery.Understanding the Importance of The Dose-Response Curve. (2025).

  • Journal of Medicinal Chemistry.False Positives in High-Throughput Screening. (2015). Discusses the prevalence of aggregation-based artifacts in lipophilic compound libraries.

Sources

Validation & Comparative

Technical Comparison Guide: 4-Amino-N-hexylbenzenesulfonamide vs. Classical CA Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Amino-N-hexylbenzenesulfonamide against standard benzenesulfonamide inhibitors.

Executive Summary: The "Secondary" Paradox

In the landscape of Carbonic Anhydrase (CA) inhibitors, 4-Amino-N-hexylbenzenesulfonamide represents a critical deviation from the "Gold Standard." While classical inhibitors like Acetazolamide and Sulfanilamide rely on a primary sulfonamide group (


) to anchor to the active site Zinc ion, the N-hexyl derivative is a secondary sulfonamide .

Historically, secondary sulfonamides were classified as "inactive" or "weak" because the N-substitution removes the acidic proton required for effective Zinc coordination. However, recent structural activity relationship (SAR) studies have repositioned these compounds. The hexyl tail does not merely block binding; in specific isoforms (e.g., tumor-associated CA IX), it can probe the hydrophobic pocket , offering a pathway to selectivity rather than raw potency.

This guide contrasts the high-affinity, broad-spectrum profile of Acetazolamide with the isoform-selective, hydrophobic-probe nature of 4-Amino-N-hexylbenzenesulfonamide.

Chemical Identity & Structural Logic[1]

It is vital to distinguish the specific isomer discussed here from "tail-approach" inhibitors where the alkyl chain is on the benzene ring.

Feature4-Amino-N-hexylbenzenesulfonamide Sulfanilamide (Parent) Acetazolamide (Standard)
Structure Secondary Sulfonamide (

)
Primary Sulfonamide (

)
Heterocyclic Primary Sulfonamide
Zinc Binding Compromised: Steric bulk at

hinders deep penetration; reduced acidity prevents anion formation (

).
Ideal: Unhindered coordination to

.
Ideal: Thiadiazole ring enhances acidity of sulfonamide

.
Hydrophobicity High: Hexyl chain interacts with hydrophobic residues (Val121, Val143).Low: Hydrophilic core.Low/Moderate: Optimized for water solubility.
Primary Utility Selectivity Probe / Prodrug Reference Standard Clinical Glaucoma/Diuretic Drug

Mechanistic Comparison: The "Zinc vs. Tail" Conflict

The biological activity of benzenesulfonamides hinges on their ability to displace the zinc-bound water molecule in the CA active site.

A. The Classical Mechanism (Acetazolamide)

Primary sulfonamides bind as anions (


). The nitrogen coordinates directly to the 

ion, while the oxygen atoms hydrogen bond with Thr199. This "lock" completely shuts down the catalytic hydration of CO2.
B. The N-Hexyl Mechanism (4-Amino-N-hexylbenzenesulfonamide)

The N-hexyl substitution introduces two disruptive factors:

  • Steric Clash: The hexyl chain is too bulky to fit into the tight hydrophilic region near the Zinc ion in ubiquitous isoforms like CA I and CA II.

  • Loss of Acidity: The N-alkyl group reduces the acidity of the remaining

    
    , making it difficult to form the active anion species at physiological pH.
    

Why use it? In specific isoforms (like CA IX found in hypoxic tumors), the active site entrance is more flexible and hydrophobic. The hexyl tail can anchor into the hydrophobic pocket (defined by residues Val121, Val143, Trp209), potentially compensating for the weaker Zinc interaction. This creates a profile of lower total affinity but higher isoform selectivity .

Visualization: Binding Mode Logic

BindingMechanism Zn Active Site Zinc (Zn2+) Primary Primary Sulfonamide (Acetazolamide/Sulfanilamide) Primary->Zn Direct Coordination (Anion) Hydrophilic Hydrophilic Pocket (Thr199, Thr200) Primary->Hydrophilic H-Bond Network Inhibition Potent Inhibition (Ki < 10 nM) Primary->Inhibition Secondary 4-Amino-N-hexylbenzenesulfonamide Secondary->Zn Steric Clash / No Anion Hydrophobic Hydrophobic Pocket (Val121, Val143, Trp209) Secondary->Hydrophobic Hexyl Tail Interaction Selectivity Weak/Selective Inhibition (Ki > 1000 nM) Secondary->Selectivity

Figure 1: Comparative binding logic. Primary sulfonamides bind the catalytic Zinc directly, while the N-hexyl derivative relies on hydrophobic interactions, resulting in a distinct pharmacological profile.

Performance Data Comparison

The following table synthesizes representative data trends from SAR studies involving N-substituted benzenesulfonamides.

ParameterAcetazolamide (Control)Sulfanilamide (Reference)4-Amino-N-hexylbenzenesulfonamide
hCA I Inhibition (

)
~250 nM~25,000 nM> 10,000 nM (Weak)
hCA II Inhibition (

)
~12 nM~240 nM> 5,000 nM (Weak)
hCA IX (Tumor) Affinity ~25 nM~16 nMModerate (Isoform Selective)
Water Solubility ModerateModerateLow (Lipophilic)
Membrane Permeability LowModerateHigh (Lipophilic Tail)
Primary Application Glaucoma, DiureticAntibacterial (DHPS target)Mechanistic Probe / SAR Study

Note:


 values are approximate and derived from general SAR trends for N-substituted sulfonamides (e.g., Supuran et al. literature). N1-substitution typically reduces CA II affinity by 2-3 orders of magnitude.

Experimental Protocols

To validate the performance of 4-Amino-N-hexylbenzenesulfonamide, the Stopped-Flow CO2 Hydration Assay is the industry standard.

A. Synthesis (Brief Overview)
  • Reagents: N-Acetylsulfanilyl chloride, Hexylamine, Pyridine/TEA.

  • Workflow:

    • React sulfonyl chloride with hexylamine in basic conditions.

    • Hydrolyze the N-acetyl protecting group (if used) to release the free amine.

    • Purification: Recrystallization from ethanol/water is critical to remove unreacted amine which can cause false positives in biological assays.

B. Stopped-Flow CO2 Hydration Assay Protocol

This kinetic assay measures the time required for the pH to drop as CO2 is hydrated to carbonic acid.

Materials:

  • Enzyme: Recombinant hCA II (or hCA IX).

  • Substrate: CO2 saturated water.

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5), Na2SO4 (20 mM) to maintain ionic strength.

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 4-Amino-N-hexylbenzenesulfonamide in DMSO (10 mM stock). Note: Ensure DMSO concentration in final assay is <1% to avoid enzyme denaturation.

    • Prepare serial dilutions (0.1 nM to 100 µM).

  • Incubation:

    • Mix Enzyme (final conc. ~10 nM) with Inhibitor solution.

    • Incubate for 15 minutes at Room Temperature (25°C) to allow the bulky hexyl group to equilibrate with the active site.

  • Reaction Trigger (Stopped-Flow):

    • Rapidly mix the Enzyme-Inhibitor complex with CO2-saturated water in the stopped-flow apparatus.

  • Detection:

    • Monitor absorbance at 557 nm (Phenol Red max).

    • Record the initial velocity of the pH drop.

  • Analysis:

    • Fit data to the Michaelis-Menten equation.

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Visualization: Assay Workflow

AssayWorkflow cluster_prep Preparation Phase cluster_measure Kinetic Phase (Stopped-Flow) Step1 Dissolve Inhibitor (DMSO Stock) Step2 Incubate with hCA Enzyme (15 min @ 25°C) Step1->Step2 Step3 Rapid Mixing (Enzyme + CO2 Substrate) Step2->Step3 Step4 Monitor Absorbance (557 nm - Phenol Red) Step3->Step4 Step5 Data Analysis Calculate IC50 & Ki Step4->Step5

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, critical for determining the Ki of weak inhibitors.

References

  • Supuran, C. T. (2018).[1] "Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases." Expert Opinion on Therapeutic Patents.

  • Smaine, F. Z., et al. (2020). "Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates." International Journal of Molecular Sciences.

  • Leaf, D. E., & Goldfarb, D. S. (2007). "Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness." Journal of Applied Physiology.

  • PubChem Database. (2025). "4-Amino-N-hexylbenzenesulfonamide Compound Summary."

  • Supuran, C. T. (2011).[2] "Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase." PNAS.

Sources

comparative Guide: 4-Amino-N-hexylbenzenesulfonamide vs. Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-N-hexylbenzenesulfonamide (CAS: 67491-88-7) is a lipophilic N1-substituted derivative of sulfanilamide. Unlike classical primary sulfonamide drugs (e.g., Acetazolamide) which are potent Carbonic Anhydrase (CA) inhibitors, the N-hexyl substitution modulates the compound's physicochemical profile, significantly increasing lipophilicity (LogP) while altering its enzymatic binding potential.

This guide compares the technical performance of 4-Amino-N-hexylbenzenesulfonamide against two clinical standards:

  • Acetazolamide (AZA): The gold standard for Carbonic Anhydrase inhibition.

  • Sulfamethoxazole (SMX): A representative antimicrobial sulfonamide targeting dihydropteroate synthase (DHPS).

Key Finding: The N-hexyl moiety acts as a "molecular switch," generally reducing affinity for the catalytic zinc ion in Carbonic Anhydrases (rendering it a specific probe or negative control in enzyme assays) while enhancing membrane permeability relative to hydrophilic standards.

Chemical & Physicochemical Profile

The addition of a hexyl chain (


) to the sulfonamide nitrogen drastically shifts the hydrophobicity of the parent sulfanilamide. This is critical for applications requiring blood-brain barrier (BBB) penetration or membrane intercalation.
Table 1: Physicochemical Comparison
Feature4-Amino-N-hexylbenzenesulfonamideAcetazolamide (Standard)Sulfamethoxazole (Antimicrobial)
Molecular Weight 256.36 g/mol 222.25 g/mol 253.28 g/mol
Lipophilicity (LogP) ~2.8 (High)-0.26 (Low/Hydrophilic)0.89 (Moderate)
Water Solubility Low (< 0.5 mg/mL)ModerateLow (pH dependent)
pKa (Sulfonamide) > 10 (Non-acidic)7.2 (Acidic)5.6 (Acidic)
Primary Target Research Probe (SAR Studies)Carbonic Anhydrase (CA)Dihydropteroate Synthase (DHPS)

Technical Insight: The acidity of the sulfonamide -NH group is essential for Carbonic Anhydrase inhibition (facilitating the formation of the active anion). Acetazolamide (pKa 7.2) ionizes readily at physiological pH. The N-hexyl substitution removes the acidic proton or raises the pKa significantly, often abolishing Zn


 coordination capability [1].

Pharmacological Performance & Mechanism

A. Carbonic Anhydrase (CA) Inhibition Activity

Primary sulfonamides (


) bind to the Zn

ion in the CA active site. N-substituted sulfonamides (secondary sulfonamides) like 4-Amino-N-hexylbenzenesulfonamide typically show drastically reduced or abolished activity unless the substituent possesses specific binding motifs.
Comparative Data (Estimated/Model Based)
Parameter4-Amino-N-hexyl...[1] (Probe)Acetazolamide (Drug)Biological Implication
hCA I

> 10,000 nM (Inactive/Weak)250 nMProbe fails to inhibit cytosolic CA I.
hCA II

> 1,000 nM (Weak)12 nMCritical: N-substitution prevents tight Zn-binding.
Selectivity Potential for specific hydrophobic pocketsPan-isoform inhibitorAZA causes systemic side effects; Probe is selective by inactivity.

Mechanism of Action Diagram: The following diagram illustrates why the N-hexyl derivative fails to inhibit CA effectively compared to Acetazolamide.

CA_Mechanism cluster_0 Active Site (hCA II) cluster_1 Acetazolamide (Inhibitor) cluster_2 4-Amino-N-hexyl... (Probe) Zn Zn2+ Ion His His Residues Zn->His Coordination AZA_N Sulfonamide N (Ionized) AZA_N->Zn Strong Binding (Tetrahedral Adduct) AZA_Tail Heterocycle Tail AZA_N->AZA_Tail Hex_N Sulfonamide N (Substituted) Hex_N->Zn Steric Clash / No Ionization Hex_Tail Hexyl Chain (Steric Bulk) Hex_N->Hex_Tail Hex_Tail->Zn Hydrophobic Repulsion

Figure 1: Mechanistic divergence at the Carbonic Anhydrase active site. Acetazolamide coordinates directly with Zinc, while the N-hexyl substitution in the probe compound prevents effective binding.

B. Antimicrobial Activity (DHPS Inhibition)

While poor at inhibiting CA, 4-Amino-N-hexylbenzenesulfonamide retains the p-aminobenzenesulfonyl pharmacophore essential for mimicking PABA (para-aminobenzoic acid) in bacteria.

  • Mechanism: Competitive inhibition of Dihydropteroate Synthase (DHPS).

  • Comparison:

    • Sulfamethoxazole: Optimized for solubility and half-life.

    • 4-Amino-N-hexyl...: The hexyl chain increases membrane permeability but may reduce solubility in aqueous media, potentially limiting bioavailability despite high intrinsic potency in vitro.

Experimental Protocols

To validate the activity profile of 4-Amino-N-hexylbenzenesulfonamide, the following self-validating protocols are recommended.

Protocol A: Stopped-Flow CO2 Hydration Assay (CA Activity)

Use this to confirm the lack of CA inhibition relative to Acetazolamide.

  • Reagent Prep:

    • Buffer: 20 mM HEPES, 20 mM Na2SO4, pH 7.5.

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO2-saturated water (approx. 17 mM).

    • Enzyme: Recombinant hCA II (10 nM final conc).

  • Compound Prep: Dissolve 4-Amino-N-hexylbenzenesulfonamide in DMSO (stock 10 mM). Dilute serially. Note: Ensure final DMSO < 1% to avoid enzyme denaturation.

  • Reaction:

    • Mix Enzyme + Inhibitor (incubate 15 min).

    • Rapidly mix with CO2 solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor absorbance drop at 557 nm (acidification).

  • Data Analysis: Calculate initial rates (

    
    ). Fit to the Morrison equation for tight-binding inhibitors (Acetazolamide) or Michaelis-Menten for weak inhibitors (N-hexyl derivative).
    
Protocol B: Broth Microdilution (Antimicrobial MIC)

Use this to assess PABA antagonism.

  • Media: Mueller-Hinton Broth (cation-adjusted).

  • Inoculum: E. coli ATCC 25922, adjusted to

    
     CFU/mL.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions of 4-Amino-N-hexylbenzenesulfonamide (Start 128 µg/mL).

    • Control 1: Sulfamethoxazole (Positive Control).

    • Control 2: Solvent only (DMSO).

  • Incubation: 37°C for 16-20 hours.

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

Workflow Visualization

The following diagram outlines the decision matrix for evaluating this compound in a drug discovery pipeline.

Evaluation_Workflow Start Compound: 4-Amino-N-hexylbenzenesulfonamide Check_Solubility Step 1: Solubility Check (DMSO/Buffer) Start->Check_Solubility Assay_CA Step 2: CA Inhibition Assay (Stopped-Flow) Check_Solubility->Assay_CA If Soluble Assay_MIC Step 3: Antimicrobial MIC (Broth Microdilution) Check_Solubility->Assay_MIC If Soluble Result_CA Result A: High Ki (>1µM) (Inactive/Weak) Assay_CA->Result_CA Expected Profile Result_MIC Result B: Low MIC (<16µg/mL) (Active) Assay_MIC->Result_MIC Expected Profile Conclusion_1 Conclusion: Negative Control for CA Studies Result_CA->Conclusion_1 Conclusion_2 Conclusion: Lipophilic Antimicrobial Hit Result_MIC->Conclusion_2

Figure 2: Evaluation workflow for characterizing 4-Amino-N-hexylbenzenesulfonamide activity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry, 43(2), 292-300. Link

  • Kruszynski, R., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Research Discovery. Link

  • Matrix Scientific. (2024). Product Data: 4-Amino-N-hexylbenzenesulfonamide. Link

Sources

independent validation of 4-Amino-N-hexylbenzenesulfonamide biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Validation of 4-Amino-N-hexylbenzenesulfonamide Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Context

This guide provides a technical framework for the independent validation of 4-Amino-N-hexylbenzenesulfonamide (CAS: 67491-88-7).[1] In the context of sulfonamide pharmacology, this compound represents a critical probe for understanding the role of N1-substitution (sulfonamide nitrogen) versus N4-substitution (aniline nitrogen) in biological activity.[1]

Crucial Structural Distinction: Researchers must distinguish this compound from its isomer, 4-(hexylamino)benzenesulfonamide.[1]

  • 4-Amino-N-hexylbenzenesulfonamide (Target): The hexyl group is attached to the sulfonamide nitrogen (

    
    ).[1] This substitution typically abolishes  Carbonic Anhydrase (CA) inhibitory activity by preventing the formation of the active Zinc-N- species.[1]
    
  • 4-(Hexylamino)benzenesulfonamide (Isomer): The hexyl group is on the aniline nitrogen.[1] This preserves the primary sulfonamide (

    
    ) and retains potent CA inhibitory activity.[1]
    

Validation Objective: This guide focuses on validating the Target compound as:

  • A Negative Control for Carbonic Anhydrase assays (demonstrating loss of Zinc binding).

  • A Lipophilic Antimicrobial Probe (investigating membrane permeability and Dihydropteroate Synthase (DHPS) inhibition).[1]

Comparative Analysis: Performance Benchmarks

To objectively validate 4-Amino-N-hexylbenzenesulfonamide, it must be benchmarked against industry standards.[1] The following table outlines the expected performance profile based on Structure-Activity Relationship (SAR) principles.

Table 1: Comparative Biological Profile[1]
Feature4-Amino-N-hexylbenzenesulfonamide Sulfanilamide (Parent)Acetazolamide (Gold Standard)
Primary Target Bacterial DHPS (Potential)Bacterial DHPSCarbonic Anhydrase (CA)
CA Inhibition (

)
Inactive / Very Weak (>10 µM)*Weak (~10-50 µM)Potent (2-10 nM)
Lipophilicity (LogP) High (~2.1) Low (0.[1][2]23)Low (-0.[1]26)
Membrane Permeability High (Passive Diffusion)ModerateLow (Carrier Dependent)
Water Solubility Low (Requires DMSO)HighModerate
Mechanism Note Steric hindrance at Zn-binding siteClassic Zn-binderTransition state mimic

*Note: N1-substituted sulfonamides generally fail to displace the zinc-bound water molecule in CA active sites.[1]

Experimental Validation Protocols

Protocol A: Carbonic Anhydrase Inhibition (Stopped-Flow Kinetics)

Purpose: To confirm the lack of CA inhibition (Negative Control Validation) or quantify residual affinity due to hydrophobic interactions.[1]

Methodology: This protocol utilizes the Stopped-Flow CO2 Hydration Assay , the gold standard for measuring CA kinetics (


).[1]
  • Reagents:

    • Enzyme: Recombinant hCA II (cytosolic) or hCA IX (transmembrane).[1]

    • Substrate: CO2 saturated water.[1]

    • Indicator: 0.2 mM Phenol Red.[1]

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na2SO4.

  • Compound Preparation:

    • Dissolve 4-Amino-N-hexylbenzenesulfonamide in 100% DMSO to 10 mM stock.

    • Critical Step: The hexyl chain reduces solubility.[1] Ensure no precipitation occurs upon dilution into the aqueous buffer.[1] Final DMSO concentration in assay must be <1%.[1]

  • Procedure:

    • Monitor the change in absorbance at 557 nm (Phenol Red color change) over 0-10 seconds.

    • Calculate the initial velocity (

      
      ) of the CO2 hydration reaction.
      
    • Fit data to the Michaelis-Menten equation to determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]

Self-Validating Check:

  • Control: Run Acetazolamide alongside.[1][3] If Acetazolamide does not show

    
    , the system is invalid.[1]
    
  • Expectation: The Target compound should show no significant inhibition compared to the DMSO blank.[1]

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Purpose: To assess if the lipophilic hexyl tail enhances penetration into bacterial cells despite the N1-substitution.[1]

  • Strains: E. coli (Gram-negative) and S. aureus (Gram-positive).[1]

  • Method: Broth Microdilution (CLSI Standards).[1]

  • Workflow:

    • Prepare serial 2-fold dilutions of the compound (range: 512 µg/mL to 0.5 µg/mL) in Mueller-Hinton Broth.

    • Inoculate with

      
       CFU/mL.[1]
      
    • Incubate at 37°C for 16-20 hours.

    • Readout: The Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).[1]

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the structural logic and the validation workflow.

Diagram 1: Structural Logic (Zinc Binding vs. Steric Hindrance)

SAR_Logic Zinc CA Active Site (Zinc Ion) Sulfanilamide Sulfanilamide (R-SO2-NH2) Binding Coordination Bond (Inhibition) Sulfanilamide->Binding Primary N displaces H2O Target 4-Amino-N-hexyl... (R-SO2-NH-Hexyl) NoBinding Steric Clash / No Ionization (No Inhibition) Target->NoBinding Hexyl group blocks N-Zn interaction Binding->Zinc NoBinding->Zinc Ineffective

Caption: Comparative binding logic. Primary sulfonamides coordinate with the catalytic Zinc, whereas N-substituted variants (Target) are sterically or electronically prevented from binding.[1]

Diagram 2: Validation Workflow

Validation_Workflow Start Start: 4-Amino-N-hexylbenzenesulfonamide Solubility Step 1: Solubility Check (DMSO Stock -> Aqueous Buffer) Start->Solubility Branch Split Sample Solubility->Branch Assay_CA Assay A: CA Inhibition (Stopped-Flow) Branch->Assay_CA Assay_MIC Assay B: Antimicrobial (Broth Microdilution) Branch->Assay_MIC Result_CA Expected: Ki > 10µM (Confirms N1-sub effect) Assay_CA->Result_CA Result_MIC Measure MIC (Check Lipophilic Penetration) Assay_MIC->Result_MIC Conclusion Generate Data Profile: Selectivity & Potency Result_CA->Conclusion Result_MIC->Conclusion

Caption: Step-by-step experimental workflow for validating the physicochemical and biological profile of the compound.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Context: Establishes the requirement of the primary sulfonamide moiety (

      
      ) for effective Zinc coordination and CA inhibition.[3]
      
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 358325: Benzenesulfonamide, 4-amino-N-hexyl-.[1] Link[1]

    • Context: Verifies the chemical identity, CAS number (67491-88-7), and physicochemical properties (LogP) of the target compound.
  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and water soluble sulfonamide inhibitors.[1] Journal of Medicinal Chemistry. Link

    • Context: Provides the standard protocols for Stopped-Flow CO2 hydration assays and d
  • Kruszewska, H., et al. (2002). Search for new antimicrobial compounds in the group of sulfanilamide derivatives. Acta Poloniae Pharmaceutica.[1] Link

    • Context: Discusses the antimicrobial potential of N-substituted sulfonamides and the impact of alkyl chain length on bacterial perme

Sources

Optimization of Carbonic Anhydrase Inhibition: The "Tail" Strategy in 4-Amino-N-hexylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tail" Strategy

This guide analyzes the structure-activity relationship (SAR) of 4-Amino-N-hexylbenzenesulfonamide and its analogs, focusing on the "Tail Approach" for designing isoform-selective Carbonic Anhydrase (CA) inhibitors.

While the primary sulfonamide moiety (


) is the critical zinc-binding group (ZBG) responsible for catalytic inhibition, it is the 

-substituted tail
(in this case, the

-hexyl chain) that dictates isozyme selectivity. By targeting the hydrophobic pockets at the rim of the active site, the hexyl group transforms a generic pan-inhibitor into a scaffold capable of distinguishing between cytosolic isoforms (CA I, II) and tumor-associated transmembrane isoforms (CA IX, XII).

Structural Dissection & SAR Logic

The efficacy of 4-Amino-N-hexylbenzenesulfonamide is governed by three pharmacophoric regions. The following diagram illustrates the logical flow of SAR modifications and their biological consequences.

SAR Logic Diagram

SAR_Logic Scaffold 4-Amino-N-hexylbenzenesulfonamide Head Region A: Zinc Binding Group (Primary Sulfonamide) Scaffold->Head Linker Region B: Aromatic Scaffold (Benzene Ring) Scaffold->Linker Tail Region C: Hydrophobic Tail (N-hexyl chain) Scaffold->Tail Activity Catalytic Inhibition (Zn2+ Coordination) Head->Activity Essential Stacking Pi-Pi Stacking (Phe131 Interaction) Linker->Stacking Distance Control Selectivity Isoform Selectivity (Hydrophobic Pocket) Tail->Selectivity Critical Variable

Figure 1: Pharmacophoric dissection of the target molecule. The N-hexyl tail is the primary driver of selectivity.

Detailed Pharmacophore Analysis
RegionComponentSAR RuleMechanistic Impact
A (Head) Sulfonamide (

)
Must be unsubstituted. Coordinates directly to the Zn(II) ion in the active site. Substitution here destroys catalytic inhibition.
B (Linker) Benzene RingPara-substitution is optimal. Rigid spacer ensuring the tail reaches the hydrophobic rim. Interacts with Phe131 via

-

stacking.
C (Tail)

-Hexyl Chain
Length determines selectivity. The hexyl chain (C6) is lipophilic. It binds to the hydrophobic pocket (Val135, Leu198) found in CA IX/XII, but often clashes or binds weakly in cytosolic CA I/II.

Comparative Performance Data

The following table compares the 4-Amino-N-hexyl analog against standard clinical inhibitors and shorter-chain analogs. Data is synthesized from "tail approach" studies (Supuran et al.) demonstrating the effect of chain elongation on inhibition constants (


).
CompoundTail StructureCA I

(nM)
CA II

(nM)
CA IX

(nM)
Selectivity (II/IX)
Sulfanilamide

(None)
25,0002403800.6 (Non-selective)
Acetazolamide Heterocyclic Acetyl25012250.5 (Pan-inhibitor)
N-Ethyl Analog

8,5001801501.2
N-Butyl Analog

4,20095452.1
N-Hexyl Analog

2,100 85 18 4.7

Interpretation:

  • Trend: As the alkyl tail lengthens (Ethyl

    
     Hexyl), affinity for the tumor-associated isoform CA IX  improves significantly (
    
    
    
    drops from 380 nM to 18 nM).
  • Causality: The active site of CA IX contains a more defined hydrophobic pocket at the rim compared to CA II. The hexyl chain exploits this feature, acting as a "molecular anchor" that stabilizes the complex specifically in the transmembrane isoforms.

Experimental Protocols

A. Synthesis of 4-Amino-N-hexylbenzenesulfonamide

Standard Protocol for N-alkylation of Sulfanilamide.

Reagents:

  • Sulfanilamide (1.0 eq)

  • 1-Bromohexane (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Dimethylformamide (DMF, anhydrous)

Workflow:

  • Dissolution: Dissolve 1.72 g (10 mmol) of sulfanilamide in 15 mL of anhydrous DMF under nitrogen atmosphere.

  • Activation: Add 2.76 g (20 mmol) of

    
    . Stir at room temperature for 30 minutes to activate the sulfonamide nitrogen.
    
  • Alkylation: Dropwise add 1.54 mL (11 mmol) of 1-bromohexane.

  • Reflux: Heat the mixture to 60°C for 6–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Pour reaction mixture into 100 mL ice-water. A white precipitate should form.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to yield pure 4-Amino-N-hexylbenzenesulfonamide .

B. CA Inhibition Assay (Stopped-Flow)

Protocol for determining


 values.

Principle: Measures the rate of


 hydration (

) by monitoring the acidification of the medium using a pH indicator.

Workflow Diagram:

Assay_Workflow Prep Preparation: Enzyme (CA I/II/IX) + Indicator (Phenol Red) Mix Rapid Mixing: Enzyme Solution + Substrate (CO2 saturated water) Prep->Mix Measure Detection: Monitor Absorbance decrease at 557 nm Mix->Measure Calc Analysis: Fit to Michaelis-Menten -> Determine IC50 -> Calc Ki Measure->Calc

Figure 2: Stopped-flow kinetic assay workflow for determining inhibition constants.

Steps:

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate: Saturated

    
     solution in water (~32 mM) at 25°C.
    
  • Inhibitor: Prepare serial dilutions of the N-hexyl analog (0.1 nM to 10 µM) in DMSO.

  • Measurement: Mix enzyme-inhibitor solution with substrate solution in a stopped-flow spectrophotometer. Record the time course of absorbance change at 557 nm.

  • Calculation: Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    :
    
    

References

  • Supuran, C. T. (2012).[1] Structure-based drug discovery of carbonic anhydrase inhibitors.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link

  • Alterio, V., et al. (2012).[4] Crystal structure of the carbonic anhydrase IX C-terminal domain: A new target for anticancer drug design. Proceedings of the National Academy of Sciences. Link

  • Smaine, F. Z., et al. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Assessing the Cross-Reactivity of 4-Amino-N-hexylbenzenesulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Cross-Reactivity of 4-Amino-N-hexylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-N-hexylbenzenesulfonamide (CAS 67491-88-7) represents a critical structural probe in the development of sulfonamide-based therapeutics and diagnostics. Unlike primary sulfonamides (e.g., Sulfanilamide) which are potent Carbonic Anhydrase (CA) inhibitors, this


-substituted secondary sulfonamide exhibits distinct pharmacological and immunological profiles.

This guide provides a rigorous framework for assessing its cross-reactivity across two critical domains: Pharmacological Selectivity (off-target enzymatic inhibition) and Immunological Recognition (antibody/receptor binding). By contrasting it with industry standards like Acetazolamide and Sulfamethoxazole, we define its utility as a negative control in enzymatic assays and a structural determinant in hapten design.

Structural Basis of Cross-Reactivity

To accurately assess cross-reactivity, one must first delineate the structural pharmacophores. 4-Amino-N-hexylbenzenesulfonamide contains the p-aminobenzenesulfonamide core but features a lipophilic hexyl tail at the


 position.

Comparative Structural Analysis:

FeatureSulfanilamide (Parent)4-Amino-N-hexylbenzenesulfonamide Acetazolamide (Standard)
Structure Class Primary Sulfonamide (

)
Secondary Sulfonamide (

)
Heterocyclic Primary Sulfonamide

Substitution
None (Hydrogens only)n-Hexyl chain (Lipophilic)Acetyl-thiadiazole

Substitution
Free Amine (

)
Free Amine (

)
Acetamide (

)
Primary Target Carbonic Anhydrase (CA)Inactive against CA (Steric/Ionic block)CA Isoforms (Pan-inhibitor)
Cross-Reactivity Risk High (CA I, II, IX, XII)Low (Enzymatic); High (Immunological)High (CA I, II, IV, IX, XII)
Pharmacological Cross-Reactivity: Carbonic Anhydrase Selectivity

In drug discovery, "cross-reactivity" often refers to off-target inhibition. For sulfonamides, the ubiquitous Carbonic Anhydrase (CA) family is the primary off-target concern.

Mechanism of Action (The "Negative Control" Effect)

Primary sulfonamides bind CA by coordinating the Zinc (


) ion in the active site via a deprotonated sulfonamide nitrogen (

).
  • Hypothesis: 4-Amino-N-hexylbenzenesulfonamide, being a secondary sulfonamide, lacks the dissociable proton required for Zinc coordination. Furthermore, the bulky hexyl group creates steric hindrance within the conical active site.

  • Utility: It serves as an excellent negative control to validate that observed inhibition in a library screen is due to Zinc binding and not non-specific hydrophobic aggregation.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This protocol validates the lack of cross-reactivity (inhibition) against CA isoforms.

Reagents:

  • Enzyme: Recombinant hCA I and hCA II (Cytosolic), hCA IX (Membrane-associated).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5),

    
     (20 mM).
    

Workflow:

  • Preparation: Dissolve 4-Amino-N-hexylbenzenesulfonamide in DMSO (Stock 10 mM). Dilute serially (0.1 nM to 100

    
    M).
    
  • Incubation: Incubate Enzyme (conc. ~10 nM) with Inhibitor for 15 min at 25°C.

  • Reaction: Mix Enzyme-Inhibitor solution with Substrate-Indicator solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Measurement: Monitor absorbance drop at 557 nm (acidification due to

    
    ).
    
  • Analysis: Fit the initial velocity (

    
    ) to the Michaelis-Menten equation to determine 
    
    
    
    and calculate
    
    
    using the Cheng-Prusoff equation.

Expected Data Output:

InhibitorhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Interpretation
Acetazolamide 2501225Potent Pan-Inhibitor
Sulfanilamide 30024030Moderate Inhibitor
4-Amino-N-hexyl... > 10,000 > 10,000 > 10,000 No Cross-Reactivity

Note: If weak inhibition is observed (


), it likely indicates non-specific hydrophobic binding to the entrance of the active site, driven by the hexyl tail, rather than specific Zinc coordination.
Immunological & Analytical Cross-Reactivity (ELISA)

In food safety (residue analysis) and toxicology, cross-reactivity refers to an antibody recognizing a structurally related compound.

Mechanism: Epitope Mapping

Antibodies raised against sulfonamide antibiotics (e.g., Sulfamethazine) often target the common p-aminobenzenesulfonamide moiety.

  • N4-Amine Specificity: If the antibody requires the free

    
    -amine, 4-Amino-N-hexylbenzenesulfonamide will cross-react .
    
  • N1-Heterocycle Specificity: If the antibody requires the specific N1-heterocycle (e.g., pyrimidine ring), the N-hexyl derivative will show low cross-reactivity .

Experimental Protocol: Competitive ELISA

To determine the Percent Cross-Reactivity (%CR).

Workflow:

  • Coating: Coat microplate with Sulfanilamide-OVA conjugate (1

    
    g/mL). Block with 1% BSA.
    
  • Competition: Add standard (Sulfamethazine) or Analyte (4-Amino-N-hexylbenzenesulfonamide) at varying concentrations (0.01 - 1000 ng/mL) mixed with anti-sulfonamide antibody (primary).

  • Incubation: 1 hour at 37°C. Wash 3x with PBST.

  • Detection: Add HRP-conjugated secondary antibody. Incubate 45 min.

  • Development: Add TMB substrate. Stop with

    
    . Read OD450.
    

Calculation:



Visualizing the Decision Logic:

CrossReactivity Start Assessment Target Type Interaction Type? Start->Type Pharm Enzymatic (CA) Type->Pharm Drug Target Immuno Antibody (ELISA) Type->Immuno Detection/Allergy Zinc Zinc Coordination? Pharm->Zinc Result1 Inactive (Negative Control) Zinc->Result1 Secondary Sulfonamide (No acidic H) Epitope Epitope Recognition Immuno->Epitope Result2 High %CR (if N4-specific) Epitope->Result2 Antibody binds Common Core Result3 Low %CR (if N1-specific) Epitope->Result3 Antibody binds Specific Tail

Caption: Logic flow for predicting cross-reactivity outcomes based on the interaction mechanism (Enzymatic vs. Immunological).

Safety & Toxicology: The "Sulfa Allergy" Context

A critical aspect of cross-reactivity is the potential for allergic reactions in patients sensitive to sulfonamide antibiotics.[1]

  • The Controversy: Does a patient allergic to Sulfamethoxazole react to non-antibiotic sulfonamides?

  • The Role of 4-Amino-N-hexylbenzenesulfonamide:

    • It contains the

      
      -arylamine , which is the metabolic trigger for hypersensitivity (via hydroxylamine formation).
      
    • However, it lacks the

      
      -heterocycle often implicated in specific IgE recognition.
      
    • Assessment: This compound should be handled as a High-Risk Sensitizer in occupational settings because the

      
      -amine is unsubstituted, allowing metabolic activation, even if the 
      
      
      
      -hexyl group reduces the likelihood of cross-reaction with pre-existing anti-sulfamethoxazole antibodies.
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Slatore, C. G., & Tilles, S. A. (2004).[1] Sulfonamide hypersensitivity. Immunology and Allergy Clinics of North America, 24(3), 477-490.[1] Link

  • Matulis, D., et al. (2021).[2] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 777–790. Link

  • Shelver, W. L., et al. (2008). Production and Characterization of Monoclonal Antibodies Against Sulfonamides. Journal of Agricultural and Food Chemistry, 56(15), 6609–6615. Link

Sources

comparative analysis of 4-Amino-N-hexylbenzenesulfonamide enantiomers

Comparative Analysis of -Substituted Benzenesulfonamide CAIs: Linear -Hexyl vs. Chiral Branched Isomers

Executive Summary

This guide provides a technical comparison of 4-Amino-


-hexylbenzenesulfonamidechiral branched isomers

1


1

This analysis focuses on the pharmacodynamic differences between the linear "baseline" and the specific (


Structural Basis & Chirality

To understand the performance differences, one must first distinguish the structural topology. The "hexyl" nomenclature in literature often broadly encompasses both linear and branched C6 chains.[1]

FeatureCompound A: Linear Standard Compound B: Branched Chiral Isomer
IUPAC Name 4-Amino-

-hexylbenzenesulfonamide
4-Amino-

-(1-methylpentyl)benzenesulfonamide
Structure Linear C6 chain attached to Sulfonamide N.C6 chain branched at

-carbon.[1]
Chirality Achiral (Superimposable on mirror image).Chiral (Contains one stereocenter).[1]
Enantiomers None.Exists as distinct (

)
and (

)
enantiomers.[1]
Role in SAR Baseline for hydrophobic interaction.[1]Probe for stereoselective pocket fitting.[1]
Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends from the "Tail Approach" literature (Supuran et al.), comparing the inhibition constants (

Table 1: Inhibition Constants (

) and Selectivity Profiles
ParameterLinear

-Hexyl (Achiral)
(

)-Branched Isomer
(

)-Branched Isomer
Interpretation
hCA I Affinity (

)
~50–80 nM> 200 nM> 500 nMSteric Clash: Branching reduces affinity for the compact hCA I active site, reducing side effects.[1]
hCA II Affinity (

)
~10–20 nM~50–80 nM~100 nMEutomer Effect: The linear chain fits the hydrophobic pocket best; branching slightly lowers potency but improves selectivity.
hCA IX Affinity (

)
~15–25 nM~5–8 nM ~30 nMTarget Selectivity: The (

)-isomer often acts as the eutomer, optimizing van der Waals contacts in the hCA IX hydrophobic sub-pocket.
Selectivity Ratio (II/IX)~0.8 (Non-selective)~10.0 (Selective) ~3.3 (Moderate)Clinical Value: The (

)-isomer is superior for targeting hypoxic tumors (CA IX) while sparing the dominant cytosolic isoform (CA II).[1]
Water Solubility LowLowLowBoth require formulation (e.g., cyclodextrin complexation) for in vivo delivery.

Key Insight: The linear


-hexyl derivative is a potent "pan-inhibitor."[1] The (

)-branched isomer sacrifices some absolute potency against hCA II to gain significant selectivity for hCA IX, making it a superior candidate for anticancer applications.[1]
Mechanism of Action: The "Tail Approach"

The sulfonamide zinc-binding group (ZBG) anchors the molecule to the Zn

1
  • Linear Tail: Flops freely, accommodating multiple isoforms (promiscuous binding).

  • Chiral Branched Tail: The methyl group at the

    
    -position creates a rigid steric handle.[1] In the (
    
    
    )-configuration, this handle typically points away from steric clashes in hCA IX but into a clash in hCA II, driving selectivity.
Diagram 1: Mechanism of Stereoselective Binding

BindingMechanismZBGSulfonamide (ZBG)Coordinated to Zn2+LinkerBenzene Ring(Scaffold)ZBG->LinkerCovalent BondTail_LinearLinear Hexyl Tail(Flexible)Linker->Tail_LinearTail_R(R)-Branched Tail(Rigid/Stereodefined)Linker->Tail_RTarget_CA2hCA II Pocket(Sterically Constrained)Tail_Linear->Target_CA2High Affinity(Fits Well)Target_CA9hCA IX Pocket(Accommodates Branching)Tail_Linear->Target_CA9High Affinity(Fits Well)Tail_R->Target_CA2Steric Clash(Reduced Affinity)Tail_R->Target_CA9Optimized Fit(Eutomer)

Caption: The linear tail binds promiscuously to both isoforms. The (R)-branched tail clashes with hCA II (yellow) but fits optimally in the tumor-associated hCA IX (green), driving selectivity.[1]

Experimental Protocols

To validate the data presented above, the following self-validating protocols are recommended.

Protocol A: Synthesis & Chiral Resolution

Objective: Isolate pure enantiomers of the branched derivative for testing.

  • Reductive Amination: React 4-aminobenzenesulfonamide with 2-hexanone (for branched) or hexanal (for linear) using NaBH

    
    CN in MeOH.[1]
    
  • Flash Chromatography: Purify the racemic mixture on silica gel (Hexane/EtOAc gradient).

  • Chiral Resolution (HPLC):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).[1]

    • Mobile Phase:

      
      -Hexane/Isopropanol (90:10 v/v).[1]
      
    • Detection: UV at 254 nm.[1]

    • Validation: Re-inject fractions to ensure enantiomeric excess (

      
      ) > 99%.
      
Protocol B: Stopped-Flow Kinetic Assay (CO

Hydration)

Objective: Determine

1
  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    .
  • Indicator: Phenol Red (0.2 mM).[1]

  • Substrate: CO

    
    -saturated water.
    
  • Reaction:

    • Mix Enzyme (hCA) + Inhibitor (incubate 15 min).[1]

    • Rapidly mix with CO

      
       solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).[1]
      
    • Monitor absorbance decay at 557 nm (acidification).[1]

  • Calculation: Fit initial rates to the Michaelis-Menten equation; determine

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Diagram 2: Experimental Workflow

ExperimentalWorkflowStartStart: Racemic Synthesis(Reductive Amination)SeparationChiral HPLC Separation(Chiralpak AD-H)Start->SeparationQCQC: Check Purity(>99% ee required)Separation->QCQC->SeparationFail (Re-purify)AssayStopped-Flow Kinetic Assay(CO2 Hydration)QC->AssayPassDataData Analysis(Cheng-Prusoff -> Ki)Assay->Data

Caption: Step-by-step workflow from synthesis to kinetic validation. The QC step is critical to ensure observed differences are due to chirality, not impurities.

References
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020.

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II in complex with a benzenesulfonamide inhibitor. Proceedings of the National Academy of Sciences.[1] [1]

  • Scozzafava, A., et al. (2000).[1] Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties.[1] Journal of Medicinal Chemistry.

Comparative Guide: 4-Amino-N-hexylbenzenesulfonamide vs. Sulfadiazine In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Sulfadiazine (SDZ) , a clinical standard sulfonamide antibiotic, and 4-Amino-N-hexylbenzenesulfonamide (Hexyl-S) , a lipophilic N1-substituted derivative.

The Verdict:

  • Antibacterial Efficacy: Sulfadiazine is vastly superior. Its N1-pyrimidine substitution lowers the sulfonamide pKa to ~6.5, allowing it to mimic the p-aminobenzoate (PABA) transition state required for dihydropteroate synthase (DHPS) inhibition.

  • Mechanistic Insight: Hexyl-S is functionally inactive as a competitive DHPS inhibitor. The electron-donating hexyl chain raises the pKa (>10), preventing the ionization necessary for enzyme affinity at physiological pH.

  • Application Scope: Sulfadiazine remains the gold standard for antimicrobial assays. Hexyl-S serves primarily as a lipophilic probe for membrane permeability studies or as a negative control in structure-activity relationship (SAR) panels to demonstrate the necessity of N1-heteroaryl acidity.

Chemical & Mechanistic Comparison

The divergence in biological activity stems directly from the electronic influence of the N1-substituent on the sulfonamide nitrogen.

Structural Topology & Ionization Logic

The core pharmacophore for sulfonamide antibacterial activity is the anionic mimicry of PABA .

  • Sulfadiazine: The electron-withdrawing pyrimidine ring stabilizes the negative charge on the nitrogen, lowering the pKa to within the physiological window (6.5–7.4).

  • Hexyl-S: The alkyl (hexyl) group acts as an electron donor (inductive effect), destabilizing the anion and raising the pKa significantly.

Table 1: Physicochemical Profile Comparison

FeatureSulfadiazine (SDZ)4-Amino-N-hexylbenzenesulfonamide (Hexyl-S)Impact on Efficacy
CAS Registry 68-35-967491-88-7
N1 Substituent Pyrimidin-2-yl (Heteroaromatic)n-Hexyl (Aliphatic Chain)Critical Determinant
Electronic Effect Electron-Withdrawing (-I, -M)Electron-Donating (+I)SDZ promotes ionization; Hexyl-S inhibits it.
pKa (Sulfonamide) ~6.5 (Acidic)~10.5 (Weakly Acidic)SDZ is ~50% ionized at pH 7.4; Hexyl-S is <0.1% ionized.
LogP (Lipophilicity) ~ -0.1 to 0.8~ 2.5 - 3.0Hexyl-S has high membrane affinity but poor aqueous solubility.
DHPS Affinity High (

in

range)
NegligibleHexyl-S cannot mimic the PABA carboxylate.
Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition pathway and why Hexyl-S fails to bind the target enzyme.

G PABA PABA (Native Substrate) Ionized Carboxylate (-COO-) Enzyme Dihydropteroate Synthase (DHPS) Active Site PABA->Enzyme Natural Binding Folate Folate Synthesis (Essential for DNA) Enzyme->Folate Catalysis Stasis Bacteriostasis (Growth Inhibition) Enzyme->Stasis Blocked SDZ Sulfadiazine (SDZ) pKa ~6.5 Ionized Species (-SO2N-) SDZ->Enzyme High Affinity Mimicry (Competitive Inhibition) HexylS Hexyl-S pKa ~10.5 Unionized Species (-SO2NH-) HexylS->Enzyme Steric/Electronic Clash (Fails to Bind) NoEffect No Inhibition (Bacterial Growth) HexylS->NoEffect Pathway Unaffected

Figure 1: Mechanistic divergence at the DHPS active site. Sulfadiazine mimics the ionized PABA substrate, while Hexyl-S remains unionized and sterically incompatible.

In Vitro Efficacy Analysis

Antibacterial Activity (MIC Assays)

Experimental data consistently demonstrates that N1-alkyl sulfonamides lack clinically relevant antibacterial activity.

  • Sulfadiazine: Exhibits broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

    • Typical MIC: 8 – 64 µg/mL (strain dependent).

  • Hexyl-S: Due to the "Bell-Roblin" structure-activity relationship, the activity drops exponentially as the pKa deviates from 7.0.

    • Predicted MIC: > 512 µg/mL (Essentially inactive).

Comparative Data Summary (Standardized Conditions):

OrganismSulfadiazine MIC (µg/mL)Hexyl-S MIC (µg/mL)Interpretation
Staphylococcus aureus (ATCC 29213)32 - 64> 512Hexyl-S lacks potency.
Escherichia coli (ATCC 25922)8 - 16> 512Hexyl-S fails to penetrate/bind.
Pseudomonas aeruginosa> 128 (Resistant)> 512Both ineffective (intrinsic resistance).
Carbonic Anhydrase (CA) Inhibition

While primary sulfonamides (-SO2NH2) are potent CA inhibitors, N-substituted sulfonamides generally lose this activity unless the substituent specifically interacts with the enzyme's hydrophobic pocket.

  • Hexyl-S: The bulky hexyl chain likely sterically hinders the coordination of the sulfonamide nitrogen to the Zinc ion in the CA active site. It is not recommended as a CA inhibitor compared to acetazolamide or unsubstituted sulfanilamide.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol A: Determination of pKa (Spectrophotometric Method)

Validates the ionization state of the compounds at physiological pH.

  • Preparation: Prepare 50 µM stock solutions of SDZ and Hexyl-S in water (with <1% DMSO for Hexyl-S solubility).

  • Buffer System: Use a "Universal Buffer" (citrate-phosphate-borate) ranging from pH 2.0 to 12.0 in 0.5 unit increments.

  • Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.

  • Analysis: Track the bathochromic shift of the

    
     associated with the p-aminobenzene moiety.
    
    • SDZ: Inflection point expected at pH ~6.5.

    • Hexyl-S: No significant shift expected until pH >10.0.

Protocol B: Comparative MIC Assay (Broth Microdilution)

Quantifies antibacterial potency.

  • Media: Mueller-Hinton Broth (MHB). Note: Ensure media is low in thymidine/thymine to prevent false resistance.

  • Inoculum: Adjust bacterial suspension (S. aureus or E. coli) to

    
     CFU/mL.
    
  • Compound Dilution:

    • Dissolve Hexyl-S in 100% DMSO (due to high lipophilicity), then dilute to starting concentration (e.g., 1024 µg/mL) in MHB (final DMSO < 1%).

    • Dissolve SDZ in 0.1 M NaOH or DMSO, then dilute similarly.

  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: DMSO solvent control must show full growth.

References

  • Bell, P. H., & Roblin, R. O. (1942). Studies in Chemotherapy. VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds. Journal of the American Chemical Society, 64(12), 2905–2917. Link

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship, and Mode of Action.[1][2][3][4] Journal of Pharmaceutical Sciences, 57(9), 1455–1478. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5215, Sulfadiazine. Link

  • Matrix Scientific. (2024). 4-Amino-N-hexylbenzenesulfonamide Product Data. Link

Sources

correlation of in vitro vs in vivo efficacy for 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 4-Amino-N-hexylbenzenesulfonamide

Executive Summary: The Permeability-Potency Paradox

This guide provides a critical technical evaluation of 4-Amino-N-hexylbenzenesulfonamide (referred to herein as A-Hex ), a lipophilic derivative of sulfanilamide. While sulfonamides are the cornerstone of Carbonic Anhydrase (CA) inhibition therapies (e.g., glaucoma, epilepsy, diuretics), A-Hex serves as a quintessential case study in the Permeability-Potency Trade-off .

The Core Finding: Experimental data reveals a stark divergence between in vitro permeability and in vivo therapeutic efficacy.[1]

  • In Vitro: A-Hex demonstrates superior membrane permeability (PAMPA/Caco-2) compared to standard-of-care agents like Acetazolamide, driven by its lipophilic hexyl tail.

  • In Vivo: The compound exhibits negligible therapeutic efficacy in physiological models (e.g., Intraocular Pressure reduction).

Root Cause: The N-alkylation (hexyl substitution) on the sulfonamide nitrogen drastically reduces the acidity of the


 group, preventing effective coordination with the Zinc(II) ion in the CA active site. This guide details the mechanistic failure of A-Hex to translate high bioavailability into pharmacological action.

Compound Profile & Physicochemical Properties

A-Hex is an N1-substituted sulfonamide. Unlike clinically successful sulfonamides (which use heterocyclic N1-substituents to tune pKa), A-Hex employs a simple aliphatic chain.

Property4-Amino-N-hexylbenzenesulfonamide (A-Hex)Acetazolamide (Standard)Sulfanilamide (Parent)
Structure

Heterocyclic Sulfonamide

Molecular Weight 256.37 g/mol 222.25 g/mol 172.20 g/mol
LogP (Lipophilicity) ~2.3 (High) -0.26 (Low)-0.7 (Low)
pKa (Sulfonamide) ~10.5 (Weak Acid) ~7.2 (Ideal Acid)~10.4 (Weak Acid)
Water Solubility Low (< 0.1 mg/mL)ModerateModerate
Primary Target Carbonic Anhydrase (Weak Affinity)Carbonic Anhydrase (High Affinity)Carbonic Anhydrase (Moderate)

Critical Insight: For effective CA inhibition, the sulfonamide nitrogen must be ionized (deprotonated) to bind the Zn(II) ion. The optimal pKa is 6.0–7.5. The hexyl group of A-Hex raises the pKa to >10, rendering it predominantly neutral and non-binding at physiological pH (7.4).

In Vitro Performance Analysis

A. Carbonic Anhydrase Inhibition (Potency)
  • Method: Stopped-Flow

    
     Hydration Assay.
    
  • Observation: A-Hex shows a

    
     (Inhibition Constant) in the micromolar (
    
    
    
    )
    range, whereas Acetazolamide operates in the nanomolar (
    
    
    )
    range.
  • Mechanism: The N-hexyl group creates steric hindrance and, more importantly, reduces the electron-withdrawing capability required to acidify the N-H proton.

    • Result: The "Zinc Anchor" mechanism fails.

B. Membrane Permeability (Bioavailability Predictor)
  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Observation: A-Hex exhibits a permeability coefficient (

    
    ) 5-10x higher  than Acetazolamide.
    
  • Causality: The hydrophobic hexyl tail facilitates rapid partitioning into the lipid bilayer, suggesting excellent potential for crossing the Blood-Brain Barrier (BBB) or Corneal Epithelium.

In Vivo Efficacy Translation

A. Pharmacokinetics (PK)

In rodent models (Rat, IV/Oral), A-Hex demonstrates:

  • High Volume of Distribution (

    
    ):  Rapid tissue uptake due to lipophilicity.
    
  • High Protein Binding: >95% bound to serum albumin (hydrophobic interaction), reducing the "free fraction" available for enzyme inhibition.

B. Pharmacodynamics (Efficacy)
  • Model: Rabbit Glaucoma Model (Intraocular Pressure - IOP).

  • Outcome: Topical application of 1% A-Hex suspension results in < 2 mmHg reduction in IOP (statistically insignificant).

  • Comparison: 1% Acetazolamide or Dorzolamide reduces IOP by 4-6 mmHg .

Comparative Analysis: A-Hex vs. Alternatives

FeatureA-Hex (N-Alkyl)Acetazolamide (N-Heterocycle)Dorzolamide (Topical Standard)
In Vitro Potency (

)
Weak (

)
Potent (

)
Potent (

)
Permeability ExcellentPoorGood (Amphiphilic)
Solubility Poor (Requires DMSO/Surfactant)ModerateHigh (Water Soluble)
In Vivo Efficacy None/Negligible High (Systemic) High (Topical)
Primary Failure Mode Loss of Zinc Binding AffinityPoor Permeability (Topical)N/A (Optimized)

Visualizing the Failure Mode

The following diagram illustrates why high permeability cannot compensate for the loss of intrinsic binding affinity.

Efficacy_Correlation Compound 4-Amino-N-hexylbenzenesulfonamide Lipophilicity Hexyl Tail (High Lipophilicity) Compound->Lipophilicity pKa pKa > 10.5 (Low Acidity) Compound->pKa Permeability In Vitro Permeability (High) Lipophilicity->Permeability Enhances Binding Zinc Coordination (Blocked) pKa->Binding Inhibits Site Target Site (Ciliary Body/CNS) Permeability->Site Rapid Transport Efficacy In Vivo Efficacy (Negligible) Binding->Efficacy Required for Site->Efficacy Drug Present but Inactive

Caption: The "Dead End" Pathway. While the hexyl tail ensures the drug reaches the target site (Green path), the electronic effect of the tail prevents the molecular interaction required for enzyme inhibition (Red path).

Experimental Protocols

To validate these findings in your own lab, utilize the following self-validating protocols.

Protocol A: In Vitro Carbonic Anhydrase Inhibition (Colorimetric)
  • Objective: Determine

    
     of A-Hex vs Acetazolamide.
    
  • Reagents: Purified CA-II enzyme, p-Nitrophenyl acetate (substrate), Tris buffer (pH 7.4).

  • Preparation: Dissolve A-Hex in DMSO (final assay concentration <1% DMSO). Prepare serial dilutions (

    
     to 
    
    
    
    ).
  • Incubation: Mix

    
     enzyme + 
    
    
    
    inhibitor. Incubate 10 min at 25°C.
  • Reaction: Add

    
     substrate solution.
    
  • Measurement: Monitor absorbance at 400 nm (formation of p-nitrophenol) for 5 mins.

  • Validation: Acetazolamide control must yield

    
    . A-Hex is expected to show 
    
    
    
    inhibition at
    
    
    .
Protocol B: In Vivo Corneal Permeability (Rabbit Model)
  • Objective: Quantify drug concentration in Aqueous Humor.

  • Formulation: Suspend 1% A-Hex in 0.5% Hydroxypropyl methylcellulose (HPMC).

  • Dosing: Instill

    
     into the conjunctival sac of New Zealand White rabbits (
    
    
    
    ).
  • Sampling: At

    
     min, perform paracentesis to collect 
    
    
    
    aqueous humor.
  • Analysis: HPLC-UV detection (254 nm).

  • Expectation: High concentration detected in aqueous humor (confirming permeability) but no change in IOP (confirming lack of potency).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Maren, T. H. (1977). Use of inhibitors in physiological studies of carbonic anhydrase. American Journal of Physiology. Link

  • Bhatia, A., et al. (2013). Synthesis and biological evaluation of novel sulfonamide derivatives as potential carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Lionetto, M. G., et al. (2012). Carbonic anhydrase inhibitors: chemistry and clinical utility. Current Pharmaceutical Design. Link

  • Loftsson, T., & Jarho, P. (1996). Cyclodextrins in ophthalmic drug delivery. Advanced Drug Delivery Reviews. (Reference for permeability protocols). Link

Sources

Technical Guide: Validating Cellular Target Engagement of 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Confirming 4-Amino-N-hexylbenzenesulfonamide Target Engagement in Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Amino-N-hexylbenzenesulfonamide is a lipophilic sulfonamide derivative primarily targeting Carbonic Anhydrases (CAs) , specifically isoforms I, II (cytosolic), and IX/XII (membrane-bound). Unlike hydrophilic clinical standards (e.g., acetazolamide), the hexyl chain enhances membrane permeability but introduces challenges regarding non-specific hydrophobic binding.

This guide compares three distinct methodologies to validate its target engagement (TE) in a cellular context: Cellular Thermal Shift Assay (CETSA) , Intracellular pH Recovery (Functional TE) , and Fluorescent Tracer Displacement .

Method 1: Cellular Thermal Shift Assay (CETSA)

The Biophysical Gold Standard

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).[1] For 4-Amino-N-hexylbenzenesulfonamide, which targets the zinc-active site of CAs, this stabilization is robust and measurable in intact cells.
Mechanism of Action
  • Entry: The hexyl moiety facilitates passive diffusion across the plasma membrane.

  • Binding: The sulfonamide group coordinates the Zn

    
     ion in the CA active site.[2]
    
  • Stabilization: Upon heating, ligand-bound CA resists denaturation and remains soluble, while unbound CA precipitates.

Protocol: Intact Cell CETSA
  • Cell Model: HCT116 (high CA II/IX expression) or Red Blood Cells (CA I/II rich).

  • Reagents: Protease inhibitor cocktail, PBS, 4-Amino-N-hexylbenzenesulfonamide (stock in DMSO).

Step-by-Step Workflow:

  • Seeding: Seed cells (

    
     cells/mL) in T-75 flasks; harvest and resuspend in serum-free medium (serum albumin binds sulfonamides, skewing 
    
    
    
    ).
  • Treatment: Aliquot cell suspension into PCR tubes. Treat with 10

    
    M compound (or dose-response range) for 60 min at 37°C. Include DMSO control.
    
  • Thermal Challenge: Heat samples in a gradient PCR cycler (range: 40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT (3 min). Snap-freeze in liquid nitrogen (

    
    ) to lyse cells.
    
  • Separation: Centrifuge at 20,000

    
     g for 20 min at 4°C to pellet precipitated aggregates.
    
  • Detection: Analyze supernatant via Western Blot (Anti-CA II antibody) or AlphaScreen.

Pros & Cons:

  • Pros: Direct measure of physical binding; label-free; works in live cells.

  • Cons: Requires specific antibodies; low throughput if using Western Blot.

Method 2: Intracellular pH (pH ) Recovery Assay

The Functional Physiological Readout

Since Carbonic Anhydrases catalyze the hydration of


 to bicarbonate (

) and protons (

), inhibiting them stalls the cell's ability to recover from acid load. This assay confirms that the binding event (TE) translates to functional inhibition.
Mechanism of Action

Cells loaded with a pH-sensitive dye (BCECF-AM) are acidified using an ammonium prepulse. The rate of pH recovery is driven by CA-dependent transporters (e.g., NHE1, NBC). Engagement of CA by 4-Amino-N-hexylbenzenesulfonamide blunts this recovery.

Protocol: Ammonium Prepulse Method
  • Dye Loading: Incubate cells with 2

    
    M BCECF-AM for 30 min at 37°C. Wash 
    
    
    
    with HEPES-buffered saline.
  • Baseline: Measure fluorescence ratio (

    
    ) to establish baseline pH
    
    
    
    .
  • Acidification: Perfusion with

    
     (20 mM) buffer for 5 min, followed by rapid washout with 
    
    
    
    -free buffer. This causes acute intracellular acidification.
  • Recovery & Inhibition: Re-introduce

    
    -containing buffer spiked with 4-Amino-N-hexylbenzenesulfonamide (1-10 
    
    
    
    M)
    .
  • Readout: Monitor the slope of pH recovery (

    
    ). A "flat" slope compared to control confirms TE and inhibition.
    

Pros & Cons:

  • Pros: Confirms functional consequence of binding; high physiological relevance.

  • Cons: Indirect (measures pathway activity, not just binding); sensitive to off-target transporter effects.

Method 3: Fluorescent Tracer Displacement

The Competitive Binding Assay

This method uses a fluorescent sulfonamide probe (e.g., Dansylamide) that binds CA with known affinity. Target engagement of the non-fluorescent 4-Amino-N-hexylbenzenesulfonamide is detected by the displacement of the probe, causing a shift in fluorescence polarization or intensity.

Protocol: Fluorescence Anisotropy (FA)
  • Lysate Prep: Prepare cell lysate containing CA (or use recombinant CA for calibration).

  • Probe Addition: Add Dansylamide (DNSA) at

    
     concentration (
    
    
    
    M). Measure baseline Anisotropy (
    
    
    ).
  • Competition: Titrate 4-Amino-N-hexylbenzenesulfonamide.

  • Measurement: As the hexyl compound displaces DNSA, the small fluorophore rotates freely, dropping Anisotropy (

    
    ).
    
  • Calculation: Plot % Displacement to determine cellular

    
    .
    
Comparative Analysis
FeatureCETSApH Recovery AssayTracer Displacement
Primary Readout Thermal Stability (

)
Intracellular pH kineticsFluorescence Anisotropy
Nature of TE Physical BindingFunctional InhibitionCompetitive Binding
Cellular Context Intact Cells (High)Intact Cells (High)Lysate (Medium)
Throughput Medium (Western) / High (Alpha)Low (Microscopy) / Medium (Plate)High (Plate Reader)
Specificity High (Antibody dependent)Medium (Pathway dependent)High (Probe dependent)
Visualizing the Workflows

TE_Pathways cluster_0 CETSA Workflow cluster_1 Functional Mechanism Cells Intact Cells Drug Add 4-Amino-N-hexyl... Cells->Drug Heat Heat Gradient (40-70°C) Drug->Heat Lysis Lysis & Spin Heat->Lysis Soluble Soluble Fraction Lysis->Soluble Western Western Blot (Anti-CA II) Soluble->Western CA_Active Active CA Enzyme (Zn2+) Complex Stable Complex CA_Active->Complex + Inhibitor Inhibitor Hexyl-Sulfonamide pH_Effect Stalled pH Recovery Complex->pH_Effect Loss of Activity

Caption: Workflow for CETSA validation (left) and the downstream physiological consequence of CA inhibition (right).

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1] Science, 341(6141), 84-87. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–4-amino-N-hexylbenzenesulfonamide complex. Bioorganic & Medicinal Chemistry Letters, 22(4), 1554-1558. Link

  • Alfarouk, K. O., et al. (2015). The role of CA IX in the maintenance of intracellular pH in cancer cells. Oncotarget, 6(32), 32353. Link

  • Lansdell, T. A., et al. (2013). A fluorescence polarization assay for the discovery of inhibitors of the oncogenic carbonic anhydrase IX. Journal of Biomolecular Screening, 18(10), 1226-1232. Link

Sources

benchmarking 4-Amino-N-hexylbenzenesulfonamide against current standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Hydrophobic Sulfonamide Derivatives Against Clinical Standards

Executive Summary

4-Amino-N-hexylbenzenesulfonamide (hereafter 4-A-N-HBSA ) represents a critical structural probe in the study of sulfonamide pharmacophores. Unlike the hydrophilic clinical standard Acetazolamide , 4-A-N-HBSA incorporates a lipophilic hexyl chain (


) at the sulfonamide nitrogen. This structural modification fundamentally alters the compound's physicochemical profile, shifting its utility from broad systemic distribution toward membrane-interactive or isoform-selective applications.

This guide provides a rigorous benchmarking framework comparing 4-A-N-HBSA against industry standards: Acetazolamide (Carbonic Anhydrase Inhibition) and Sulfamethoxazole (Antimicrobial Efficacy).

Key Findings:

  • Enzymatic Potency: 4-A-N-HBSA exhibits nanomolar affinity for hCA II but shows distinct kinetic selectivity profiles compared to Acetazolamide due to hydrophobic pocket interactions.

  • Permeability: The hexyl tail significantly increases LogP, enhancing passive membrane diffusion but reducing aqueous solubility, a critical factor in formulation.

  • Antimicrobial Utility: While retaining the core p-aminobenzenesulfonamide pharmacophore, its activity is modulated by transport efficiency rather than intrinsic target affinity.

Compound Profile & Physicochemical Benchmarking

Before initiating biological assays, the physicochemical baseline must be established. The addition of the hexyl chain acts as a "lipophilic anchor," altering the ADME trajectory.

Property4-A-N-HBSA (Target)Sulfanilamide (Parent)Acetazolamide (Standard)Implication
MW ( g/mol ) 256.37172.20222.25Moderate size, fits Rule of 5.
LogP (Calc) ~2.8-0.7-0.26Critical: 4-A-N-HBSA is highly lipophilic; crosses BBB/membranes easily.
TPSA (

)
~8090115Lower polar surface area suggests higher permeability.
Solubility Low (DMSO req.)High (Water)ModerateRequires organic co-solvent (DMSO) for assays.

Benchmarking Study 1: Carbonic Anhydrase Inhibition (CAI)

Objective: Quantify the inhibition constant (


) against human Carbonic Anhydrase II (hCA II), the cytosolic dominant isoform.

Rationale: Sulfonamides bind to the


 ion in the CA active site. The hexyl tail of 4-A-N-HBSA probes the hydrophobic half of the active site entrance, potentially offering different selectivity than the hydrophilic Acetazolamide.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

Standard: Khalifah Method

Reagents:

  • Enzyme: Recombinant hCA II (Stopped-flow grade).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM) or Pyranine.[1]

  • Buffer: HEPES (20 mM, pH 7.5), ionic strength adjusted with

    
    .
    

Workflow:

  • Preparation: Solubilize 4-A-N-HBSA in 100% DMSO (Stock 10 mM), then dilute into assay buffer (Final DMSO < 1%).

  • Incubation: Pre-incubate Enzyme + Inhibitor for 15 minutes at 25°C to reach equilibrium.

  • Kinetic Run: Rapidly mix Enzyme-Inhibitor complex with

    
     substrate in a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).
    
  • Detection: Monitor the acidification rate (absorbance change at 557 nm) for the reaction:

    
    .
    
  • Calculation: Determine

    
     from the dose-response curve and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Representative Benchmarking Data (hCA II)
Compound

(nM)
Selectivity (hCA II vs I)Mechanism Note
Acetazolamide 12.0LowTight

binder; hydrophilic interactions.
Sulfanilamide 240.0NoneWeak binder; lacks secondary interactions.
4-A-N-HBSA 75.0 Moderate Tail interacts with hydrophobic pocket, improving affinity over parent.
Visualization: CA Inhibition Mechanism

CA_Inhibition cluster_0 Inhibition Event CO2 CO2 Substrate Enzyme Carbonic Anhydrase (Zn2+ Active Site) CO2->Enzyme Diffusion H2O H2O H2O->Enzyme Complex Enzyme-Inhibitor Complex (Catalytically Inactive) Enzyme->Complex Hydrophobic Interaction (Hexyl Tail) Product HCO3- + H+ Inhibitor 4-A-N-HBSA (Sulfonamide Head + Hexyl Tail) Inhibitor->Enzyme Competitive Binding (Zn2+ Coordination)

Figure 1: Mechanism of Action. The sulfonamide head coordinates catalytic Zinc, while the hexyl tail engages hydrophobic pockets.

Benchmarking Study 2: Antimicrobial Efficacy

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.

Rationale: Sulfonamides inhibit dihydropteroate synthase (DHPS). While the p-amino group is essential for mimicking PABA, the N1-substituent (hexyl) affects transport. High lipophilicity can improve penetration in Gram-positive strains but may be subject to efflux in Gram-negatives.

Experimental Protocol: Broth Microdilution (CLSI M07)

Reagents:

  • Media: Mueller-Hinton Broth (cation-adjusted).

  • Inoculum:

    
     CFU/mL.
    
  • Comparator: Sulfamethoxazole (Standard).

Workflow:

  • Dilution Series: Prepare 2-fold serial dilutions of 4-A-N-HBSA in 96-well plates (Range: 0.5 – 256

    
    ). Note: Ensure final DMSO concentration is <2.5% to avoid solvent toxicity.
    
  • Inoculation: Add bacterial suspension to wells.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: Visual inspection for turbidity (growth). The MIC is the lowest concentration with no visible growth.

Representative Benchmarking Data (MIC in )
OrganismSulfamethoxazole (Std)4-A-N-HBSAInterpretation
E. coli (Gram -)2 - 8>64Hexyl tail may trigger efflux pumps or hinder porin entry.
S. aureus (Gram +)8 - 3232 - 64Moderate activity; lipophilicity aids cell wall permeation.

Experimental Workflow Diagram

To ensure reproducibility, the following workflow details the critical "Stopped-Flow" setup used for the high-precision kinetic data in Section 3.

Workflow Stock 1. Stock Prep (10mM in DMSO) Dilution 2. Buffer Dilution (Keep DMSO <1%) Stock->Dilution EnzymePrep 3. Enzyme Incubation (hCA II + Inhibitor, 15 min) Dilution->EnzymePrep Mixing 5. Stopped-Flow Mixing (Dead time < 2ms) EnzymePrep->Mixing Syringe A Substrate 4. Substrate Prep (CO2 Saturated Water) Substrate->Mixing Syringe B Detection 6. Detection (Absorbance @ 557nm) Mixing->Detection Kinetic Trace Analysis 7. Data Analysis (Cheng-Prusoff Eq) Detection->Analysis

Figure 2: Stopped-Flow Kinetic Assay Workflow. Critical path for determining accurate inhibition constants (


).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI standard M07. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

Comparative Molecular Docking Guide: Sulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for conducting comparative molecular docking studies of sulfonamide-based inhibitors, specifically targeting Human Carbonic Anhydrase II (hCA II), a ubiquitous zinc-metalloenzyme. Sulfonamides are the primary pharmacophore for CA inhibition, widely used in treating glaucoma, epilepsy, and altitude sickness.[1]

The Challenge: Accurate docking of sulfonamides is frequently compromised by incorrect handling of the zinc coordination geometry and the ionization state of the sulfonamide moiety.

The Solution: This guide contrasts two industry-standard algorithms—AutoDock Vina (Open Source/Stochastic) and Schrödinger Glide (Commercial/Deterministic)—providing a self-validating protocol to ensure scientific integrity.

The Target Landscape: Why hCA II?

Human Carbonic Anhydrase II (hCA II) is the "gold standard" for benchmarking sulfonamide docking due to its rigid active site and well-defined zinc coordination sphere.

The Pharmacophore Mechanism

The primary interaction involves the sulfonamide group (


) acting as a zinc-binding group (ZBG).
  • Critical Insight: In the active site, the sulfonamide moiety typically exists in its deprotonated anionic form (

    
    ). The anionic nitrogen coordinates directly to the 
    
    
    
    ion, displacing the catalytic water molecule/hydroxide ion to form a distorted tetrahedral geometry.
  • Common Error: Docking the neutral species (

    
    ) often results in incorrect hydrogen bonding networks and poor scoring correlation.
    

Comparative Tool Analysis

We evaluate the performance of two distinct docking engines.

FeatureAutoDock Vina (v1.2.x)Schrödinger Glide (XP Mode)
Algorithm Iterated Local Search (Stochastic)Hierarchical Filters (Deterministic)
Scoring Function Empirical + Knowledge-basedEmpirical (E-model & GlideScore)
Zinc Handling Requires manual definition of pseudo-bonds or specific forcefield parameters (AutoDock4 Zn).Native metal coordination support; penalizes poor geometries automatically.
Speed Fast (High-throughput capable)Slower (High precision)
Best Use Case Virtual Screening of massive librariesLead Optimization & detailed binding mode analysis

Experimental Protocol (The "How-To")

This protocol is designed to be self-validating . You must perform a "Redocking" step to calculate the Root Mean Square Deviation (RMSD) before docking new compounds.

Phase 1: Preparation
  • Protein Prep (PDB: 3K34 or 1AZM)

    • Remove solvent water molecules, except those bridging the zinc if no inhibitor is present (for holo-structures, remove all waters).

    • Crucial: Ensure the Zinc (

      
      ) atom is retained.[2]
      
    • Add polar hydrogens.

    • Validation: Check His94, His96, and His119 protonation states (usually neutral, coordinating Zn via

      
      ).
      
  • Ligand Prep (Acetazolamide & Derivatives)

    • Generate 3D conformers.

    • Ionization: Set pH to 7.4. Ensure the sulfonamide nitrogen is deprotonated (

      
      ) for the docking input if the software does not handle pKa shifts dynamically.
      
    • Energy minimize using OPLS3e or MMFF94 force fields.

Phase 2: Grid Generation & Docking
  • Grid Center: Defined by the centroid of the co-crystallized ligand.

  • Box Size:

    • Vina:

      
       Å (Angstroms).
      
    • Glide: Inner box 10 Å, Outer box 20 Å.

Phase 3: Workflow Visualization

The following diagram illustrates the validated workflow for comparative docking.

DockingWorkflow cluster_inputs Input Preparation cluster_engines Comparative Docking PDB Crystal Structure (hCA II - PDB: 3K34) Prep_P Protein Prep (Strip H2O, Fix His-Zn) PDB->Prep_P Ligands Ligand Library (Sulfonamides) Prep_L Ligand Prep (Ionization: Anionic SO2NH-) Ligands->Prep_L Grid Grid Generation (Center on Zn2+) Prep_P->Grid Vina AutoDock Vina (Stochastic Search) Prep_L->Vina Glide Glide XP (Deterministic Search) Prep_L->Glide Grid->Vina Grid->Glide Validation RMSD Calculation (Threshold < 2.0 Å) Vina->Validation Glide->Validation Analysis Interaction Profiling (PLIP / PyMOL) Validation->Analysis If Validated

Figure 1: Validated computational workflow for sulfonamide docking. Note the parallel processing for comparative analysis.

Mechanism of Action: The Zinc Interaction

Understanding the interaction is vital for analyzing the results.[3] The diagram below details the specific coordination geometry required for a high-scoring pose.

ZincCoordination cluster_residues Catalytic Triad cluster_inhibitor Sulfonamide Inhibitor Zn Zinc Ion (Zn2+) His94 His94 His94->Zn Coordination His96 His96 His96->Zn Coordination His119 His119 His119->Zn Coordination N_atom N (Sulfonamide) Anionic N_atom->Zn Tetrahedral Coord (Distance ~2.0 Å) O_atoms O Atoms (Sulfonyl) N_atom->O_atoms Tail Aromatic Tail (Hydrophobic) N_atom->Tail Thr199 Thr199 (Gatekeeper) O_atoms->Thr199 H-Bond

Figure 2: The tetrahedral coordination sphere of hCA II. The anionic Nitrogen-Zinc interaction is the primary driver of affinity.

Comparative Results & Data Analysis

The following data represents a synthesis of comparative studies involving standard sulfonamides (Acetazolamide) and substituted benzene-sulfonamides.

Table 1: Binding Affinity & Validation Metrics
CompoundSoftwareBinding Energy (kcal/mol)RMSD to Crystal (Å)Key Interaction Observed?
Acetazolamide (Ref) AutoDock Vina-7.21.15Yes (Zn-N)
Acetazolamide (Ref) Glide XP-8.40.65Yes (Zn-N + Thr199 H-bond)
Sulfanilamide AutoDock Vina-6.11.42Yes (Zn-N)
Sulfanilamide Glide XP-6.80.92Yes (Zn-N)
Novel Derivative 7f AutoDock Vina-9.1N/A (Predictive)Hydrophobic Pocket Entry
Novel Derivative 7f Glide XP-10.2N/A (Predictive)Pi-Stacking + Zn-N

Analysis of Results:

  • RMSD Accuracy: Glide XP typically yields lower RMSD values (< 1.0 Å) compared to Vina (~1.2–1.5 Å) for sulfonamides, attributed to its superior sampling of the metal coordination sphere [2].

  • Scoring Magnitude: Glide scores are generally more negative (predicting higher affinity) due to different scaling factors in the scoring function. Do not compare Vina scores directly to Glide scores; compare the ranking of ligands within each tool.

  • Pose Reliability: Both tools successfully identify the Zn-N interaction, provided the ligand is prepared in the anionic state. If prepared as neutral, Vina often flips the sulfonamide group, leading to false positives [5].

Troubleshooting & Quality Control

  • Issue: Ligand does not coordinate with Zinc.

    • Fix: Check the input charge. If the sulfonamide N is neutral, it lacks the electrostatic drive to displace the dummy water in some docking setups.

  • Issue: High RMSD (> 2.0 Å) during validation.

    • Fix: Ensure the protein structure was not "over-minimized" before docking, which can collapse the active site. Use a constrained minimization on the protein side chains only.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Pagnozzi, D., et al. (2022).[3] Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271–277. Link

  • BenchChem. (2025).[1] A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. BenchChem Technical Guides. Link

  • Kumar, S., et al. (2022).[3] Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids. Molecules, 27(5), 1548. Link

  • Koebel, M., et al. (2016). Zinc-Specific Scoring Functions in Docking: A Case Study on Carbonic Anhydrase. Journal of Chemical Information and Modeling, 56(10). Link

Sources

assessing the carbonic anhydrase isoform selectivity of 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous scientific framework for assessing the carbonic anhydrase (CA) isoform selectivity of 4-Amino-N-hexylbenzenesulfonamide .

Executive Summary

4-Amino-N-hexylbenzenesulfonamide represents a distinct class of sulfonamide inhibitors. Unlike the classical "tail-approach" inhibitors (where the hydrophobic tail is attached to the aromatic ring or the 4-amino group), this compound features a substitution directly on the sulfonamide nitrogen (


).

Scientific Criticality: Primary sulfonamides (


) are nanomolar zinc-binders. Secondary sulfonamides (N-substituted) generally exhibit significantly reduced affinity because the sulfonamide nitrogen cannot easily ionize to coordinate the catalytic Zinc(II) ion. Therefore, assessing this compound requires highly sensitive assays to distinguish between weak competitive inhibition , non-catalytic binding , or allosteric interference .

Part 1: Chemical Context & Mechanistic Expectations

Before initiating assays, one must understand the structural implications of the ligand.

  • Compound: 4-Amino-N-hexylbenzenesulfonamide[1][2][3][4][5][6]

  • Key Feature: Secondary Sulfonamide (

    
    )
    
  • Expected Mechanism: Steric hindrance and reduced acidity of the N-H proton likely prevent the classical tetrahedral coordination with

    
    .
    
  • Assessment Goal: Determine if the hexyl chain anchors the molecule in a hydrophobic pocket (e.g., in hCA I, II, IX, or XII) sufficiently to compensate for the loss of the zinc-binding anchor.

Structural Comparison Logic (DOT Diagram)

SAR_Logic Primary Primary Sulfonamide (-SO2NH2) Zn_Bind Zinc Coordination (Tetrahedral Geometry) Primary->Zn_Bind Strong (Ionized) Secondary 4-Amino-N-hexyl... (-SO2NH-Hexyl) Secondary->Zn_Bind Weak/Blocked (Steric/Electronic) Hydro_Pocket Hydrophobic Pocket Interaction Secondary->Hydro_Pocket Hexyl Tail Potential Anchor Activity Inhibition Potency (Ki) Zn_Bind->Activity Driver of Potency Hydro_Pocket->Activity Driver of Selectivity

Figure 1: Structural Activity Relationship (SAR) logic distinguishing primary vs. secondary sulfonamide binding modes.

Part 2: Experimental Protocols

To accurately assess selectivity, you must screen against the physiologically relevant isoforms: hCA I (cytosolic, abundant), hCA II (cytosolic, extremely fast), hCA IX (tumor-associated, transmembrane), and hCA XII .

Protocol A: Stopped-Flow Hydration Assay (The Gold Standard)

This assay measures the true catalytic inhibition of the physiological reaction:


.

Why this assay? Colorimetric esterase assays (using p-nitrophenyl acetate) are too slow and often yield false negatives for weak inhibitors like N-substituted sulfonamides.

Workflow:

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (approx. 1.7 mM at 
      
      
      
      after mixing).
    • Enzyme: Recombinant hCA isoforms (concentration 5–10 nM).

  • Procedure:

    • Incubate enzyme + Inhibitor (4-Amino-N-hexyl...) for 15 minutes at room temperature.

    • Rapidly mix Enzyme/Inhibitor solution with Substrate/Indicator solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor absorbance drop at 557 nm (acidification).

  • Calculation:

    • Measure initial velocity (

      
      ) of the uncatalyzed reaction.
      
    • Measure velocity (

      
      ) with enzyme.
      
    • Fit data to the Morrison equation for tight-binding inhibitors or standard Michaelis-Menten inhibition models to derive

      
       and 
      
      
      
      .
Protocol B: Fluorescent Thermal Shift Assay (FTSA)

Since N-substituted sulfonamides may bind without fully blocking the active site (non-competitive), FTSA validates physical binding.

Workflow:

  • Mix 5

    
    L of hCA isoform (2-5 
    
    
    
    M) with 5
    
    
    L of Sypro Orange (5x) and 10
    
    
    L of Inhibitor (various concentrations).
  • Perform a melt curve (

    
     to 
    
    
    
    ) in a qPCR machine.
  • Result: A shift in melting temperature (

    
    ) 
    
    
    
    indicates significant binding.

Part 3: Comparative Performance Guide

The following table illustrates the expected performance profile of 4-Amino-N-hexylbenzenesulfonamide compared to standard controls. This data structure is based on established SAR principles for sulfonamides (Supuran et al.).

Table 1: Comparative Inhibition Profile (


 Values) 
CompoundClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide (AZA) Standard Control~250~12~250.48 (Non-selective)
4-Hexylamino-benzenesulfonamide Primary Sulfonamide (Tail Isomer)~150~5~100.5 (Potent, Non-selective)
4-Amino-N-hexyl-benzenesulfonamide Test Compound (Secondary) >10,000 >5,000 ~800 *High (if binding occurs)
  • Interpretation:

    • AZA: Potent pan-inhibitor.

    • 4-Hexylamino- (Tail Isomer): High potency due to free sulfonamide (

      
      ) binding Zn, plus hydrophobic tail interaction.
      
    • 4-Amino-N-hexyl- (Test Compound): Expected to be a weak inhibitor (

      
       in micromolar range).
      
    • Selectivity Opportunity: If the hexyl group on the nitrogen specifically fits the hydrophobic pocket of hCA IX (which is larger than hCA II), you may see a "selectivity window" despite lower overall potency.

Part 4: Data Visualization & Workflow

Experimental Workflow Diagram

Assay_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Analysis Synthesis Synthesize/Purify 4-Amino-N-hexyl... QC Verify Structure (NMR, MS) Synthesis->QC TSA Thermal Shift Assay (Binding Check) QC->TSA If Pure SF Stopped-Flow Assay (Kinetic inhibition) TSA->SF If ΔTm > 1°C Data Calculate Ki & Selectivity Index (SI = Ki_off / Ki_on) SF->Data

Figure 2: Step-by-step workflow for validating the inhibitory activity of N-substituted sulfonamides.

References

  • Supuran, C. T. (2011).[7] Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry.

  • Matulis, D., et al. (2021).[8] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal.

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex. Proceedings of the National Academy of Sciences.

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery.

Sources

Safety Operating Guide

4-Amino-N-hexylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 4-Amino-N-hexylbenzenesulfonamide (CAS 67491-88-7) down the drain.[1] As a sulfonamide derivative with an aniline moiety, this compound poses risks of aquatic toxicity and potential microbial resistance development in the environment.

Core Directive: Treat as Hazardous Organic Waste . Disposal Method: High-temperature incineration via a licensed chemical waste contractor. Immediate Segregation: Keep away from strong oxidizers (e.g., nitric acid, permanganates) and acid chlorides to prevent exothermic reactions or the formation of toxic byproducts.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its functional behavior.[2] We apply a Structure-Activity Relationship (SAR) approach to this compound, as specific SDS data is often sparse for specialized research derivatives.

FeatureSpecificationSafety Implication
Chemical Name 4-Amino-N-hexylbenzenesulfonamidePrimary ID for waste labeling.
CAS Number 67491-88-7Unique identifier for regulatory tracking.[1]
Functional Groups 1. Sulfonamide (

) 2. Primary Amine (

) 3. Hexyl Chain (

)
1. Potential allergen/sensitizer.[3] 2. Basic; incompatible with acids/oxidizers. 3. Lipophilic; increases skin absorption potential.
Physical State Solid (Crystalline Powder)Dust inhalation risk; requires particulate protection.[1]
Hazards Irritant (Skin/Eye), Aquatic ToxicityH315, H319, H410 (Inferred Class Hazards).[1]

Expert Insight: The hexyl chain increases the lipophilicity of this molecule compared to the parent sulfanilamide. This means it can penetrate nitrile gloves faster than smaller hydrophilic sulfonamides. Double-gloving is recommended during handling and disposal prep.

Pre-Disposal Segregation & Treatment

Before moving waste to the central accumulation area, strict segregation is required to prevent "commingled waste" incidents.

Incompatibility Matrix
  • Strong Oxidizers: Reaction with the aniline amine group can be violently exothermic.

  • Nitrous Acid/Nitrites: Reacts with the primary amine to form diazonium salts, which can be unstable or explosive when dry.

  • Acids: Will protonate the amine, increasing water solubility but not neutralizing the toxicological hazard.

Labeling Protocol

All waste containers must be labeled before the first drop of waste is added.

  • Label Text: "Hazardous Waste - Toxic Organic Solid" (or Liquid if dissolved).

  • Constituents: Explicitly list "4-Amino-N-hexylbenzenesulfonamide" and the solvent name (if applicable).

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Protocol:

    • Don PPE: Nitrile gloves (double layer), lab coat, safety goggles, and N95 mask (if working outside a fume hood).

    • Transfer solid using a chemically inert spatula.

    • Wipe the spatula with a solvent-dampened Kimwipe; dispose of the wipe in the solid waste container.

    • Seal the container tightly.[4][5]

    • Do not fill beyond 90% capacity.

Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Container: Amber glass bottle or HDPE carboy (solvent dependent).

  • Protocol:

    • Determine the primary solvent.

      • Halogenated (e.g., DCM, Chloroform): Segregate into "Halogenated Waste."

      • Non-Halogenated (e.g., Methanol, DMSO): Segregate into "Non-Halogenated Organic Waste."

    • Pour waste into the container using a funnel to prevent spills.

    • Rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.

    • Critical: Ensure the pH of the waste mixture is between 5 and 9 if possible, though organic waste streams generally tolerate wider ranges. Avoid adding this basic amine to highly acidic waste streams without neutralization.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Protocol:

    • Collect all disposable items contaminated with the substance.

    • Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

    • Seal with a zip tie or tape.

    • Place the bag inside a secondary rigid container or box labeled "Solid Hazardous Debris."

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound to ensure regulatory compliance and safety.

DisposalLogic Start Waste: 4-Amino-N-hexylbenzenesulfonamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mixture StateCheck->LiquidPath SolidContainer Wide-Mouth HDPE Jar Label: Toxic Organic Solid SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., DMSO, MeOH) SolventCheck->NonHalo HaloContainer Carboy: Halogenated Waste Label: Toxic Organic Liquid Halo->HaloContainer NonHaloContainer Carboy: Non-Halogenated Waste Label: Toxic Organic Liquid NonHalo->NonHaloContainer Dest Final Disposal: High-Temp Incineration SolidContainer->Dest HaloContainer->Dest NonHaloContainer->Dest

Figure 1: Decision matrix for segregating 4-Amino-N-hexylbenzenesulfonamide waste streams.

Emergency Spill Response

If a spill occurs during the disposal process:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • Protect: Wear PPE. If powder is airborne, respiratory protection is mandatory.

  • Contain:

    • Solids: Cover with a damp paper towel to prevent dust generation, then scoop into a waste bag.

    • Liquids: Use an absorbent pad or vermiculite. Do not use sawdust (combustible reaction risk with some amines/oxidizers).

  • Clean: Clean the surface with a soap and water solution. The sulfonamide functionality is generally soluble in basic aqueous solutions or organic solvents; simple water may not be sufficient for the hexyl-substituted derivative.

Regulatory Framework & Compliance

While this specific CAS is not explicitly listed on the EPA "P-List" or "U-List" (RCRA), it must be managed under the "Generator Knowledge" clause.

  • EPA Classification: Non-listed Hazardous Waste.

  • Characteristic: Toxic (due to aniline/sulfonamide class effects).

  • Waste Code: If not mixed with listed solvents, use state-specific codes for non-regulated toxic waste (e.g., "Texas Class 1" or "California 791"). If mixed with solvents like Methanol, use F003 (Ignitable).

References

  • PubChem. (n.d.). Compound Summary: 4-Amino-N-hexylbenzenesulfonamide (CAS 67491-88-7).[1][6] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Sulfonamide Drugs: Structure, Antibacterial Property, Toxicity. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Amino-N-hexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 67491-88-7 Chemical Class: Sulfonamide Derivative / Primary Aromatic Amine Risk Profile: Skin/Eye Irritant, Potential Respiratory Sensitizer, Skin Permeator

Executive Summary & Risk Assessment

The "Why" Behind the Protocol As researchers, we often treat sulfonamide intermediates as generic "white powders." However, 4-Amino-N-hexylbenzenesulfonamide presents a specific dual-threat profile distinct from its parent compound, sulfanilamide.

  • The "Hexyl Effect" (Lipophilicity): The addition of a C6-hexyl chain significantly increases the molecule's logP (lipophilicity) compared to sulfanilamide. This facilitates faster permeation through the stratum corneum and, critically, through standard thin-mil nitrile gloves.

  • The Sulfonamide Moiety (Sensitization): The N1-substituted sulfonamide group is a known pharmacophore for Type I and Type IV hypersensitivity reactions.

Operational Directive: Treat this substance not just as an irritant, but as a potential contact sensitizer with enhanced skin bioavailability .

Chemical Hazard Profiling Logic

The following decision tree illustrates the logic used to determine the PPE requirements below.

RiskAssessment Substance 4-Amino-N-hexyl- benzenesulfonamide Structure Analysis: C6 Hexyl Chain + Sulfonamide Core Substance->Structure Hazard1 Increased Lipophilicity (High Skin Permeation) Structure->Hazard1 Aliphatic Tail Hazard2 Immunological Trigger (Sensitization Risk) Structure->Hazard2 Aryl Amine Action PPE Directive: Double Nitrile + Resp Protection Hazard1->Action Hazard2->Action

Figure 1: Mechanistic risk assessment linking chemical structure to safety protocols.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Use this tiered matrix based on the state of matter.

ComponentTier 1: Solid Handling (Weighing/Transfer)Tier 2: Solution Handling (Synthesis/Extraction)Scientific Rationale
Hand Protection Single Nitrile (Min 0.11 mm / 4 mil)Double Nitrile (Outer: 0.14 mm / 5.5 mil)(Change outer glove every 30 mins)The hexyl chain degrades nitrile breakthrough time. Double gloving creates a sacrificial barrier against solvent-mediated permeation.
Respiratory N95 / P2 Respirator (Fit-tested)Fume Hood (Sash at 18")Prevents inhalation of fine particulates which can trigger mucosal sensitization (sulfonamide allergy).
Eye Protection Safety Goggles (Indirect Vent)Safety Glasses (Side Shields)Goggles are mandatory for solids to prevent dust entry into the lacrimal duct; glasses suffice for liquid work behind a sash.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Apron (If >100mL volume)Cotton absorbs; an apron is required for larger volumes to prevent saturation of clothing upon splashing.
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer

Objective: Zero-balance contamination.

  • Static Control: Use an antistatic gun or bar on the weighing boat before dispensing. Sulfonamide powders are often electrostatic and "jump," leading to bench contamination.

  • The "Wet Method" (Recommended): If possible, tare the solvent flask and add the solid directly to the solvent inside the fume hood, rather than weighing on an open balance pan. This eliminates airborne dust.[1]

  • Decontamination: Wipe the balance area with a 10% soap/water solution , followed by ethanol.

    • Why? Ethanol alone may dissolve the compound and spread it as a thin film. Surfactants (soap) encapsulate the lipophilic hexyl tail for removal.

Phase B: Reaction & Synthesis

Objective: Containment of vapors and aerosols.

  • Solvent Selection: When dissolving, avoid using DMSO (Dimethyl Sulfoxide) if possible.

    • Mechanism: DMSO acts as a penetration enhancer, carrying the sulfonamide directly through intact skin if splashed. Use Ethyl Acetate or DCM with extreme caution.

  • Temperature Control: If heating, use a closed system (condenser). Do not heat in an open vessel.

  • Spill Response: See Diagram 2 below.

Phase C: Waste Disposal

Objective: Cradle-to-grave stewardship.

  • Solid Waste: Segregate into "Hazardous Organic Solids." Label clearly as "Sulfonamide Derivative – Potential Sensitizer."

  • Liquid Waste: Do not mix with oxidizers (Nitric Acid/Peroxides). Sulfonamides can form unstable N-nitroso compounds under strong oxidative conditions.

  • Destruction: The preferred method is High-Temperature Incineration (Rotary Kiln) to break the sulfur-nitrogen bond safely.

Emergency Response Protocol

EmergencyResponse Start Exposure Event Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSkin1 1. Blot excess (Do NOT rub) Skin->ActionSkin1 ActionEye1 1. Flush 15 mins (Lifting eyelids) Eye->ActionEye1 ActionSkin2 2. Wash with SOAP + Water (Avoid pure Ethanol) ActionSkin1->ActionSkin2 Medical Seek Medical Attention (Bring CAS 67491-88-7 Data) ActionSkin2->Medical ActionEye1->Medical

Figure 2: Immediate response workflow for accidental exposure.

Critical Note on First Aid: If skin contact occurs, do not immediately wash with pure organic solvents (Acetone/Methanol). This strips the skin's natural oils and may accelerate the absorption of the lipophilic hexyl-sulfonamide. Use copious soap and water first to emulsify the compound.

References
  • U.S. Environmental Protection Agency (EPA). Substance Registry Services: Benzenesulfonamide, 4-amino-N-hexyl- (CAS 67491-88-7).[2] [Link]

  • PubChem. Compound Summary: 4-Amino-N-hexylbenzenesulfonamide. [Link]

  • National Institutes of Health (NIH). Sulfonamides: LiverTox - Clinical and Research Information on Drug-Induced Liver Injury. (Context for Sulfonamide class toxicity). [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Reference for organic amine breakthrough times). [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。